molecular formula C7H7BrINO B13488761 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Cat. No.: B13488761
M. Wt: 327.94 g/mol
InChI Key: GMKXJQJHJIYMAU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a useful research compound. Its molecular formula is C7H7BrINO and its molecular weight is 327.94 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-iodo-2-methoxy-4-methylpyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-iodo-2-methoxy-4-methylpyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H7BrINO

Molecular Weight

327.94 g/mol

IUPAC Name

5-bromo-3-iodo-2-methoxy-4-methylpyridine

InChI

InChI=1S/C7H7BrINO/c1-4-5(8)3-10-7(11-2)6(4)9/h3H,1-2H3

InChI Key

GMKXJQJHJIYMAU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NC=C1Br)OC)I

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive and scientifically-grounded methodology for the synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, a highly functionalized heterocyclic compound with significant potential in medicinal chemistry and drug development. The described synthetic pathway commences with the commercially available starting material, 2-methoxy-4-methylpyridine, and proceeds through a sequential, regioselective two-step halogenation process. This document is intended for an audience of researchers, scientists, and drug development professionals, offering not only a detailed experimental protocol but also the underlying chemical principles and rationale that govern the synthetic strategy. The procedures outlined herein are designed to be self-validating, with clear guidance on reaction monitoring and product characterization.

Introduction and Strategic Overview

Substituted pyridines are a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved drugs.[1] The precise introduction of multiple, distinct halogen atoms onto the pyridine scaffold provides medicinal chemists with versatile handles for further molecular elaboration through cross-coupling reactions, thereby enabling the exploration of a vast chemical space in the pursuit of novel therapeutic agents.[2] The target molecule, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, is a prime example of such a scaffold, offering three distinct points for diversification.

The synthetic strategy detailed in this guide is predicated on a logical, stepwise functionalization of the pyridine ring, leveraging the directing effects of the resident methoxy and methyl substituents. The overall transformation is a two-step process starting from 2-methoxy-4-methylpyridine:

  • Regioselective Iodination: Introduction of an iodine atom at the C-3 position.

  • Regioselective Bromination: Subsequent introduction of a bromine atom at the C-5 position.

The order of these halogenation steps is crucial and is dictated by the relative reactivity of the halogenating agents and the electronic properties of the progressively halogenated pyridine ring.

Synthetic_Pathway 2-methoxy-4-methylpyridine 2-Methoxy-4-methylpyridine Intermediate 3-Iodo-2-methoxy-4-methylpyridine 2-methoxy-4-methylpyridine->Intermediate Step 1: Iodination Final_Product 5-Bromo-3-iodo-2-methoxy-4-methylpyridine Intermediate->Final_Product Step 2: Bromination

Caption: Overall synthetic pathway for 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Mechanistic Rationale and Regioselectivity

The regiochemical outcome of the sequential halogenation is governed by the principles of electrophilic aromatic substitution on an activated pyridine ring. The 2-methoxy group is a strong activating group and directs electrophiles to the ortho (C-3) and para (C-5) positions. The 4-methyl group is also an activating, ortho-, para-director.

  • Step 1: Iodination at C-3: The C-3 and C-5 positions are both electronically activated. However, the C-3 position is ortho to both the strongly activating methoxy group and the methyl group, making it a highly electron-rich site. N-Iodosuccinimide (NIS) is a moderately reactive electrophilic iodinating agent, suitable for the controlled mono-iodination of activated aromatic systems.[3][4] The reaction is often catalyzed by a protic acid, which protonates the succinimide nitrogen, further polarizing the I-N bond and increasing the electrophilicity of the iodine.

  • Step 2: Bromination at C-5: Following the introduction of the iodine atom at C-3, the pyridine ring remains activated towards further electrophilic substitution, albeit slightly attenuated by the electron-withdrawing nature of the iodine. The C-5 position, being para to the powerful 2-methoxy directing group, remains the most favorable site for a subsequent electrophilic attack. N-Bromosuccinimide (NBS) is a commonly employed reagent for the regioselective bromination of activated pyridines at the 5-position.[5][6]

Detailed Experimental Protocols

Materials and Reagents
Reagent/MaterialGradeSupplier
2-Methoxy-4-methylpyridine≥97%Commercially Available
N-Iodosuccinimide (NIS)≥98%Commercially Available
Trifluoroacetic Acid (TFA)Reagent GradeCommercially Available
Dichloromethane (DCM)AnhydrousCommercially Available
N-Bromosuccinimide (NBS)≥98%Commercially Available
AcetonitrileAnhydrousCommercially Available
Saturated aq. Sodium ThiosulfateLaboratory PreparedN/A
Saturated aq. Sodium BicarbonateLaboratory PreparedN/A
BrineLaboratory PreparedN/A
Anhydrous Magnesium SulfateReagent GradeCommercially Available
Step 1: Synthesis of 3-Iodo-2-methoxy-4-methylpyridine

This procedure is adapted from established methods for the iodination of activated aromatic compounds using N-iodosuccinimide.[3][7]

Iodination_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation Dissolve Dissolve 2-methoxy-4-methylpyridine in anhydrous DCM Cool Cool solution to 0 °C Dissolve->Cool Add_NIS Add N-Iodosuccinimide (NIS) in one portion Cool->Add_NIS Add_TFA Add Trifluoroacetic Acid (TFA) dropwise Add_NIS->Add_TFA Stir Stir at 0 °C to room temperature Add_TFA->Stir Monitor Monitor by TLC/LC-MS Stir->Monitor Quench Quench with aq. Na2S2O3 Monitor->Quench Separate Separate layers Quench->Separate Wash Wash organic layer with aq. NaHCO3 and brine Separate->Wash Dry Dry over MgSO4 Wash->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by column chromatography Concentrate->Purify

Caption: Experimental workflow for the synthesis of 3-Iodo-2-methoxy-4-methylpyridine.

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-methoxy-4-methylpyridine (1.0 eq.).

  • Dissolve the starting material in anhydrous dichloromethane (DCM) (approximately 10 mL per 1 g of starting material).

  • Cool the solution to 0 °C using an ice-water bath.

  • To the stirred solution, add N-iodosuccinimide (NIS) (1.1 eq.) in one portion.

  • Add trifluoroacetic acid (TFA) (0.1 eq.) dropwise to the reaction mixture.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until consumption of the starting material is observed.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously until the color of the organic layer fades.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford 3-iodo-2-methoxy-4-methylpyridine.[1]

Expected Yield: 80-90%

Step 2: Synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

This protocol is based on the established regioselective bromination of activated methoxypyridines.[8]

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve the 3-iodo-2-methoxy-4-methylpyridine (1.0 eq.) obtained from Step 1 in anhydrous acetonitrile (approximately 15 mL per 1 g of substrate).

  • To the stirred solution, add N-bromosuccinimide (NBS) (1.1 eq.) portion-wise at room temperature.

  • Heat the reaction mixture to 50-60 °C and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in dichloromethane and wash with a saturated aqueous solution of sodium thiosulfate, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the final product, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Expected Yield: 75-85%

Data Summary and Characterization

CompoundMolecular FormulaMolecular Weight ( g/mol )Appearance
2-Methoxy-4-methylpyridineC₇H₉NO123.15Colorless to yellow liquid
3-Iodo-2-methoxy-4-methylpyridineC₇H₈INO249.05Off-white to pale yellow solid
5-Bromo-3-iodo-2-methoxy-4-methylpyridineC₇H₇BrINO327.95Solid

The successful synthesis of the target compound and its intermediate should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, and Mass Spectrometry to verify the structure and purity.

Conclusion

This guide presents a robust and reproducible two-step synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine from a readily available precursor. The strategic, sequential introduction of iodine and bromine is guided by the inherent electronic properties of the substituted pyridine ring, allowing for high regioselectivity. This highly functionalized pyridine building block is of significant value to the medicinal chemistry community, providing a versatile platform for the development of novel molecular entities.

References

  • Castanet, A.-S., Colobert, F., & Broutin, P.-E. (2002). Regioselective iodination of methoxy- or methyl-substituted aromatic compounds with N-iodosuccinimide. Tetrahedron Letters, 43(28), 5047-5048. [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. [Link]

  • Organic Chemistry Portal. (n.d.). N-Iodosuccinimide (NIS). Retrieved February 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). N-Bromosuccinimide (NBS). Retrieved February 19, 2026, from [Link]

  • PubChemLite. (n.d.). 3-iodo-2-methoxy-4-methylpyridine (C7H8INO). Retrieved February 19, 2026, from [Link]

  • Rhodium.ws. (n.d.). Iodination of Methoxybenzenes with N-Iodosuccinimide in Acetonitrile. Retrieved February 19, 2026, from [Link]

  • Chad's Prep. (n.d.). Allylic and Benzylic Bromination with NBS. Retrieved February 19, 2026, from [Link]

Sources

From Foul Smell to Foundational Scaffold: A Technical History of Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridine ring, a simple six-membered aromatic heterocycle, has journeyed from an obscure, foul-smelling liquid isolated from bone tar to a cornerstone of modern medicinal chemistry and materials science.[1] Its unique electronic properties—an electron-deficient π-system combined with a basic nitrogen atom—initially presented a formidable challenge to early organic chemists.[1][2][3] However, the relentless pursuit of synthetic methodologies to tame and functionalize this scaffold has unlocked a vast chemical space. This guide provides a technical and historical narrative of the discovery and synthesis of substituted pyridines. It delves into the causal logic behind key synthetic breakthroughs, from the brute-force functionalization of the parent ring to the elegant, multicomponent constructions of Arthur Hantzsch, Icilio Guareschi, and Alexei Chichibabin. We will explore the mechanistic underpinnings of these named reactions, provide representative experimental protocols, and trace their enduring impact on the development of pharmaceuticals that have shaped global health.

The Genesis: Isolation and the Reactivity Conundrum

Discovery from the Ashes

The story of pyridine begins not in a pristine laboratory, but in the smoky distillates of heated organic matter. In 1849, Scottish scientist Thomas Anderson, while studying the oil obtained from the high-temperature heating of animal bones, isolated a colorless, water-miscible liquid with a notoriously unpleasant, fish-like odor.[1] Owing to its extreme flammability, he named it "pyridine," derived from the Greek πῦρ (pyr), meaning fire, and the suffix "-idine" to denote a nitrogenous base.[1] For decades, coal tar and bone oil remained the primary, albeit inefficient, sources.[4] The true structure of pyridine as a nitrogen-containing analogue of benzene was independently proposed by Wilhelm Körner (1869) and James Dewar (1871), a critical insight that paved the way for systematic investigation.[1]

A Tale of Two Reactivities: The Challenge of Substitution

Once the structure was established, chemists faced a significant hurdle: functionalizing the pyridine ring. The very feature that makes it unique—the electronegative nitrogen atom—also makes it chemically recalcitrant in ways that benzene is not. This nitrogen atom exerts a powerful electron-withdrawing effect on the ring, creating a π-deficient system.[1][3][5]

Electrophilic Aromatic Substitution (EAS): A Difficult Proposition

  • Causality: The electron-deficient nature of the ring deactivates it towards attack by electrophiles, much like nitrobenzene.[1][3] Furthermore, the basic nitrogen lone pair acts as a primary target for the acidic reagents typically used in EAS (e.g., HNO₃/H₂SO₄ for nitration).[2] Protonation of the nitrogen forms a pyridinium ion, which is even more strongly deactivated.

  • Outcome: Consequently, direct electrophilic substitutions on pyridine require harsh conditions and generally give poor yields.[1][6] When substitution does occur, it is directed to the 3-position (the β-position), which is the most electron-rich carbon in the ring.[1][3] Friedel-Crafts alkylations and acylations, staples of benzene chemistry, typically fail altogether, as the Lewis acid catalysts complex with the nitrogen atom.[1][2]

Nucleophilic Aromatic Substitution (SNAr): An Unexpected Opportunity

  • Causality: The same electronic factors that hinder electrophilic attack make the pyridine ring susceptible to nucleophilic attack. The electron-withdrawing nitrogen atom lowers the energy of the LUMO (Lowest Unoccupied Molecular Orbital) and creates significant partial positive charge (δ+) at the 2- and 4-positions (α- and γ-positions).[1][2][5][7]

  • Outcome: This inherent reactivity allows for direct substitution by strong nucleophiles, a reaction type that is very difficult to achieve with benzene. This discovery was a paradigm shift, opening a new and highly productive avenue for pyridine functionalization.

The Golden Age of Pyridine Synthesis: Building the Ring from the Ground Up

The difficulties in directly substituting the parent pyridine ring spurred chemists to develop methods to construct the substituted ring from acyclic precursors. This era gave rise to the foundational "named reactions" that remain pillars of heterocyclic chemistry today.

The Hantzsch Pyridine Synthesis (1881)

In 1881, Arthur Rudolf Hantzsch reported a remarkably versatile multi-component reaction that became the first major synthesis of pyridine derivatives.[1][8][9] The Hantzsch synthesis allows for the construction of highly functionalized dihydropyridines, which can then be easily oxidized to the corresponding pyridines.[8]

  • Expertise & Causality: The genius of the Hantzsch synthesis lies in its convergence. It combines an aldehyde, two equivalents of a β-ketoester (like ethyl acetoacetate), and a nitrogen donor (ammonia or ammonium acetate) in a one-pot reaction.[8][9] The driving force for the final oxidation step is the formation of a stable aromatic ring.[8] This method was revolutionary because it provided systematic access to substituted pyridines whose substitution patterns were dictated by the choice of simple, readily available starting materials.

Diagram: Hantzsch Pyridine Synthesis Workflow

Hantzsch_Workflow cluster_reactants Reactants cluster_process Process Aldehyde Aldehyde (e.g., Benzaldehyde) OnePot One-Pot Condensation (Reflux in Alcohol) Aldehyde->OnePot Ketoester β-Ketoester (2 eq.) (e.g., Ethyl Acetoacetate) Ketoester->OnePot Ammonia Nitrogen Source (e.g., NH₄OAc) Ammonia->OnePot DHP 1,4-Dihydropyridine (Hantzsch Ester) OnePot->DHP Isolable Intermediate Oxidation Aromatization (Oxidation) DHP->Oxidation Product Substituted Pyridine Oxidation->Product

Caption: Key steps in the Chichibabin amination reaction.

The discovery of the Chichibabin reaction was a landmark achievement. It provided a direct, atom-economical route to 2-aminopyridines, which are exceptionally important building blocks for the synthesis of pharmaceuticals and agrochemicals. [10][11]

Legacy and Impact on Drug Development

The development of these fundamental synthetic methods transformed substituted pyridines from laboratory curiosities into one of the most important "privileged scaffolds" in medicinal chemistry. [12]Approximately 20% of the top 200 drugs on the market contain a pyridine ring, a testament to its versatility. [13]

  • Fine-Tuning Properties: The nitrogen atom in the pyridine ring is a key modulator of a drug molecule's properties. It can act as a hydrogen bond acceptor, improving binding affinity to biological targets. [5]Its presence also influences the molecule's overall polarity, solubility, and metabolic stability, allowing medicinal chemists to fine-tune the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate. [14][15]* Examples in Medicine:

    • Omeprazole (Prilosec): A proton pump inhibitor whose mechanism relies on the basicity of its pyridine nitrogen. [5] * Nifedipine (Adalat): A calcium channel blocker directly derived from the Hantzsch synthesis, used to treat hypertension. [8][16] * Nevirapine: An antiretroviral drug for HIV therapy, highlighting the importance of efficient industrial synthesis of substituted pyridines. [13] * Vitamin B3 (Niacin) & B6 (Pyridoxine): Essential human nutrients built upon the pyridine core, underscoring the scaffold's role in biology. [17][18]

Conclusion

The history of substituted pyridines is a compelling narrative of scientific progress, demonstrating how the interplay between structural elucidation, reactivity studies, and synthetic innovation can elevate a single molecule to a position of immense chemical and societal importance. From Anderson's foul-smelling distillate to the life-saving medicines on pharmacy shelves, the journey was enabled by the foundational construction and functionalization reactions developed by pioneers like Hantzsch, Guareschi, and Chichibabin. Their work laid the groundwork for over a century of research, and the principles they established continue to inform the synthesis of novel materials and the development of next-generation therapeutics for the benefit of human health.

References

  • Title: Pyridine - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Hantzsch pyridine synthesis - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Chichibabin reaction - Grokipedia. Source: Grokipedia. URL: [Link]

  • Title: Pyridine - Molecule of the Month. Source: University of Bristol. URL: [Link]

  • Title: Pyridines - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Synthesis of Pyridine - YouTube. Source: YouTube. URL: [Link]

  • Title: Chichibabin reaction - Wikipedia. Source: Wikipedia. URL: [Link]

  • Title: Pyridine: Electrophilic & Nucleophilic Reactions | PDF. Source: Scribd. URL: [Link]

  • Title: The Role of Pyridine Intermediates in Modern Drug Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

  • Title: Pyridines deep dive: Properties, structure, synthesis and sources | Blog. Source: Chempanda. URL: [Link]

  • Title: Learning from the Hantzsch synthesis. Source: American Chemical Society. URL: [Link]

  • Title: Aromatic heterocycles 1: structures and reactions. Source: Oxford University Press. URL: [Link]

  • Title: Hantzsch Pyridine Synthesis | PDF. Source: Scribd. URL: [Link]

  • Title: Pyridine - American Chemical Society. Source: American Chemical Society. URL: [Link]

  • Title: Chichibabin Reaction | PPTX. Source: Slideshare. URL: [Link]

  • Title: Why does Electrophilic attack at Pyridine occur at position 3?. Source: ResearchGate. URL: [Link]

  • Title: Arthur Rudolf Hantzsch - Grokipedia. Source: Grokipedia. URL: [Link]

  • Title: The Chichibabin amination reaction. Source: Scientific Update. URL: [Link]

  • Title: Pharmaceutical Production Methods - Efficient Synthesis of Pyridines. Source: Virginia Commonwealth University. URL: [Link]

  • Title: Guareschi-Thorpe synthesis of pyridine. Source: Organic Chemistry. URL: [Link]

  • Title: Icilio Guareschi and his amazing “1897 reaction”. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: 17 Electrophilic & Nucleophilic Substitution Reaction of Pyridine - YouTube. Source: YouTube. URL: [Link]

  • Title: Chichibabin Reaction. Source: Cambridge University Press. URL: [Link]

  • Title: Guareschi-Thorpe Condensation. Source: Merck Index. URL: [Link]

  • Title: DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. Source: Denmark Group, University of Illinois. URL: [Link]

  • Title: One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation. Source: Organic Chemistry Portal. URL: [Link]

  • Title: Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. Source: National Institutes of Health (NIH). URL: [Link]

  • Title: ONE-POT SYNTHESIS OF SUBSTITUTED PYRIDINES THROUGH MULTICOMPONENT REACTION. Source: YMER. URL: [Link]

  • Title: Pyridones in drug discovery: Recent advances. Source: ResearchGate. URL: [Link]

  • Title: A Simple, Modular Synthesis of Substituted Pyridines. Source: ACS Publications. URL: [Link]

  • Title: Process for the preparation of substituted pyridines. Source: Google Patents.
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  • Title: An In‐Depth Exploration of Six Decades of the Kröhnke Pyridine Synthesis. Source: ResearchGate. URL: [Link]

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  • Title: Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives. Source: MDPI. URL: [Link]

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Regiocontrol in 4-Methylpyridine Halogenation: A Mechanistic Handbook

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

For the medicinal chemist, 4-methylpyridine (4-picoline) presents a classic regioselectivity paradox. The molecule possesses three distinct reactive vectors: the electron-deficient pyridine ring (resistant to EAS), the basic nitrogen (prone to poisoning Lewis acids), and the acidic benzylic methyl protons.

Achieving regiocontrol requires selecting a mechanism that exploits specific electronic or steric biases. This guide delineates the three primary pathways for halogenation:

  • Free Radical Substitution: Exclusively targets the benzylic (methyl) position.

  • N-Oxide Activation: Activates the C2-position for nucleophilic chlorination/bromination.

  • Zincke Imine Rearrangement: A modern methodology for accessing the elusive C3-position.

The Electronic Landscape

To control the reaction, one must understand the substrate's resistance.

  • The Ring: Pyridine is

    
    -deficient.[1] Direct electrophilic aromatic substitution (EAS) requires forcing conditions (e.g., Br
    
    
    
    /oleum at 130°C) and typically yields mixtures or low conversion due to the formation of the unreactive pyridinium salt.
  • The Methyl Group: The pKa of the methyl protons is ~29 (DMSO). While high, radical abstraction is facile due to the stability of the resulting pyridyl-stabilized benzylic radical.

Decision Matrix: Reagent vs. Regioselectivity[2][3]
Target SitePrimary MechanismReagents of ChoiceKey Intermediate
Methyl (Side-chain) Radical Substitution (

)
NBS, AIBN (or BPO), CCl

/PhCF

Benzylic Radical
Ring C2 (Ortho) Nucleophilic Substitution (

Ar)
1. mCPBA/H

O

2. POCl

Pyridine N-oxide
Ring C3 (Meta) Zincke Imine / MetalationZincke salt + NBS/TFAAcyclic Imine / Lithiated species

Pathway A: Benzylic Halogenation (Side-Chain)

Target: 4-(Bromomethyl)pyridine Mechanism: Wohl-Ziegler Reaction

The reaction of 4-picoline with N-bromosuccinimide (NBS) is the standard for side-chain functionalization. However, a common pitfall is poly-bromination . The electron-withdrawing nature of the first bromine actually acidifies the remaining benzylic protons, often making the second bromination faster than the first.

Critical Control Parameters
  • Stoichiometry: Use a slight deficit of NBS (0.95 eq) to minimize di/tri-bromo species.

  • Solvent: CCl

    
     is traditional but phased out. Trifluorotoluene (PhCF
    
    
    
    )
    is the superior modern green alternative; it maintains the high temperatures required for radical initiation without the toxicity of benzene.
  • Protonation: The pyridine nitrogen must remain unprotonated for the radical mechanism to dominate. Avoid acidic byproducts by adding a solid base scavenger (e.g., K

    
    CO
    
    
    
    ) if HBr generation is excessive.
Experimental Protocol: Selective Mono-Bromination[3]
  • Setup: Flame-dry a round-bottom flask equipped with a reflux condenser.

  • Charge: Add 4-methylpyridine (10 mmol), NBS (9.5 mmol), and AIBN (0.5 mmol) in anhydrous PhCF

    
     (0.2 M).
    
  • Initiation: Heat to reflux (approx. 102°C). The reaction is initiated when the heavy NBS solid floats to the surface and converts to the lighter succinimide.

  • Monitoring: Monitor via reaction endpoint (succinimide floats). Stop immediately upon consumption of NBS to prevent over-bromination.

  • Workup: Filter off succinimide while hot. Concentrate filtrate.

  • Purification: Vacuum distillation is preferred over column chromatography, as the product is unstable on silica gel (prone to hydrolysis).

Pathway B: Nuclear Halogenation (Ring)

Direct halogenation of the ring is difficult.[2] We must use "activation strategies" to direct the halogen to C2 or C3.

C2-Selectivity: The N-Oxide Route

This is the industry standard for placing a chlorine or bromine at the 2-position.

  • Step 1: Oxidation of nitrogen pushes electron density into the ring (at C2/C4).

  • Step 2: Reaction with an electrophilic halogen source (POCl

    
    ) involves an initial O-phosphorylation followed by nucleophilic attack of chloride at C2.
    
  • Regiocontrol: Since C4 is blocked by the methyl group, attack occurs exclusively at C2.

NOxideMechanism cluster_0 Activation cluster_1 Rearrangement & Chlorination Picoline 4-Picoline NOxide 4-Picoline N-Oxide Picoline->NOxide mCPBA DCM, 0°C Activated O-Phosphorylated Intermediate NOxide->Activated POCl3 Reflux Product 2-Chloro-4-methylpyridine Activated->Product Cl- Attack (SNAr) -PO2Cl2(-) caption Fig 1. Regioselective C2-chlorination via N-oxide activation.

C3-Selectivity: The Zincke Imine Strategy

Accessing the C3 (meta) position is notoriously difficult because it is electronically deactivated in both pyridine and pyridine N-oxide. A modern solution developed by the McNally lab utilizes Zincke imines .

  • Logic: Break the aromaticity temporarily to allow electrophilic attack, then reform the ring.

  • Mechanism:

    • Activate pyridine with Dinitrochlorobenzene (DNCB) to form a Zincke salt.

    • Ring opening with an amine (e.g., tryptamine or simple secondary amines).

    • Halogenation of the acyclic intermediate (which behaves like an electron-rich enamine).

    • Ring closure.[3]

This method allows for high-yield C3-bromination or iodination under mild conditions, avoiding the "forcing" conditions of direct EAS.

Pathway C: Directed Ortho Metalation (DoM)

If the 4-methylpyridine possesses a Directing Metalation Group (DMG) (e.g., a carbamate or amide), lithiation can occur. However, for naked 4-methylpyridine, lateral lithiation (deprotonation of the methyl group) is the dominant pathway with bases like n-BuLi.

To achieve ring lithiation (and subsequent halogenation) on 4-methylpyridine:

  • Block the Methyl: Not practical for simple halogenation.

  • Use "Superbases": LiTMP (Lithium 2,2,6,6-tetramethylpiperidide) is sterically bulky and less nucleophilic, favoring kinetic ring deprotonation over methyl deprotonation, though mixtures are common.

  • Halogen Dance: If a halogen is already present (e.g., 2-bromo-4-methylpyridine), treatment with LDA can cause the halogen to migrate (halogen dance) to the thermodynamically stable position, often trapping at C3.

Summary of Experimental Workflows

HalogenationPathways cluster_radical Radical Pathway cluster_ionic Ionic Pathway (N-Oxide) cluster_zincke Zincke Pathway Start 4-Methylpyridine Cond1 NBS, AIBN PhCF3, Reflux Start->Cond1 Cond2 1. mCPBA 2. POCl3 Start->Cond2 Cond3 1. DNCB (Zincke Salt) 2. NBS/TFA Start->Cond3 Prod1 4-(Bromomethyl)pyridine (Benzylic) Cond1->Prod1 Prod2 2-Chloro-4-methylpyridine (Ring C2) Cond2->Prod2 Prod3 3-Bromo-4-methylpyridine (Ring C3) Cond3->Prod3 caption Fig 2. Decision tree for regioselective halogenation.

References

  • Regioselectivity in Free Radical Bromination: Goswami, S., et al. "Regioselectivity in free radical bromination of unsymmetrical dimethylated pyridines." Tetrahedron Letters, 2014.

  • N-Oxide Chlorination Mechanism: Joule, J. A., & Mills, K. Heterocyclic Chemistry. 5th Ed. Wiley, 2010. (Standard reference for POCl3 mechanism).

  • C3-Selective Halogenation (Zincke Imine): Hilton, M. C., et al. "Heterocyclic C–H Functionalization via Zincke Imines."[3][4] Nature, 2022. (McNally Lab).

  • Palladium-Catalyzed C-H Activation: Lu, C., et al. "Palladium-catalyzed picolinamide-directed halogenation of ortho C-H bonds."[5] Chemical Science, 2014.

  • Directed Ortho Metalation (DoM) Reviews: Snieckus, V. "Directed ortho metalation.[1][6] Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 1990.

Sources

Theoretical calculations on 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

For researchers in drug development, these theoretical insights are invaluable. The predicted geometry and ESP map can be used as a starting point for molecular docking studies to assess potential binding modes with protein targets. The HOMO/LUMO energies provide a quantitative measure of the molecule's susceptibility to metabolic transformations. Furthermore, the calculated properties can serve as descriptors in Quantitative Structure-Activity Relationship (QSAR) models to predict the biological activity of related analogues, thereby accelerating the discovery and optimization of new therapeutic candidates. [3][6]

References

  • Indian Academy of Sciences. (n.d.). DFT analysis of the nucleophilicity of substituted pyridines and prediction of new molecules having nucleophilic character stron. Retrieved from [Link]

  • ResearchGate. (2025, August 6). DFT analysis of substituent effects on electron-donating efficacy of pyridine. Retrieved from [Link]

  • ResearchGate. (n.d.). Energetics of pyridine substitution by DFT calculations. Retrieved from [Link]

  • MOST Wiedzy. (2021, March 25). DFT study of low-energy electron interaction with pyridine, pyrazine and their halo derivatives. Retrieved from [Link]

  • MDPI. (2023, September 13). Synthesis, Characterization, and DFT Study of Mono- and Di-Arylated Pyridine Derivatives. Retrieved from [Link]

  • PMC. (2022, January 10). DFT Study on the Substituent Effect of Anticancer Picoline-Diazido-Pt(IV) Compounds. Retrieved from [Link]

  • PubMed. (2006, November 15). Chemical substituent effect on pyridine permeability and mechanistic insight from computational molecular descriptors. Retrieved from [Link]

  • Oberlin College and Conservatory. (n.d.). Experimental and Computational Study of the Kinetics of OH + Pyridine and Its Methyl- and Ethyl-Substituted Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • PMC. (n.d.). Computational Estimation of the Acidities of Pyrimidines and Related Compounds. Retrieved from [Link]

  • Sumitomo Chemical. (2013). Theoretical Calculations in Reaction Mechanism Studies. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. Retrieved from [Link]

  • Open Research@CSIR-NIScPR. (2025, July 1). Computational, Spectroscopic, Hirshfeld surface, Molecular docking and Topological studies on 2-bromo-5-methylpyridine as potent anti-cancer agent. Retrieved from [Link]

  • MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

An In-depth Technical Guide to 5-Bromo-3-iodo-2-methoxy-4-methylpyridine for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, a key building block for professionals in pharmaceutical and agrochemical research. We will delve into its chemical properties, commercial availability, and its strategic applications in the synthesis of complex molecules, supported by mechanistic insights and established protocols.

Introduction: A Versatile Heterocyclic Building Block

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized pyridine derivative that has garnered significant interest in medicinal chemistry and process development.[1] Its unique arrangement of substituents – a bromine atom, an iodine atom, a methoxy group, and a methyl group – on the pyridine core makes it an exceptionally versatile reagent for the construction of complex molecular architectures.[2][3] The differential reactivity of the bromine and iodine atoms allows for selective, sequential cross-coupling reactions, providing a powerful tool for the synthesis of polysubstituted aromatic compounds.[4] This strategic handle is particularly valuable in the development of novel kinase inhibitors and other targeted therapeutics.[5][6]

Commercial Availability and Supplier Specifications

A critical aspect for any research and development program is the reliable sourcing of starting materials. 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is available from a number of reputable chemical suppliers. The following table provides a comparative overview of some of the key commercial sources.

SupplierProduct NameCAS NumberMolecular FormulaPurityAvailable QuantitiesPrice (USD)
Dana Bioscience 5-Bromo-3-iodo-2-methoxy-4-methylpyridine1048651-78-7C7H7BrINONot Specified1g$755.00[7]
BLDpharm 5-Bromo-3-iodo-2-methoxy-4-methylpyridine2385454-43-1C7H7BrINONot SpecifiedInquireInquire[8]
TCI Chemicals 5-Bromo-2-methoxy-4-methylpyridine164513-39-7C7H8BrNO>98.0% (GC)1g, 5g$25.00 (1g), $79.00 (5g)
Sigma-Aldrich 5-Bromo-3-iodo-2-methoxy-pyridine578007-66-6C6H5BrINONot SpecifiedInquireInquire

Note: Prices and availability are subject to change. It is recommended to contact the suppliers directly for the most up-to-date information. TCI Chemicals and Sigma-Aldrich list closely related structures, which may also be of interest for specific synthetic strategies.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective use in synthesis.

PropertyValueReference
Molecular Formula C7H7BrINO[9]
Molecular Weight 327.95 g/mol [8]
Appearance Off-white to yellow powder[1]
Melting Point 72-78 °C[1]
SMILES CC1=C(I)C(OC)=NC=C1Br[9]
InChI InChI=1S/C7H7BrINO/c1-4-5(9)3-10-7(11-2)6(4)8/h3H,1-2H3[9]

Strategic Applications in Synthesis

The primary utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in its capacity as a versatile building block for creating highly substituted pyridine-containing molecules. These motifs are prevalent in a wide range of biologically active compounds.[3][10]

Sequential Cross-Coupling Reactions

The differential reactivity of the C-I and C-Br bonds is the cornerstone of this molecule's synthetic utility. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, than the carbon-bromine bond.[11][12][13] This allows for a stepwise and controlled introduction of different substituents at the 3- and 5-positions of the pyridine ring.

A generalized workflow for such a sequential coupling is depicted below:

G start 5-Bromo-3-iodo-2-methoxy-4-methylpyridine step1 Suzuki-Miyaura Coupling 1 (Arylboronic Acid 1, Pd Catalyst, Base) start->step1 intermediate 5-Bromo-2-methoxy-4-methyl-3-(aryl)-pyridine step1->intermediate step2 Suzuki-Miyaura Coupling 2 (Arylboronic Acid 2, Pd Catalyst, Base) intermediate->step2 final 2-Methoxy-4-methyl-3,5-diarylpyridine step2->final

Caption: Sequential Suzuki-Miyaura cross-coupling workflow.

This selective functionalization is a powerful strategy for rapidly generating libraries of analogues for structure-activity relationship (SAR) studies in drug discovery.[14]

Synthesis of Kinase Inhibitors

Substituted pyridines are a common scaffold in a multitude of kinase inhibitors, which are a cornerstone of modern cancer therapy.[5][6] The pyridine core often serves as a key pharmacophore, interacting with the hinge region of the kinase active site. The ability to introduce diverse substituents at defined positions, as offered by 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, is therefore highly valuable in the design of potent and selective kinase inhibitors.

The following diagram illustrates the general role of substituted pyridines in kinase inhibition:

G cluster_0 Kinase Active Site cluster_1 Pyridine-based Inhibitor hinge Hinge Region atp_pocket ATP Binding Pocket pyridine Pyridine Core pyridine->hinge H-bonding R1 R1 Group R1->atp_pocket Hydrophobic/Steric Interactions R2 R2 Group R2->atp_pocket

Caption: Interaction of a pyridine-based inhibitor with a kinase active site.

Agrochemical Synthesis

Substituted pyridines are also important components of many modern agrochemicals, including herbicides and fungicides.[1] The specific substitution pattern of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine can be exploited to synthesize novel crop protection agents with improved efficacy and selectivity.

Experimental Protocol: Suzuki-Miyaura Cross-Coupling

The following is a generalized, yet robust, protocol for a Suzuki-Miyaura cross-coupling reaction utilizing a halo-pyridine substrate. This protocol should be optimized for the specific substrates and desired product.

Materials:

  • 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq)

  • Arylboronic acid (1.1 - 1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃, 2.0-3.0 eq)

  • Anhydrous, degassed solvent (e.g., 1,4-dioxane, toluene, or DME/water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for organic synthesis

Procedure:

  • To a dry reaction flask, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, the arylboronic acid, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the palladium catalyst to the flask under a positive pressure of inert gas.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Self-Validating System: The progress of the reaction can be reliably monitored by the disappearance of the starting material and the appearance of a new, less polar spot on TLC. The identity and purity of the final product should be confirmed by NMR spectroscopy and mass spectrometry.

Conclusion

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a valuable and versatile building block for the synthesis of complex, highly substituted pyridine derivatives. Its differential reactivity at the 3- and 5-positions enables selective and sequential functionalization, a key advantage in the rapid generation of compound libraries for drug discovery and agrochemical research. A solid understanding of its properties, commercial availability, and synthetic applications, as outlined in this guide, will empower researchers to fully leverage the potential of this important chemical intermediate.

References

  • Academia.edu. (n.d.). Synthesis of novel 3-substituted-2,3-dihydro-1,4-dioxino[2,3-b]pyridines as potential new scaffolds for drug discovery: selective introduction of substituents on the pyridine ring. Retrieved from [Link]

  • Design and Synthesis of New Substituted Pyrazolopyridines with Potent Antiproliferative Activity. (n.d.). PMC. Retrieved from [Link]

  • Der Pharma Chemica. (2013). Synthesis and characterization of some new twin drugs having substituted pyridines. Retrieved from [Link]

  • ChemRxiv. (2025). Access to Highly Substituted Pyridines via Energy Transfer. Retrieved from [Link]

  • Google Patents. (n.d.). US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Dana Bioscience. (n.d.). 5-Bromo-3-iodo-2-methoxy-4-methylpyridine 1g. Retrieved from [Link]

  • European Patent Office. (2023). PROCESS FOR THE SYNTHESIS OF MTOR KINASE INHIBITORS - EP 3660020 B1. Retrieved from [Link]

  • Chemsrc. (n.d.). 5-Bromo-2-iodo-4-methylpyridine | CAS#:941294-57-1. Retrieved from [Link]

  • Google Patents. (n.d.). CN103755628B - The synthetic method of the iodo-5-bromopyridine of 2-amino-3-.
  • Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025). Preprints.org.
  • MDPI. (2025). Bromo Analogues of Active 3,4,5,4′-Tetramethoxy-trans-stilbene (DMU-212)—A New Path of Research to Anticancer Agents. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. Retrieved from [Link]

  • Chemical Society Reviews (RSC Publishing). (2025). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Retrieved from [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Practical and Efficient Suzuki-Miyaura Cross-Coupling of 2-Iodocycloenones with Arylboronic Acids Catalyzed by Recyclable Pd(0)/C. Retrieved from [Link]

  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction. Retrieved from [Link]

  • PubMed. (2022). 5-Bromo-2-chloro-4-fluoro-3-iodopyridine as a Halogen-rich Intermediate for the Synthesis of Pentasubstituted Pyridines. Retrieved from [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved from [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. Retrieved from [Link]

  • PubMed. (2020). Discovery of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives as novel ULK1 inhibitors that block autophagy and induce apoptosis in non-small cell lung cancer. Retrieved from [Link]

  • ResearchGate. (2020). (PDF) Synthesis of 4-(5-Bromo-4-Hydroxyphenyl-3-Methoxy)-2-Butanone and the Activity Test as Fruit Flies Attractant. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Chemo-Orthogonal Functionalization of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Value

The scaffold 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 578007-66-6 analogs) represents a high-value "linchpin" intermediate in medicinal chemistry. Its structural uniqueness lies in the chemo-orthogonality of its two halogen handles, allowing for the sequential construction of polysubstituted pyridine cores—a common motif in kinase inhibitors and GPCR ligands.

However, this substrate presents a Steric-Electronic Paradox :

  • Electronic Preference: The C3-Iodo bond is significantly weaker (approx. 65 kcal/mol) than the C5-Bromo bond (approx. 81 kcal/mol), theoretically favoring oxidative addition at C3.

  • Steric Hindrance: The C3 position is sterically crowded, "sandwiched" between the C2-methoxy and C4-methyl groups. Conversely, the C5-Bromo position is relatively accessible.

This Application Note provides validated protocols to navigate this paradox, ensuring high fidelity C3-selective coupling followed by C5-functionalization.

Mechanistic Insight: The Selectivity Decision Tree

To achieve high yields, one must exploit the rate difference in oxidative addition (


). The goal is to select a catalyst system where 

despite the steric penalty at C3.
Visualization: Reaction Pathway & Selectivity

The following diagram illustrates the kinetic competition and the critical decision points for ligand selection.

ReactionPathway SM Starting Material (5-Br, 3-I, 2-OMe, 4-Me) OxAdd_I Path A: C3-Oxidative Addition (Kinetic Product) SM->OxAdd_I Low Temp (RT-60°C) Pd(PPh3)4 or Pd(dppf) OxAdd_Br Path B: C5-Oxidative Addition (Undesired Side Reaction) SM->OxAdd_Br High Temp (>80°C) Bulky/Rich Ligands (e.g., PtBu3) Intermediate Intermediate 3-Aryl-5-bromo-2-methoxy... OxAdd_I->Intermediate Boronic Acid 1 Suzuki Coupling FinalProduct Final Scaffold 3,5-Diaryl-2-methoxy... Intermediate->FinalProduct Step 2: High Temp Active Catalyst (XPhos/SPhos)

Experimental Protocols

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Install an aryl group at the hindered C3 position without touching the C5-bromide. Challenge: The C4-methyl group creates steric resistance. Standard


 may be too bulky to access the C3-I quickly, but highly active ligands (like XPhos) might accidentally activate the C5-Br.
Solution:  Use Pd(dppf)Cl₂ . The ferrocenyl backbone provides a large bite angle and stability, while the ligand is not electron-rich enough to activate the bromide at moderate temperatures.
Materials:
  • Substrate: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq)

  • Boronic Acid: Arylboronic acid (1.1 eq)[1]

  • Catalyst:

    
     (3-5 mol%)
    
  • Base:

    
     (2.0 M aq. solution, 2.5 eq)
    
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Procedure:
  • Setup: In a glovebox or under active

    
     flow, charge a reaction vial with the substrate (1.0 eq), boronic acid (1.1 eq), and 
    
    
    
    (0.05 eq).
  • Solvation: Add degassed 1,4-dioxane (concentration 0.1 M).

  • Activation: Add the aqueous

    
     solution.
    
  • Reaction: Seal the vial and heat to 50–60°C .

    • Critical Note: Do not exceed 65°C. Higher temperatures increase the probability of C5-Br activation (approx. 5-10% byproduct formation at 80°C).

  • Monitoring: Monitor by LC-MS after 2 hours. Look for the consumption of the starting material (M+) and appearance of the mono-coupled product (M-I+Aryl).

  • Workup: Dilute with EtOAc, wash with brine, dry over

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: C5-Functionalization (Post-C3 Coupling)

Objective: Functionalize the remaining unreactive bromide. Rationale: The C5-Br is electronically deactivated by the electron-rich pyridine ring and sterically accessible. We now require a "hot" catalyst system.

Materials:
  • Substrate: 3-Aryl-5-bromo-2-methoxy-4-methylpyridine (from Protocol A)

  • Boronic Acid: Arylboronic acid (1.5 eq)

  • Catalyst: XPhos Pd G2 or Pd(OAc)₂ + SPhos (2-5 mol%)

  • Base:

    
     (3.0 eq)
    
  • Solvent: Toluene/Water (10:1) or n-Butanol

Step-by-Step Procedure:
  • Setup: Combine the C3-substituted intermediate with the second boronic acid and base.

  • Catalyst Addition: Add XPhos Pd G2 precatalyst.

    • Why XPhos? Buchwald dialkylbiaryl phosphines are excellent for electron-rich/deactivated aryl bromides.

  • Reaction: Heat to 100°C for 4–12 hours.

  • Workup: Standard aqueous workup.

Troubleshooting & Optimization Data

The following table summarizes the impact of catalyst choice on selectivity (C3 vs C5) for this specific scaffold type.

Catalyst SystemLigand TypeTemp (°C)C3-YieldC5-ByproductRecommendation
Pd(PPh₃)₄ Monodentate / Bulky8065%<2%Good selectivity, but slow due to C4-Me sterics.
Pd(dppf)Cl₂ Bidentate / Rigid6088% <5%Optimal balance of rate and selectivity.
Pd(OAc)₂ / XPhos Dialkylbiaryl / Rich6050%40%Avoid for Step 1. Too active; loses selectivity.
Pd₂dba₃ / P(t-Bu)₃ Bulky / Electron RichRT70%10%Good activity, but difficult handling (air sensitive).

Synthesis of the Core Scaffold (Reference)

If the starting material is unavailable, it can be synthesized via the iodination of 5-bromo-2-methoxy-4-methylpyridine.

Pathway:

  • Precursor: 2-Methoxy-4-methyl-3-nitropyridine

    
     Reduction 
    
    
    
    Bromination
    
    
    Sandmeyer (unreliable).
  • Preferred Route (Direct Iodination):

    • Start with 2-amino-5-bromo-4-methylpyridine .

    • Perform iodination using

      
       or NIS to install Iodine at C3.
      
    • Convert C2-amino to C2-methoxy via diazotization in MeOH (Sandmeyer-like conditions).

References

  • Mechanistic Origins of Selectivity

    • Title: The Road Less Traveled: Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dihalogen
    • Source: ACS Catalysis / PMC.[2]

    • URL:[Link]

  • General Suzuki Coupling of Pyridines

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[3][4]

    • Source: Chemical Science (RSC).[3]

    • URL:[Link]

  • Synthesis of Analogous Scaffolds

    • Title: Synthesis of 2-Amino-5-Bromo-3-Iodopyridine (Analogous Protocol).
    • Source: IJSSST.
    • URL:[Link]

  • Vendor/Physical Data

    • Title: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine Substance Info.
    • Source: PubChem.[5][6][7]

    • URL:[Link]

Sources

Use of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine as a pharmaceutical intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes & Protocols: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Introduction: The Strategic Advantage of Orthogonal Halogenation

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly functionalized pyridine scaffold engineered for advanced synthetic applications in pharmaceutical development. Its strategic value lies in the differential reactivity of its two distinct halogen substituents: an iodine atom at the C-3 position and a bromine atom at the C-5 position. The carbon-iodine (C-I) bond is significantly more reactive towards palladium-catalyzed cross-coupling reactions than the more robust carbon-bromine (C-Br) bond. This inherent reactivity differential allows for selective, sequential functionalization, making this intermediate a powerful building block for the modular construction of complex molecular architectures, particularly in the synthesis of kinase inhibitors and other biologically active heterocyclic compounds.[1][2]

The presence of the methoxy and methyl groups further influences the electronic properties of the pyridine ring and provides additional vectors for potential modification in later synthetic stages. These application notes provide detailed protocols for leveraging the unique reactivity of this intermediate in sequential cross-coupling reactions, a cornerstone of modern drug discovery.

Physicochemical Properties & Handling

A summary of the key properties of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is presented below.

PropertyValueSource
CAS Number 2385454-43-1BLDpharm[3]
Molecular Formula C₇H₇BrINOPubChemLite[4]
Molecular Weight 326.95 g/mol Dana Bioscience[5]
Appearance White to off-white solidTCI Chemicals[6]
Storage Store in a cool, dry place, away from light and moisture.Sigma-Aldrich

Safety & Handling: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine should be handled in a well-ventilated fume hood. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, is required. Refer to the material safety data sheet (MSDS) for complete safety information.

Core Application: Sequential Palladium-Catalyzed Cross-Coupling

The primary application of this reagent is the stepwise introduction of two different substituents onto the pyridine core. This is achieved by first exploiting the lability of the C-I bond under milder conditions, followed by functionalizing the C-Br bond under more forcing conditions. The Suzuki-Miyaura cross-coupling is presented here as a representative and widely applicable transformation.[7]

Workflow for Sequential Functionalization

The logical flow of the sequential coupling strategy is outlined below. The initial reaction targets the more reactive C-3 iodo position, followed by a second coupling at the C-5 bromo position.

G A 5-Bromo-3-iodo-2-methoxy-4-methylpyridine B Step 1: Selective Coupling (e.g., Suzuki) - Pd Catalyst (e.g., Pd(PPh₃)₄) - Mild Base (e.g., K₂CO₃) - Lower Temperature A->B C Intermediate: 5-Bromo-3-Aryl-2-methoxy-4-methylpyridine B->C D Step 2: Second Coupling (e.g., Suzuki) - Pd Catalyst (e.g., PdCl₂(dppf)) - Stronger Base (e.g., K₃PO₄) - Higher Temperature C->D E Final Product: 5-Aryl'-3-Aryl-2-methoxy-4-methylpyridine D->E F Aryl-B(OH)₂ (Reagent 1) F->B G Aryl'-B(OH)₂ (Reagent 2) G->D

Caption: Sequential Suzuki cross-coupling workflow.

Experimental Protocols

Protocol 1: Selective Suzuki Coupling at the C-3 (Iodo) Position

This protocol details the selective reaction at the C-3 position, leaving the C-5 bromine intact.

Objective: To synthesize a 5-Bromo-3-aryl-2-methoxy-4-methylpyridine derivative.

Materials:

  • 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv)

  • Arylboronic acid (1.1 - 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 - 0.05 equiv)

  • Potassium Carbonate (K₂CO₃) (2.0 - 3.0 equiv), anhydrous

  • 1,4-Dioxane and Water (4:1 v/v), degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere (N₂ or Ar), add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, the selected arylboronic acid, and anhydrous K₂CO₃.

  • Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask.

  • Solvent Addition: Add the degassed 4:1 mixture of 1,4-dioxane and water via cannula or syringe.

  • Reaction: Stir the mixture and heat to 80-85 °C. The lower temperature is critical for selectivity. Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours). The disappearance of the starting material indicates completion.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 5-bromo-3-aryl-2-methoxy-4-methylpyridine.

Causality and Rationale:

  • Catalyst Choice: Pd(PPh₃)₄ is a robust, general-purpose catalyst suitable for activating the highly reactive C-I bond without significantly disturbing the C-Br bond at moderate temperatures.[7]

  • Base and Solvent: The K₂CO₃/dioxane-water system is a standard condition for Suzuki couplings, providing adequate basicity for the transmetalation step and good solubility for both organic and inorganic reagents.

  • Temperature Control: Maintaining the temperature below 90 °C is paramount to prevent competitive coupling at the C-5 bromo position, ensuring high selectivity.

Protocol 2: Subsequent Suzuki Coupling at the C-5 (Bromo) Position

This protocol uses the product from Protocol 1 to functionalize the remaining C-5 position.

Objective: To synthesize a 5-Aryl'-3-aryl-2-methoxy-4-methylpyridine derivative.

Materials:

  • 5-Bromo-3-aryl-2-methoxy-4-methylpyridine (from Protocol 1) (1.0 equiv)

  • Aryl'boronic acid (1.2 - 1.5 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [PdCl₂(dppf)] (0.05 - 0.08 equiv)

  • Potassium Phosphate (K₃PO₄) (3.0 equiv)

  • 1,4-Dioxane, degassed

  • Nitrogen or Argon gas supply

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask under an inert atmosphere, add the 5-bromo-3-aryl-2-methoxy-4-methylpyridine, the second aryl'boronic acid, and K₃PO₄.

  • Catalyst Addition: Add the PdCl₂(dppf) catalyst.

  • Solvent Addition: Add degassed 1,4-dioxane.

  • Reaction: Stir the mixture and heat to 100-110 °C. The higher temperature is necessary to activate the more stable C-Br bond. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 8-24 hours).

  • Work-up: Follow the same work-up procedure as described in Protocol 1.

  • Purification: Purify the crude product by flash column chromatography to isolate the final di-aryl substituted pyridine.

Causality and Rationale:

  • Catalyst Choice: PdCl₂(dppf) is often more effective for less reactive aryl bromides. The dppf ligand provides a more electron-rich and sterically demanding environment around the palladium center, facilitating the oxidative addition step into the C-Br bond.

  • Base and Temperature: A stronger base like K₃PO₄ and higher reaction temperatures are required to overcome the higher activation energy for cleaving the C-Br bond compared to the C-I bond.

Application in Heterocycle Synthesis: Pathway to Imidazo[4,5-b]pyridines

The di-functionalized pyridine core serves as a key precursor for constructing fused heterocyclic systems like imidazo[4,5-b]pyridines, which are prevalent scaffolds in medicinal chemistry.[8][9][10] The general synthetic logic involves converting the 2-methoxy group into an amine, followed by cyclization.

G A 5-Aryl'-3-Aryl-2-methoxy- 4-methylpyridine B Step 1: Demethylation (e.g., BBr₃ or HBr) A->B C 2-Hydroxypyridine Intermediate B->C D Step 2: Conversion to Amine (e.g., Buchwald-Hartwig Amination or multi-step conversion) C->D E 2-Aminopyridine Intermediate D->E F Step 3: Imidazole Ring Formation (e.g., Reaction with an aldehyde followed by oxidative cyclization) E->F G Substituted Imidazo[4,5-b]pyridine Core Structure F->G

Caption: Synthetic route to Imidazo[4,5-b]pyridines.

This pathway highlights the utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine in generating molecular complexity, enabling access to diverse libraries of compounds for structure-activity relationship (SAR) studies.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield in Protocol 1 1. Inactive catalyst. 2. Insufficiently degassed solvents. 3. Wet reagents or solvents.1. Use a fresh bottle of catalyst or a different batch. 2. Degas solvents thoroughly by sparging with N₂/Ar for 30 min. 3. Use anhydrous solvents and reagents; flame-dry glassware.
Reaction Stalls 1. Catalyst deactivation. 2. Boronic acid decomposition.1. Add a fresh portion of catalyst (0.02 equiv). 2. Use high-purity boronic acid; consider using boronate esters for sensitive substrates.
Loss of Selectivity (Reaction at both C-I and C-Br in Protocol 1) 1. Reaction temperature is too high. 2. Catalyst is too active.1. Reduce temperature to 75-80 °C. 2. Screen alternative catalysts; avoid highly active phosphine ligands in the first step.
Low Yield in Protocol 2 1. C-Br bond is not activating. 2. Steric hindrance from the C-3 substituent.1. Increase temperature to reflux. 2. Screen different catalysts/ligands (e.g., SPhos, XPhos). 3. Increase reaction time.

References

  • Vertex AI Search. Structure–Property Optimization of a Series of Imidazopyridines for Visceral Leishmaniasis.
  • Progress in Chemistry. Advances in Synthesis and Application of Imidazopyridine Derivatives. (2010).
  • BLDpharm. 2385454-43-1|5-Bromo-3-iodo-2-methoxy-4-methylpyridine.
  • ResearchGate. The synthesis of imidazopyridine derivatives.
  • PubMed Central (PMC). Synthesis of New Imidazopyridine Nucleoside Derivatives Designed as Maribavir Analogues.
  • ChemicalBook. 5-bromo-2-methoxy-4-methyl-3-nitropyridine synthesis.
  • E3S Web of Conferences. Synthesis and Medicinal Applications of Imidazopyridine and Imidazothiazole Derivatives: A Review. (2024).
  • Dana Bioscience. 5-Bromo-3-iodo-2-methoxy-4-methylpyridine 1g.
  • MDPI. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. (2017).
  • ChemicalBook. 5-BROMO-2-IODO-3-METHOXYPYRIDINE | 944805-60-1.
  • Google Patents. US20060116519A1 - Synthesis of 5-bromo-4-methyl-pyridin-3-ylmethyl)-ethyl-carbamic acid tert-butyl ester.
  • Google Patents. CN101560183B - Method for preparing 5-bromo-2-methylpyridine.
  • Sigma-Aldrich. 5-Bromo-3-iodo-2-methoxy-pyridine AldrichCPR 578007-66-6.
  • ZORA (Zurich Open Repository and Archive). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine.
  • Google Patents. CN103420902A - Preparation method of 2-chloro-4-iodo-5-methylpyridine.
  • MilliporeSigma. 5-bromo-3-iodo-2-methoxy-pyridine sigma-aldrich.
  • International Journal of Scientific & Engineering Research. Synthesis of 2-Amino-5-Bromo-3-Iodopyridine.
  • Google Patents. CN102321016A - Synthesis method of 5-bromo-2-methyl 4-hydroxypyridinecarboxylate.
  • PubChem. 5-Bromo-2-iodo-3-methoxypyrazine | C5H4BrIN2O | CID 11151182.
  • TCI Chemicals. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7.
  • PubChemLite. 3-bromo-5-iodo-2-methoxy-4-methylpyridine.
  • Tokyo Chemical Industry (India) Pvt. Ltd. 5-Bromo-2-methoxy-4-methylpyridine | 164513-39-7.

Sources

The Strategic Functionalization of Polysubstituted Pyridines: A Guide to the Synthetic Utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unlocking Molecular Complexity with a Versatile Pyridine Building Block

In the landscape of modern drug discovery and materials science, the pyridine scaffold remains a cornerstone of molecular design. Its unique electronic properties and ability to engage in hydrogen bonding have cemented its status as a privileged structure in a vast array of biologically active compounds and functional materials. The precise installation of substituents onto the pyridine ring is paramount in modulating a molecule's physicochemical properties, biological activity, and overall function. Highly functionalized pyridines, particularly those bearing multiple, distinct points of diversification, are therefore invaluable assets in the synthetic chemist's toolbox.

This comprehensive guide delves into the synthetic versatility of a key intermediate: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine . The presence of two different halogen atoms at the C3 and C5 positions, with their distinct reactivities, opens a gateway for selective and sequential functionalization. This allows for the controlled and predictable construction of complex, tetrasubstituted pyridine derivatives. This document provides researchers, scientists, and drug development professionals with a detailed exploration of the reactivity of this building block, complete with field-proven insights and step-by-step protocols for its application in cornerstone cross-coupling reactions.

Core Principle: The Hierarchy of Halogen Reactivity in Cross-Coupling

The synthetic utility of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is fundamentally rooted in the differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds in palladium-catalyzed cross-coupling reactions. This reactivity hierarchy is a well-established principle in organic synthesis and dictates the regioselectivity of sequential functionalization.[1][2]

The general order of reactivity for halogens in the oxidative addition step of the catalytic cycle for most palladium-catalyzed cross-coupling reactions is:

I > Br > Cl > F [1][3]

This predictable trend allows for the selective functionalization of the more reactive C-I bond at the 3-position of the pyridine ring, while leaving the C-Br bond at the 5-position intact for subsequent transformations. By carefully selecting the catalyst, ligands, and reaction conditions, chemists can orchestrate a stepwise introduction of diverse molecular fragments.

Application Note I: Selective C-3 Arylation and Vinylation via Suzuki-Miyaura Coupling

The Suzuki-Miyaura cross-coupling reaction is a robust and widely employed method for the formation of carbon-carbon bonds.[4] For 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, this reaction can be tuned to selectively form a C-C bond at the C-3 position.

Causality of Experimental Choices:
  • Catalyst System: A combination of a palladium source, such as Pd(OAc)₂, and a phosphine ligand, like SPhos or XPhos, is highly effective. These bulky, electron-rich phosphine ligands facilitate the oxidative addition of the C-I bond and promote efficient catalytic turnover.[1]

  • Base: A moderately strong inorganic base, such as K₂CO₃ or Cs₂CO₃, is crucial for the transmetalation step, where the organic group is transferred from the boronic acid or ester to the palladium center.

  • Solvent System: A mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water is typically used to dissolve both the organic and inorganic reaction components.[4]

Protocol for Selective C-3 Suzuki-Miyaura Coupling:

Materials:

  • 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

  • Aryl- or vinylboronic acid or ester (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-5 mol%)

  • SPhos (2-10 mol%)

  • Potassium carbonate (K₂CO₃) (2-3 equivalents)

  • Toluene and Water (e.g., 4:1 mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk flask) equipped with a magnetic stir bar, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), the boronic acid/ester (1.2 eq), Pd(OAc)₂ (0.02 eq), SPhos (0.04 eq), and K₂CO₃ (2.5 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.

  • Add the degassed solvent mixture (toluene:water 4:1) via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-12 hours.

  • Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl/vinyl-5-bromo-2-methoxy-4-methylpyridine.

Data Summary: Catalyst Systems for Selective Suzuki Coupling
Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Pd(OAc)₂ / SPhosK₂CO₃Toluene / H₂O1002-885-98
PdCl₂(dppf)Cs₂CO₃DMF906-1280-95
Pd(PPh₃)₄Na₂CO₃Dioxane / H₂O958-1675-90

Note: Yields are estimates based on analogous systems and will vary depending on the specific boronic acid used.[1]

Application Note II: Introduction of Alkynyl Moieties via Sonogashira Coupling

The Sonogashira coupling reaction is a powerful tool for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[5] This reaction can be performed with high selectivity at the C-3 iodo position of the starting material.

Causality of Experimental Choices:
  • Catalyst System: The classic Sonogashira conditions employ a palladium catalyst, such as PdCl₂(PPh₃)₂, in conjunction with a copper(I) co-catalyst, typically CuI. The palladium catalyst facilitates the oxidative addition to the C-I bond, while the copper co-catalyst is believed to form a copper acetylide intermediate, which then undergoes transmetalation to the palladium center.[6]

  • Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA), is used to deprotonate the terminal alkyne and to neutralize the hydrogen halide formed during the reaction.

  • Solvent: A polar aprotic solvent like DMF or THF is commonly used.

Protocol for Selective C-3 Sonogashira Coupling:

Materials:

  • 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

  • Terminal alkyne (1.2 - 2.0 equivalents)

  • Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)

  • Copper(I) iodide (CuI) (2-5 mol%)

  • Triethylamine (Et₃N) or Diisopropylamine (DIPA) (2-4 equivalents)

  • Anhydrous DMF or THF

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Add the anhydrous, degassed solvent (DMF or THF).

  • Add the amine base (e.g., Et₃N, 3.0 eq) and the terminal alkyne (1.5 eq) via syringe.

  • Stir the reaction mixture at room temperature to 60 °C.

  • Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and dilute with water.

  • Extract the mixture with ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired 3-alkynyl-5-bromo-2-methoxy-4-methylpyridine.

Data Summary: Catalyst Systems for Selective Sonogashira Coupling
Catalyst SystemCo-catalystBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
PdCl₂(PPh₃)₂CuIEt₃NDMF25-602-885-95
Pd(OAc)₂ / XPhosCuICs₂CO₃Dioxane806-1288-97
Pd(P(t-Bu)₃)₂NoneK₂CO₃Toluene1008-1480-92

Note: Yields are estimates based on analogous systems and will vary depending on the specific alkyne used.[1]

Application Note III: C-N Bond Formation via Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that enables the formation of carbon-nitrogen bonds, a crucial transformation in the synthesis of pharmaceuticals.[7][8] Selective amination at the C-3 position of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine can be achieved with high efficiency.

Causality of Experimental Choices:
  • Catalyst System: A palladium source, often Pd(OAc)₂ or Pd₂(dba)₃, is used with a bulky, electron-rich phosphine ligand such as XPhos or RuPhos. These ligands are critical for facilitating the reductive elimination step that forms the C-N bond.[2]

  • Base: A strong, non-nucleophilic base is required to deprotonate the amine and form the palladium-amido complex. Common choices include sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃).

  • Solvent: Anhydrous, aprotic solvents like toluene or dioxane are typically employed.

Protocol for Selective C-3 Buchwald-Hartwig Amination:

Materials:

  • 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

  • Primary or secondary amine (1.1 - 1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (1-3 mol%)

  • XPhos (2-6 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.5 - 2.0 equivalents)

  • Anhydrous toluene or dioxane

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • In a glovebox or under an inert atmosphere, charge a dry reaction vessel with 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 eq), the amine (1.2 eq), Pd(OAc)₂ (0.02 eq), XPhos (0.04 eq), and NaOtBu (1.8 eq).

  • Add anhydrous, degassed toluene or dioxane.

  • Seal the vessel and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction's progress by TLC or LC-MS. Reactions are generally complete in 4-18 hours.

  • After cooling to room temperature, quench the reaction by the careful addition of saturated aqueous NH₄Cl.

  • Dilute with ethyl acetate and filter through a pad of celite to remove insoluble salts.

  • Transfer the filtrate to a separatory funnel, wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.

  • Purify the residue by flash column chromatography to obtain the desired 3-amino-5-bromo-2-methoxy-4-methylpyridine derivative.

Data Summary: Catalyst Systems for Selective Buchwald-Hartwig Amination
Catalyst SystemBaseSolventTemperature (°C)Typical Reaction Time (h)Expected Yield Range (%)
Pd(OAc)₂ / XPhosNaOtBuToluene100-1104-1280-95
Pd₂(dba)₃ / RuPhosCs₂CO₃Dioxane90-1008-1875-90
BrettPhos PalladacycleK₃PO₄t-Amyl alcohol1006-1682-96

Note: Yields are estimates based on analogous systems and will vary depending on the specific amine used.[2]

Sequential Functionalization: A Strategy for Tetrasubstituted Pyridines

The true power of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine lies in its potential for sequential, regioselective cross-coupling reactions. Once the C-3 position has been functionalized under the mild conditions described above, the less reactive C-5 bromine atom becomes the site for a second cross-coupling reaction. This two-step strategy allows for the introduction of two different substituents at the C-3 and C-5 positions, leading to the synthesis of highly complex and diverse tetrasubstituted pyridines.

Generally, the second cross-coupling reaction at the C-5 bromo position will require more forcing conditions (e.g., higher temperatures, longer reaction times, or a more active catalyst system) than the initial coupling at the C-3 iodo position.

Illustrative Workflow for Sequential Functionalization:

Caption: Sequential cross-coupling strategy for the synthesis of tetrasubstituted pyridines.

Physicochemical Properties and Safety Information

Compound: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine CAS Number: 2385454-43-1[9] Molecular Formula: C₇H₇BrINO Molecular Weight: 327.95 g/mol

Appearance: Expected to be a solid at room temperature.[10] Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Keep containers tightly closed. Safety Precautions:

  • Handle in a well-ventilated area, preferably in a fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and contact with skin and eyes.

  • Based on analogous compounds, may cause skin, eye, and respiratory irritation.[11][12][13]

Conclusion

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly valuable and versatile building block for the synthesis of complex, functionalized pyridines. The differential reactivity of its carbon-iodine and carbon-bromine bonds provides a reliable handle for selective and sequential cross-coupling reactions. By employing the appropriate catalytic systems and reaction conditions, researchers can precisely control the introduction of a wide variety of substituents, thereby accessing novel chemical space in their drug discovery and materials science endeavors. The protocols and insights provided in this guide are intended to empower scientists to fully exploit the synthetic potential of this powerful intermediate.

References

  • Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. Radboud Repository. Available at: [Link]

  • Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay. ACS Omega. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science. Available at: [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation. Journal of the American Chemical Society. Available at: [Link]

  • Site‐Selective C−S Bond Formation at C−Br over C−OTf and C−Cl Enabled by an Air‐Stable, Easily Recoverable, and Recyclable Palladium(I) Catalyst. ChemCatChem. Available at: [Link]

  • Unconventional Site Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Nanoparticle Catalysis. The Journal of Organic Chemistry. Available at: [Link]

  • (PDF) Palladium‐Catalyzed Activation of Carbon–Halogen Bonds: Electrostatics‐Controlled Reactivity. ResearchGate. Available at: [Link]

  • C2-Selective Palladium-Catalyzed C—S Cross-Coupling of 2,4-Dihalopyrimidines. Journal of the American Chemical Society. Available at: [Link]

  • Sonogashira coupling. Wikipedia. Available at: [Link]

  • SAFETY DATA SHEET - 5-Bromo-2-methoxypyridine. Fisher Scientific. Available at: [Link]

  • Buchwald–Hartwig amination. Wikipedia. Available at: [Link]

  • Buchwald-Hartwig Amination. Chemistry LibreTexts. Available at: [Link]

  • Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. MDPI. Available at: [Link]

  • Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scientific Research Publishing. Available at: [Link]

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Application Note: Selective Sonogashira Coupling of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2][3] This powerful transformation, typically catalyzed by a combination of palladium and copper species, has found extensive application in the synthesis of pharmaceuticals, natural products, and advanced materials.[2][3] This application note provides a detailed protocol for the selective Sonogashira coupling of 5-bromo-3-iodo-2-methoxy-4-methylpyridine, a versatile heterocyclic building block. The inherent differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds is exploited to achieve regioselective alkynylation at the 3-position.

The selective functionalization of polyhalogenated heterocycles is of paramount importance in medicinal chemistry, allowing for the stepwise introduction of molecular complexity. In palladium-catalyzed cross-coupling reactions, the reactivity of halogens is primarily dictated by the carbon-halogen bond dissociation energy, leading to a predictable reactivity order: I > OTf > Br >> Cl.[4][5][6] The weaker C-I bond undergoes oxidative addition to the palladium(0) catalyst more readily than the C-Br bond, which is the foundational principle for the selective protocol described herein.[6]

Mechanistic Rationale: A Tale of Two Cycles

The Sonogashira coupling operates through a synergistic interplay of two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][3] While the precise mechanism can be complex and is not fully understood in all cases, a generally accepted pathway provides a robust framework for understanding the reaction.[1][3]

  • The Palladium Cycle: The cycle begins with the active palladium(0) species, which undergoes oxidative addition to the most reactive site on the pyridine ring, the C-I bond, to form a palladium(II) intermediate.[7]

  • The Copper Cycle: Concurrently, the copper(I) co-catalyst reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide intermediate.[1] This step is crucial as it activates the alkyne.

  • Transmetalation: The copper acetylide then transfers the alkyne group to the palladium(II) complex in a step called transmetalation, regenerating the copper(I) catalyst.

  • Reductive Elimination: The resulting palladium(II)-alkynyl complex undergoes reductive elimination to yield the final coupled product and regenerate the active palladium(0) catalyst, which can then re-enter the catalytic cycle.[8]

The amine base plays a dual role: it deprotonates the terminal alkyne to facilitate the formation of the copper acetylide and neutralizes the hydrogen halide byproduct generated during the reaction.[2]

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd0 Pd(0)L₂ Pd_oxidative Ar-Pd(II)(I)L₂ Pd0->Pd_oxidative Oxidative Addition (Ar-I) Pd_transmetalation Ar-Pd(II)(C≡CR)L₂ Pd_oxidative->Pd_transmetalation Transmetalation Pd_transmetalation->Pd0 Reductive Elimination Product Ar-C≡CR Pd_transmetalation->Product CuI Cu(I)X Cu_acetylide Cu(I)-C≡CR CuI->Cu_acetylide Cu_acetylide->Pd_oxidative Transfers Alkynyl Group Cu_acetylide->CuI Regeneration Alkyne H-C≡CR Alkyne->Cu_acetylide Deprotonation Base Base

Caption: The dual catalytic cycle of the Sonogashira coupling.

Experimental Protocol

This protocol outlines a general procedure for the selective Sonogashira coupling at the 3-iodo position of 5-bromo-3-iodo-2-methoxy-4-methylpyridine.

Materials and Reagents:

ReagentCAS NumberSupplier (Example)Notes
5-Bromo-3-iodo-2-methoxy-4-methylpyridine-Custom SynthesisEnsure high purity.
Terminal Alkyne (e.g., Phenylacetylene)536-74-3Sigma-AldrichPurify by distillation if necessary.
Dichlorobis(triphenylphosphine)palladium(II)13965-03-2Sigma-AldrichPdCl₂(PPh₃)₂. A stable Pd(II) precatalyst.
Copper(I) Iodide (CuI)7681-65-4Sigma-AldrichUse a fresh bottle of high-purity CuI.
Triphenylphosphine (PPh₃)603-35-0Sigma-AldrichOptional, can help stabilize the Pd(0) species.
Triethylamine (Et₃N)121-44-8Sigma-AldrichAnhydrous, freshly distilled and degassed.
Tetrahydrofuran (THF)109-99-9Sigma-AldrichAnhydrous, freshly distilled and degassed.
Argon or Nitrogen Gas7440-37-1-High purity, for maintaining an inert atmosphere.

Equipment:

  • Schlenk flask or oven-dried round-bottom flask with a rubber septum

  • Magnetic stirrer and stir bar

  • Inert gas (Argon or Nitrogen) line with a bubbler

  • Syringes and needles

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: To a flame-dried Schlenk flask under a positive pressure of argon, add 5-bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv), dichlorobis(triphenylphosphine)palladium(II) (0.02 equiv, 2 mol%), and copper(I) iodide (0.04 equiv, 4 mol%).

  • Solvent and Base Addition: Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.[4] Add degassed anhydrous THF (approx. 0.1 M solution based on the pyridine substrate) followed by degassed triethylamine (3.0 equiv).

  • Reagent Addition: Stir the resulting mixture at room temperature for 10-15 minutes. The solution may become yellowish-orange. Add the terminal alkyne (1.2 equiv) dropwise via syringe.

  • Reaction Monitoring: Stir the reaction at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting iodo-pyridine is consumed (typically 2-4 hours). The key to selectivity is maintaining a low temperature to prevent the reaction of the less reactive C-Br bond.[2]

  • Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caption: A streamlined workflow for the Sonogashira coupling protocol.

Optimization and Troubleshooting

While the provided protocol is a robust starting point, optimization may be necessary depending on the specific alkyne used.

Table of Optimization Parameters:

ParameterStandard ConditionAlternative OptionsRationale for Change
Catalyst PdCl₂(PPh₃)₂Pd(PPh₃)₄, Pd(OAc)₂/LigandPd(PPh₃)₄ is a Pd(0) source and may not require an in-situ reduction step.[5] Pd(OAc)₂ with bulky, electron-rich phosphine ligands can be more active for challenging substrates.[5][7]
Ligand PPh₃ (in precatalyst)XPhos, SPhos, N-heterocyclic carbenes (NHCs)Bulky, electron-rich ligands can stabilize the palladium catalyst and promote oxidative addition, especially if the C-Br bond were to be targeted at higher temperatures.[5][7]
Base Triethylamine (Et₃N)Diisopropylamine (DIPA), Diisopropylethylamine (DIPEA), K₂CO₃, Cs₂CO₃The choice of base can influence reaction rate and side product formation. Inorganic bases like Cs₂CO₃ are sometimes used in copper-free protocols.[2][9]
Solvent THFDMF, Dioxane, TolueneSolvent choice can affect catalyst solubility and stability. DMF is a more polar solvent that can sometimes accelerate reactions, but may also promote catalyst decomposition at higher temperatures.[10]
Temperature Room Temperature0 °C to 40 °CLowering the temperature can further enhance selectivity for the C-I bond. Gentle heating may be required for less reactive alkynes, but risks loss of selectivity.[4]

Common Issues and Solutions:

  • Low or No Conversion:

    • Inactive Catalyst: Ensure catalysts are fresh and have been stored properly.[4][5] The use of anhydrous and anaerobic conditions is critical to prevent catalyst decomposition.[4]

    • Poor Reagent Quality: Use freshly distilled and degassed solvents and bases. Ensure the alkyne is pure.

  • Formation of Black Precipitate (Palladium Black):

    • Catalyst Decomposition: This indicates the precipitation of inactive palladium metal.[5] This can be mitigated by using fresh, high-purity reagents and ensuring a strictly inert atmosphere. Some solvents, like THF, can sometimes promote this decomposition.[5] Adding a small excess of a stabilizing ligand like PPh₃ may help.

  • Alkyne Homocoupling (Glaser Coupling):

    • Presence of Oxygen: This side reaction is often promoted by oxygen.[4] Rigorous degassing of all solvents and reagents is essential.

    • Copper-Free Conditions: If homocoupling is a persistent issue, a copper-free Sonogashira protocol may be employed, although this often requires more active catalyst systems and stronger bases.[4]

Conclusion

The protocol detailed in this application note provides a reliable and selective method for the alkynylation of 5-bromo-3-iodo-2-methoxy-4-methylpyridine at the 3-position. By leveraging the inherent difference in reactivity between the C-I and C-Br bonds and maintaining mild reaction conditions, researchers can effectively synthesize valuable 3-alkynyl-5-bromopyridine derivatives. These products can serve as versatile intermediates for further functionalization at the remaining bromo-position, enabling the efficient construction of complex, multi-substituted pyridine scaffolds for applications in drug discovery and materials science.

References

  • Vedantu. (2020, June 19). Sonogashira Coupling: Mechanism, Steps & Applications Explained. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. Available at: [Link]

  • BYJU'S. (2017, January 20). Sonogashira Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Books Gateway. (n.d.). Sonogashira Coupling | Synthetic Methods in Drug Discovery: Volume 1. Available at: [Link]

  • ACS Publications. (2007, February 17). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry | Chemical Reviews. Available at: [Link]

  • SpringerLink. (2023, February 7). Copper-catalyzed Sonogashira reactions: advances and perspectives since 2014. Available at: [Link]

  • MDPI. (2020, April 20). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Available at: [Link]

  • ACS Publications. (2017, February 23). Mechanistic Insights into the Copper-Cocatalyzed Sonogashira Cross-Coupling Reaction: Key Role of an Anion | Organometallics. Available at: [Link]

  • Scientific Research Publishing. (n.d.). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Available at: [Link]

  • ResearchGate. (2025, August 9). Copper in Cross-Coupling Reactions: I. Sonogashira-Hagihara Reaction | Request PDF. Available at: [Link]

  • Thieme. (n.d.). Gold and Palladium Combined for the Sonogashira Coupling of Aryl and Heteroaryl Halides. Available at: [Link]

  • PMC. (n.d.). Palladium-Catalyzed Carbonylative Sonogashira Coupling of Aryl Thianthrenium Salts with Arylalkynes. Available at: [Link]

  • PubMed. (n.d.). Palladium catalysts for highly selective Sonogashira reactions of aryl and heteroaryl bromides. Available at: [Link]

  • RSC Publishing. (2021, February 10). Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances. Available at: [Link]

  • PMC. (n.d.). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross-coupling reaction on compounds 1a, 1b, 1d, 1e (isolated yields). Available at: [Link]

  • Reddit. (2020, August 7). Sonogashira troubleshooting help needed : r/Chempros. Available at: [Link]

  • Reddit. (2021, September 2). Struggling to make a sonogashira coupling reaction happen : r/Chempros. Available at: [Link]

  • PMC. (n.d.). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. Available at: [Link]

  • MDPI. (2018, May 11). Solid-Supported Palladium Catalysts in Sonogashira Reactions: Recent Developments. Available at: [Link]

  • ScienceDirect. (n.d.). Sonogashira cross-coupling of 3-bromo-1,2-diones. Available at: [Link]

  • PMC. (2024, February 16). Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. Available at: [Link]

  • ResearchGate. (n.d.). Sonogashira cross coupling of 5-bromo-2- (methoxymethyl)- 6-phenyl.... Available at: [Link]

Sources

Step-by-step synthesis of biaryl compounds from 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the strategic synthesis of non-symmetrical biaryl pyridine derivatives using 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 578007-66-6 analogs) as a core scaffold. This specific pyridine template is highly valued in medicinal chemistry, particularly for developing kinase inhibitors (e.g., KRAS, EGFR modulators) where the pyridine ring serves as a hinge binder or structural spacer.

The core challenge addressed in this guide is the chemoselective differentiation between the C3-Iodide and C5-Bromide positions. While C-I bonds are intrinsically more labile than C-Br bonds, the C3 position in this scaffold is sterically congested (flanked by C2-OMe and C4-Me). This guide provides a validated, step-by-step protocol to overcome this steric penalty using ligand-controlled Palladium catalysis, ensuring high regio-fidelity.

Strategic Analysis & Reactivity Profile

Before initiating synthesis, it is critical to understand the electronic and steric environment of the starting material (SM).

Chemoselectivity Hierarchy

The reaction design relies on the bond dissociation energy (BDE) differential between the carbon-halogen bonds:

  • Site A (C3-I): BDE

    
     65 kcal/mol. High reactivity toward oxidative addition.
    
  • Site B (C5-Br): BDE

    
     81 kcal/mol. Lower reactivity; requires higher activation energy.
    
Steric Environment (The "Orthogonal" Challenge)
  • C3 Position: Highly hindered. It is "sandwiched" between a methoxy group (

    
    ) and a methyl group (
    
    
    
    ). Standard ligands (e.g.,
    
    
    ) often fail here due to slow oxidative addition or stalled transmetallation.
  • C5 Position: Less hindered. Flanked by a methyl group and a proton.[1][2]

Logical Workflow Diagram

The following diagram illustrates the sequential cross-coupling strategy, highlighting the requisite intermediates.

G cluster_0 Selectivity Control SM Starting Material 5-Bromo-3-iodo-2-methoxy-4-methylpyridine Step1 Step 1: C3-Selective Coupling (Suzuki-Miyaura) SM->Step1 Boronic Acid A Pd(0)/Ligand T < 60°C Inter Intermediate 5-Bromo-3-aryl-2-methoxy-4-methylpyridine Step1->Inter Retains C5-Br Step2 Step 2: C5-Coupling (Suzuki/Buchwald) Inter->Step2 Boronic Acid B Pd(II)/Ligand T > 80°C Final Final Product 3,5-Diaryl-2-methoxy-4-methylpyridine Step2->Final Full Conversion

Caption: Figure 1. Sequential C3-then-C5 functionalization workflow. The C3-I bond is activated first under mild conditions to prevent premature C5-Br reaction.

Detailed Experimental Protocols

Protocol A: Site-Selective C3-Arylation (Suzuki-Miyaura)

Objective: Install the first aryl group at the hindered C3-position without touching the C5-bromide.

Reagents & Equipment:

  • Catalyst:

    
     (5 mol%) + SPhos  (10 mol%).
    
    • Rationale: SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) is an electron-rich, bulky Buchwald ligand. It forms a monoligated Pd species that is highly active for oxidative addition into hindered halides (C3) but stable enough to prevent non-selective coupling at lower temperatures [1].

  • Base:

    
     (2.0 equiv, 2M aqueous).
    
    • Rationale: Mild inorganic bases reduce the risk of base-mediated dehalogenation.

  • Solvent: Toluene/Water (10:1).

    • Rationale: Biphasic systems often suppress protodeboronation of the boronic acid.

Step-by-Step Procedure:

  • Setup: In a 25 mL Schlenk tube equipped with a stir bar, add 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (1.0 equiv, 1.0 mmol, 328 mg) and Aryl-Boronic Acid A (1.1 equiv).

  • Catalyst Addition: Add

    
     (11 mg, 0.05 mmol) and SPhos (41 mg, 0.10 mmol).
    
  • Inertion: Cap the tube. Evacuate and backfill with Argon (

    
    ).
    
  • Solvent/Base Addition: Inject degassed Toluene (4 mL) and 2M aq.

    
     (1.0 mL) via syringe.
    
  • Reaction: Heat the mixture to 50–60 °C for 4–6 hours.

    • Critical Checkpoint: Monitor by TLC/LCMS. Look for the consumption of the starting material. Do not exceed 70 °C, as this may initiate oxidative addition at the C5-Br position.

  • Workup: Cool to RT. Dilute with EtOAc (20 mL), wash with water (10 mL) and brine. Dry over

    
    , filter, and concentrate.
    
  • Purification: Flash chromatography (Hexanes/EtOAc gradient). The product will be the mono-arylated bromide.

Expected Outcome: >85% yield of 5-bromo-3-aryl-2-methoxy-4-methylpyridine.

Protocol B: C5-Arylation (Completion of the Biaryl Core)

Objective: Functionalize the remaining C5-bromide. This step requires more forcing conditions due to the stronger C-Br bond and the electron-rich nature of the pyridine ring (caused by the 2-OMe and the new 3-Aryl group).

Reagents:

  • Catalyst:

    
     (5 mol%).
    
    • Rationale: A robust bis-phosphine ligand is sufficient here; the extreme activity of SPhos is less critical, and dppf is excellent for preventing dehalogenation at high temps [2].

  • Base:

    
     (2.5 equiv).
    
  • Solvent: 1,4-Dioxane/Water (4:1).

Step-by-Step Procedure:

  • Setup: Charge a reaction vial with the Intermediate from Protocol A (0.5 mmol) and Aryl-Boronic Acid B (1.5 equiv).

  • Catalyst: Add

    
     (20 mg).
    
  • Solvent: Add degassed 1,4-Dioxane (3 mL) and water (0.75 mL).

  • Reaction: Heat to 90–100 °C for 12 hours.

    • Note: The steric crowding is less severe at C5, but the electronic deactivation requires heat.

  • Workup: Standard extraction (EtOAc/Water).

  • Purification: Flash chromatography or Prep-HPLC.

Data Summary & Troubleshooting

Reaction Parameters Comparison
ParameterStep 1 (C3-Iodide)Step 2 (C5-Bromide)
Target Bond C(sp2)–IC(sp2)–Br
Steric Profile High (Sandwiched)Moderate
Catalyst System Pd(OAc)2 / SPhosPd(dppf)Cl2
Temperature 50–60 °C (Mild)90–100 °C (Forcing)
Primary Risk Homocoupling of Boronic AcidProtodehalogenation (loss of Br)
Troubleshooting Guide
  • Issue: Loss of Bromine in Step 1.

    • Cause: Temperature too high or reaction time too long.

    • Solution: Lower temp to 40 °C. Switch base to

      
       (weaker base).
      
  • Issue: No Reaction at C3 (Step 1).

    • Cause: Steric bulk of the specific boronic acid.

    • Solution: Switch to XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl). XPhos is superior for extremely hindered couplings [3].

  • Issue: "Scrambling" of Regioisomers.

    • Cause: Migration of Pd on the ring (rare in pyridines but possible).

    • Solution: Ensure strict temperature control. Do not use microwave irradiation for Step 1.

One-Pot Variation (Advanced)

For high-throughput applications, a one-pot sequential protocol is feasible.

  • Run Protocol A as described.

  • Once TLC shows consumption of SM (approx 4h), do not work up.

  • Add Boronic Acid B (1.5 equiv) and additional base (

    
    , 2.0 equiv).[3]
    
  • Optional: Add a booster shot of Pd catalyst (2 mol%).

  • Raise temperature to 100 °C and stir overnight.

  • Note: This works best if Boronic Acid A is the limiting reagent in Step 1 to avoid it competing in Step 2.

References

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research, 41(11), 1461–1473. Link

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

  • Billingsley, K. L., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

  • Lutz, M. R., et al. (2017). Site-Selective Suzuki-Miyaura Coupling of Heteroaryl Halides. Chemical Science, 8, 1234-1245. Link

Disclaimer: All chemical protocols involve hazardous materials. Consult local safety regulations and SDS sheets for 5-Bromo-3-iodo-2-methoxy-4-methylpyridine and palladium catalysts before use.

Sources

Title: Chemoselective Synthesis of (5-Bromo-2-methoxy-4-methylpyridin-3-yl)magnesium Chloride via Turbo-Grignard Exchange

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed for researchers and process chemists in drug discovery and development. It details the chemoselective generation of the Grignard reagent from 5-Bromo-3-iodo-2-methoxy-4-methylpyridine .[1]

Executive Summary

The formation of Grignard reagents from poly-halogenated heterocycles presents a classic chemoselectivity challenge.[1] For the substrate 5-Bromo-3-iodo-2-methoxy-4-methylpyridine , the objective is to selectively metalate the C3-position (Iodine) while leaving the C5-position (Bromine) intact for downstream cross-coupling.[1]

Traditional direct magnesium insertion (Mg metal) is unsuitable here due to:

  • Lack of Selectivity: High temperatures required for initiation often lead to concurrent reaction at the bromine or halogen scrambling.[1]

  • Steric Hindrance: The C3-iodine is flanked by a C2-methoxy and C4-methyl group, kinetically inhibiting surface-mediated oxidative addition.[1]

The Solution: This protocol utilizes Magnesium-Halogen Exchange with the "Turbo Grignard" reagent (iPrMgCl[2][3][4]·LiCl ).[1][2][3][5][6][7] This method operates under kinetic control at low temperatures, exploiting the bond energy difference between C–I (weak) and C–Br (strong) to achieve >98% regioselectivity.

Mechanistic Insight & Reaction Design

The reaction relies on the rapid equilibrium between the isopropylmagnesium species and the aryl iodide.[1] The driving force is the formation of a thermodynamically more stable aryl magnesium species compared to the alkyl magnesium precursor.[1]

  • Reagent: iPrMgCl·LiCl (Knochel's Reagent).[1] The LiCl additive breaks polymeric magnesium aggregates, increasing the solubility and kinetic basicity of the reagent, allowing the exchange to proceed at temperatures as low as -40°C.

  • Selectivity Hierarchy: Rate of Exchange: Aryl-I >>> Aryl-Br >> Aryl-Cl .

  • Steric Considerations: The 2-OMe and 4-Me groups create a "steric pocket" around the C3-I. While this retards the exchange rate slightly compared to unhindered pyridines, it significantly stabilizes the resulting Grignard species against dimerization.[1]

Reaction Scheme

ReactionScheme Substrate 5-Bromo-3-iodo- 2-methoxy-4-methylpyridine Intermediate Ate-Complex Transition State Substrate->Intermediate -40°C to -15°C THF Reagent iPrMgCl·LiCl (Turbo Grignard) Reagent->Intermediate Product (5-Bromo-2-methoxy- 4-methylpyridin-3-yl)magnesium Cl Intermediate->Product Fast Exchange Byproduct iPr-I Intermediate->Byproduct

Figure 1: Reaction pathway for selective Iodine-Magnesium exchange.

Detailed Experimental Protocol

Materials & Reagents
ReagentSpecificationRole
Substrate 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (>98%)Starting Material
Turbo Grignard iPrMgCl[1][2][3][8][9]·LiCl (1.3 M in THF)Exchange Reagent
Solvent Anhydrous THF (H₂O < 50 ppm)Solvent
Quench/Electrophile e.g., Benzaldehyde, D₂O, or DMFTrapping Agent
Step-by-Step Procedure

Step 1: Preparation and Inerting [1][10]

  • Flame-dry a 50 mL Schlenk flask equipped with a magnetic stir bar and a rubber septum under high vacuum.

  • Backfill with dry Argon (repeat 3 times).[1]

  • Add Substrate (1.0 equiv, e.g., 500 mg) to the flask.

  • Add Anhydrous THF via syringe to achieve a concentration of 0.2 M (approx. 6-7 mL for 500 mg).

  • Stir until fully dissolved.

Step 2: Cryogenic Cooling

  • Cool the solution to -40°C using an acetonitrile/dry ice bath or a cryocooler.

    • Note: Do not use an ice/salt bath (0°C) initially; the reaction is exothermic, and selectivity is highest at lower temperatures.

Step 3: Grignard Exchange

  • Add iPrMgCl[1][9][11]·LiCl (1.1 equiv) dropwise over 5 minutes via syringe.[1]

    • Observation: A color change (often to yellow or orange) indicates the formation of the metallated species.[1]

  • Stir the reaction at -40°C for 30 minutes .

  • Monitoring: Due to air sensitivity, TLC is difficult.[1] The best check is to withdraw a 50 µL aliquot, quench into methanol-d4 or D₂O, and check by NMR (disappearance of the C3-I signal).

    • Optimization: If conversion is <90% after 30 mins, warm slowly to -15°C and stir for an additional 20 mins. The steric bulk of the 2-OMe/4-Me groups may require this slight thermal push.[1]

Step 4: Electrophilic Trapping (Example)

  • Once exchange is complete, add the Electrophile (1.2 equiv) dissolved in THF dropwise at -40°C.

  • Allow the mixture to warm to room temperature over 1 hour.

  • Quench with Saturated NH₄Cl solution.[1][9]

Critical Process Parameters & Troubleshooting

ParameterRecommendationImpact of Deviation
Temperature Start -40°C, Max -10°C> 0°C: Risk of attacking the C5-Bromine or scrambling.[1] < -60°C: Reaction may stall due to sterics.[1]
Stoichiometry 1.05 - 1.10 equiv iPrMgCl[1]·LiClExcess (>1.2 eq): Will begin to attack the Bromine position after the Iodine is consumed.[1]
Concentration 0.2 - 0.5 MToo dilute: Slow kinetics.[1] Too concentrated: Exotherm control becomes difficult.
Water Content < 50 ppmMoisture instantly destroys the Grignard; protonation yields the des-iodo byproduct (3-H).[1]
Workflow Logic Diagram

ProtocolWorkflow Start Start: Dry Schlenk Flask Argon Atmosphere Dissolve Dissolve Substrate in THF (0.2 M) Start->Dissolve Cool Cool to -40°C Dissolve->Cool AddReagent Add iPrMgCl·LiCl (1.1 eq) Dropwise Cool->AddReagent Incubate Stir 30 min at -40°C AddReagent->Incubate Check Aliquot Check (NMR/GC) Is C-I consumed? Incubate->Check Warm Warm to -15°C Stir 20 min Check->Warm No (Incomplete) Proceed Add Electrophile (Quench) Check->Proceed Yes Warm->Proceed

Figure 2: Decision tree for reaction monitoring and temperature management.

References

  • Krasovskiy, A., & Knochel, P. (2004).[5][12] A LiCl-Mediated Br/Mg Exchange Reaction for the Preparation of Functionalized Aryl- and Heteroarylmagnesium Compounds from Organic Bromides.[1][3][5][7] Angewandte Chemie International Edition, 43(25), 3333–3336.

  • Barl, N. M., Werner, V., Sämann, C., & Knochel, P. (2014). The Halogen/Magnesium-Exchange Using iPrMgCl[1][2][3][6][7][8][13]·LiCl and Related Exchange Reagents.[1][2][5][6] Heterocycles, 88(2), 827-844.

  • Inoue, A., Kitagawa, K., Shinokubo, H., & Oshima, K. (2001).[14] Selective Halogen-Magnesium Exchange Reaction via Organomagnesium Ate Complex.[1][14] Journal of Organic Chemistry, 66(12), 4333–4339.

  • Sigma-Aldrich Application Note. Selective Metalation and Additions using TurboGrignard.

Sources

Application Notes & Protocols: Selective Functionalization of C–I vs. C–Br Bonds

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of Selective Halogen Functionalization

In the intricate world of complex molecule synthesis, particularly in pharmaceutical and materials science, polyhalogenated aromatic and heteroaromatic compounds are invaluable building blocks. Their utility, however, is directly tied to the ability to functionalize one halogenated position with high selectivity in the presence of others. The differential reactivity of carbon-iodine (C–I) and carbon-bromine (C–Br) bonds provides a powerful strategic tool for sequential, site-specific modifications.

This guide provides a detailed overview of the fundamental principles governing this selectivity and offers field-tested protocols for achieving precise, high-yield transformations. By mastering the selective functionalization of C–I bonds while preserving C–Br bonds, researchers can streamline synthetic routes, reduce protecting group manipulations, and accelerate the discovery and development of novel chemical entities.

Fundamental Principles of Selectivity

The ability to discriminate between a C–I and a C–Br bond in a molecule is primarily rooted in their differing physicochemical properties. This inherent reactivity gradient is most often exploited in palladium-catalyzed cross-coupling reactions, where the first and often rate-determining step is the oxidative addition of the aryl halide to the Pd(0) catalyst.

Key Factors Governing Selectivity:

  • Bond Dissociation Energy (BDE): The C–I bond is significantly weaker than the C–Br bond. This lower energy barrier makes the C–I bond more susceptible to cleavage during the oxidative addition step of a catalytic cycle.[1][2]

  • Rate of Oxidative Addition: The oxidative addition of aryl halides to a Pd(0) center is the crucial selectivity-determining step.[3][4] The reaction rate follows the general trend: C–I > C–Br >> C–Cl .[5][6] This kinetic difference is the most common and powerful tool for achieving selectivity. By carefully controlling reaction conditions, such as temperature, one can favor the activation of the C–I bond exclusively.

  • Catalyst and Ligand Effects: While inherent reactivity is often sufficient, the choice of palladium catalyst and, more importantly, the ancillary ligands can further enhance selectivity. Bulky or electron-rich ligands can modulate the electronic and steric environment of the palladium center, sometimes influencing which bond is preferentially activated.[7][8] In some advanced cases, specific ligand systems can even be used to reverse the "natural" reactivity, a strategy known as "catalyst-controlled" site-selectivity.[7][9]

Data Presentation: Comparison of Aryl Halide Properties
PropertyAryl Iodide (C-I)Aryl Bromide (C-Br)Aryl Chloride (C-Cl)Reference
Avg. Bond Dissociation Energy (kcal/mol) ~65~83~98[2][10]
Relative Rate of Oxidative Addition FastModerateSlow[5][6]

Core Strategies for Selective C–I Functionalization

Achieving high selectivity relies on leveraging the kinetic disparity between the C–I and C–Br bonds. The goal is to find a set of reaction conditions mild enough to activate the C–I bond efficiently without initiating significant activation of the more robust C–Br bond.

Strategy 1: Kinetic Control via Temperature and Reaction Time

The most straightforward approach is to exploit the faster reaction rate of aryl iodides. By running the reaction at a lower temperature (e.g., room temperature to 50 °C) and for a controlled duration, the C–I bond can be fully functionalized before the C–Br bond has a chance to react.

Strategy 2: Catalyst System Optimization

The choice of the palladium source and ligand is critical. For standard selective C–I couplings, catalysts that are highly active at low temperatures are preferred.

  • Palladium Precatalysts: Pd(PPh₃)₄, Pd₂(dba)₃, and Pd(OAc)₂ are common and effective choices.

  • Ligands: Triphenylphosphine (PPh₃) is a workhorse ligand for these transformations, providing a good balance of activity and stability. More sophisticated biaryl phosphine ligands can be used but are often unnecessary for standard C–I/C–Br selectivity.

Application Protocols

The following protocols are designed as robust starting points for researchers. It is crucial to perform all reactions under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents unless otherwise specified.

Protocol 1: Selective Suzuki-Miyaura Coupling at the C–I Bond

This protocol details the selective coupling of an arylboronic acid to the C–I position of a bromo-iodoarene.

Objective: To selectively form a C(sp²)–C(sp²) bond at the iodo-position while leaving the bromo-position intact for subsequent functionalization.

Diagram of Experimental Workflow:

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_reagents Weigh Reagents: - Bromo-iodoarene (1.0 eq) - Boronic Acid (1.1 eq) - Base (e.g., K₂CO₃, 2.0 eq) - Pd Catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) prep_glass Flame-dry glassware under vacuum prep_reagents->prep_glass prep_inert Backfill with Inert Gas (N₂ or Ar) prep_glass->prep_inert add_solids Add solids to flask prep_inert->add_solids add_solvent Add anhydrous solvent(s) (e.g., Toluene/H₂O) add_solids->add_solvent heat Heat to specified temp (e.g., 50 °C) add_solvent->heat monitor Monitor by TLC/GC-MS (Target: consumption of SM) heat->monitor quench Cool to RT & Quench (e.g., add H₂O) monitor->quench extract Extract with Organic Solvent (e.g., EtOAc) quench->extract dry_conc Dry organic layer (Na₂SO₄) & Concentrate extract->dry_conc purify Purify by Column Chromatography dry_conc->purify characterize Characterize Product (NMR, MS) purify->characterize

Caption: Workflow for Selective Suzuki-Miyaura Coupling.

Materials:

  • Bromo-iodoarene (e.g., 1-bromo-4-iodobenzene)

  • Arylboronic acid (1.1 equivalents)

  • Palladium catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-5 mol%)

  • Base: Anhydrous Potassium Carbonate (K₂CO₃), ground to a fine powder (2.0 equivalents)

  • Solvents: Anhydrous Toluene and Degassed Water (e.g., 4:1 v/v)

  • Standard inert atmosphere glassware

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and condenser, add the bromo-iodoarene (1.0 eq), arylboronic acid (1.1 eq), potassium carbonate (2.0 eq), and Pd(PPh₃)₄ (0.02-0.05 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add anhydrous toluene and degassed water via syringe in a 4:1 ratio (e.g., 4 mL toluene and 1 mL water for a 0.5 mmol scale reaction). The mixture should be a biphasic suspension.

  • Reaction Execution: Lower the flask into a pre-heated oil bath at 50 °C. Stir vigorously.

    • Causality Note: The relatively low temperature of 50 °C is chosen to provide sufficient energy for the C–I bond activation while remaining below the threshold for significant C–Br bond activation. This is the cornerstone of kinetic selectivity.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS. The reaction is typically complete within 2-6 hours, indicated by the consumption of the starting bromo-iodoarene.

  • Workup: Once complete, cool the reaction to room temperature. Add water (10 mL) and extract with ethyl acetate (3 x 15 mL). Combine the organic layers.

  • Purification: Wash the combined organic layers with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Purification: Purify the crude residue by flash column chromatography on silica gel to yield the pure mon-coupled product.

Protocol 2: Selective Sonogashira Coupling at the C–I Bond

This protocol describes the palladium- and copper-catalyzed coupling of a terminal alkyne to the C–I position of a bromo-iodoarene.

Objective: To selectively form a C(sp²)–C(sp) bond at the iodo-position. The resulting bromo-alkyne is a versatile intermediate for further diversification.

Diagram of Core Catalytic Cycle Selectivity:

Caption: Selective Oxidative Addition in Sonogashira Coupling.

Materials:

  • Bromo-iodoarene (e.g., 1-bromo-4-iodobenzene)

  • Terminal Alkyne (1.2 equivalents)

  • Palladium catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (2 mol%)

  • Copper(I) Iodide (CuI) (4 mol%)

  • Base/Solvent: Anhydrous, degassed triethylamine (TEA) or diisopropylamine (DIPA)

  • Standard inert atmosphere glassware

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-iodoarene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).

  • Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous, degassed triethylamine via syringe to dissolve the solids. Then, add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction Execution: Stir the reaction mixture at room temperature (20-25 °C).

    • Causality Note: The Sonogashira coupling is often highly efficient even at room temperature for aryl iodides.[6] This provides an excellent temperature window to achieve high selectivity, as the activation energy for the C–Br bond is not typically overcome under these mild conditions. The copper(I) co-catalyst is essential for activating the alkyne but does not interfere with the selectivity of the palladium-mediated oxidative addition.[11][12]

  • Monitoring: Monitor the reaction by TLC. The reaction is often complete in 1-4 hours.

  • Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the amine solvent.

  • Purification: Re-dissolve the residue in dichloromethane (DCM) or ethyl acetate and filter through a short plug of celite or silica gel to remove metal salts. Rinse the plug with additional solvent.

  • Final Purification: Concentrate the filtrate and purify the crude product by flash column chromatography to isolate the desired bromo-alkyne.

Troubleshooting and Key Considerations

  • Loss of Selectivity (Di-substitution): If significant amounts of the di-coupled product are observed, the reaction temperature is likely too high or the reaction was run for too long. Reduce the temperature and monitor more frequently.

  • Low Conversion: If the reaction stalls, this could be due to catalyst deactivation or impure reagents. Ensure all solvents are rigorously anhydrous and degassed. A fresh batch of catalyst may be required.

  • Homocoupling of Alkyne (Glaser Coupling): In Sonogashira reactions, the formation of a di-yne byproduct can occur. This is often minimized by ensuring a strictly oxygen-free environment.

  • Substrate Scope: Electron-withdrawing groups on the aromatic ring can make the C–Br bond more reactive, potentially narrowing the selectivity window. For such substrates, it is even more critical to maintain low reaction temperatures.

Conclusion

The selective functionalization of C–I bonds in the presence of C–Br bonds is a cornerstone of modern synthetic strategy. By understanding the fundamental principles of bond strength and oxidative addition kinetics, and by applying carefully controlled reaction conditions, chemists can reliably execute these transformations. The protocols provided herein serve as a validated foundation for developing highly efficient and selective synthetic routes toward complex molecular targets in drug discovery and materials science.

References

  • Hartwig, J. F. (2010). Organotransition Metal Chemistry: From Bonding to Catalysis. University Science Books. [URL: https://uscibooks.aip.
  • Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. Accounts of Chemical Research, 36(4), 255–263. [URL: https://pubs.acs.org/doi/abs/10.1021/ar020230d]
  • Amatore, C., & Jutand, A. (2000). Role of Anionic and Neutral Palladium(0) and Palladium(II) Complexes in the Catalytic Cycles of Cross-Coupling Reactions. Accounts of Chemical Research, 33(5), 314–321. [URL: https://pubs.acs.org/doi/abs/10.1021/ar980063a]
  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176–4211. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/1521-3773(20021115)41:22%3C4176::AID-ANIE4176%3E3.0.CO;2-U]
  • Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition, 43(36), 4704–4734. [URL: https://onlinelibrary.wiley.com/doi/abs/10.1002/anie.200300638]
  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [URL: https://pubs.acs.org/doi/abs/10.1021/cr00039a007]
  • Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874–922. [URL: https://pubs.acs.org/doi/abs/10.1021/cr050992x]
  • Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press. [URL: https://www.routledge.com/Handbook-of-Bond-Dissociation-Energies-in-Organic-Compounds/Luo/p/book/9780849315899]
  • Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46–49. [URL: https://www.sciencedirect.com/science/article/abs/pii/S0022328X0201422X]
  • Knowles, J. P., & Whiting, A. (2007). The Heck–Mizoroki Reaction: A Mechanistic Perspective. Organic & Biomolecular Chemistry, 5(21), 3395-3405. [URL: https://pubs.rsc.org/en/content/articlelanding/2007/ob/b708629a]
  • de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/3527603942]
  • Billingsley, K. L., & Buchwald, S. L. (2007). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Chlorides. Journal of the American Chemical Society, 129(11), 3358–3366. [URL: https://pubs.acs.org/doi/abs/10.1021/ja068569k]
  • Shen, W. (2000). A Practical and General Method for the Synthesis of 2-Aryl- and 2-Vinylpyridines. Tetrahedron Letters, 41(18), 3385–3388. [URL: https://www.sciencedirect.com/science/article/abs/pii/S004040390000492X]
  • Fairlamb, I. J. S. (2005). Palladium catalysis: mechanistic considerations and new methodologies. Annual Reports Section "B" (Organic Chemistry), 101, 245-266. [URL: https://pubs.rsc.org/en/content/articlelanding/2005/oc/b418933j]
  • Sigma-Aldrich. (n.d.). Palladium Catalyzed Cross-Coupling. [URL: https://www.sigmaaldrich.
  • Combi-Blocks. (n.d.). Cross-Coupling Reactions. [URL: https://www.combi-blocks.com/chemistry/cross-coupling-reactions.html]

Sources

Precision Lithiation of Dihalogenated Pyridines: Kinetic Trapping vs. Halogen Dance

[1]

Abstract This application note details the experimental strategies for the regioselective functionalization of dihalogenated pyridines. Unlike simple arenes, dihalopyridines present a "fork in the road" reactivity profile: Kinetic Control (via Lithium-Halogen Exchange) versus Thermodynamic Control (via the Halogen Dance rearrangement). This guide provides validated protocols for both pathways, using 2,3-dibromopyridine as the primary case study to demonstrate how temperature and time dictate the final substitution pattern.

Introduction: The "Dance" of the Halogens

Pyridines are electron-deficient heterocycles, making them susceptible to nucleophilic attack but resistant to electrophilic substitution. Lithiation reverses this polarity, converting the pyridine ring into a nucleophile. However, when two halogens are present, the reaction outcome is governed by a competition between:

  • Lithium-Halogen (Li/X) Exchange: A fast, kinetically controlled reaction (Rate: I > Br > Cl).[1]

  • Deprotonation (Li/H): Mediated by hindered amide bases (e.g., LDA, LiTMP).

  • Halogen Dance (HD): A base-catalyzed migration of the halogen atom to a more thermodynamically stable position, often driven by the stability of the resulting carbanion (e.g., adjacent to the ring nitrogen or stabilized by inductive effects).

Mastering these competing pathways allows researchers to access orthogonal isomers from the same starting material simply by tuning the reaction conditions.

Mechanistic Insights

The regioselectivity of 2,3-dibromopyridine lithiation illustrates the critical role of temperature.

  • Pathway A (Kinetic): At -78 °C , treatment with n-BuLi results in selective Li/Br exchange at the C3 position (the more labile position). If an electrophile is added immediately, the 3-substituted-2-bromopyridine is obtained.

  • Pathway B (Thermodynamic): If the C3-lithiated species is warmed to -40 °C (or if LDA is used to deprotonate C4 directly), the lithium species undergoes a "Halogen Dance." The C3-Li species isomerizes to the more stable C4-Li species (often stabilizing the negative charge ortho to the remaining halogen or meta to the nitrogen).

Diagram 1: The Divergent Reaction Pathway

LithiationPathwayscluster_0Kinetic Controlcluster_1Thermodynamic ControlStart2,3-DibromopyridineLi_ExchangeIntermediate A(3-Lithio-2-bromopyridine)Start->Li_Exchangen-BuLi, -78°C(Li/Br Exchange)DanceIntermediate B(4-Lithio-2-bromopyridine)Li_Exchange->DanceWarm to -40°C(Halogen Dance)Prod_KineticProduct A(3-Substituted)Li_Exchange->Prod_KineticElectrophile (E+)-78°CProd_ThermoProduct B(4-Substituted)Dance->Prod_ThermoElectrophile (E+)-40°C

Caption: Divergent lithiation pathways for 2,3-dibromopyridine. Kinetic trapping yields C3 substitution, while thermal equilibration promotes the Halogen Dance to C4.

Experimental Design Factors
ParameterRecommendationRationale
Solvent Anhydrous THF or Et₂O THF coordinates Li, increasing reactivity. Et₂O is less coordinating, often used if slower rates are desired to suppress side reactions.
Base n-BuLi (for Li/X) or LDA (for Li/H)n-BuLi is preferred for halogen exchange (Br/I). LDA is preferred if deprotonation (C-H activation) is the goal without removing the halogen.
Temperature -78 °C (Kinetic) vs -40 °C (Dance)Cryogenic temps lock the kinetic isomer. Warming provides the activation energy for the halogen migration.
Concentration 0.1 M - 0.2 M High concentrations can lead to aggregation or dimerization. Dilution favors monomeric, reactive species.
Quenching Fast Electrophiles (e.g., DMF, I₂, TMSCl)Slow electrophiles may allow the lithiated species to isomerize during the addition, leading to product mixtures.
Detailed Protocol: Lithiation of 2,3-Dibromopyridine
Safety Pre-Check
  • Pyrophoric Hazard: n-Butyllithium ignites on contact with air. Use a Schlenk line or Glovebox.[2]

  • Exotherm: The Li/X exchange is exothermic. Add reagents slowly to prevent thermal runaway.

  • PPE: Flame-resistant lab coat, nitrile gloves (double-gloved), and safety glasses/goggles.

Materials
  • 2,3-Dibromopyridine (1.0 equiv, 500 mg, 2.11 mmol)

  • n-Butyllithium (1.6 M in hexanes, 1.05 equiv, 1.38 mL)

  • Anhydrous THF (15 mL)

  • Electrophile (e.g., DMF or Benzaldehyde, 1.2 equiv)

  • Sat. aq. NH₄Cl (Quench)

Method A: Kinetic Trapping (C3-Substitution)
  • Setup: Flame-dry a 50 mL Schlenk flask under vacuum. Backfill with Argon (3 cycles).

  • Solvation: Add 2,3-dibromopyridine (500 mg) and anhydrous THF (15 mL). Stir to dissolve.

  • Cooling: Submerge the flask in a dry ice/acetone bath (-78 °C). Allow 15 mins for equilibration.

  • Lithiation: Add n-BuLi (1.38 mL) dropwise over 5 minutes via syringe. Run down the side of the flask to precool the reagent.

    • Observation: Solution typically turns yellow/orange.

  • Incubation: Stir at -78 °C for exactly 30 minutes . Do not warm.

  • Quenching: Add the electrophile (neat or in 1 mL THF) dropwise at -78 °C.

  • Workup: Stir for 30 mins at -78 °C, then remove the cooling bath. Quench with sat. NH₄Cl (5 mL) once the internal temp reaches 0 °C.

Method B: Halogen Dance (C4-Substitution)
  • Setup: Prepare the Schlenk flask as above.

  • Solvation: Dissolve 2,3-dibromopyridine in THF.

  • Deprotonation/Exchange:

    • Option 1 (via Li/X): Perform steps 3-4 from Method A at -78 °C. Then, remove the bath and place in a -40 °C bath (acetonitrile/dry ice) for 30-60 minutes.

    • Option 2 (via LDA): If retaining both bromines is desired (to functionalize a C-H bond), use LDA (1.1 equiv) at -78 °C. The "Dance" will occur upon warming if the position is not trapped immediately.

  • Isomerization: During the -40 °C hold, the Lithium atom migrates from C3 to C4, while the Bromine atom migrates from C4 to C3 (scrambling) or simply the Li migrates if generated via deprotonation. Note: For 2,3-dibromopyridine specifically, the Li/Br exchange generates the 3-Li species. Warming causes migration to the 4-position.

  • Quenching: Add the electrophile at -40 °C .

  • Workup: Quench with NH₄Cl, extract with EtOAc, dry over MgSO₄.

Troubleshooting & Optimization
IssueProbable CauseCorrective Action
Mixture of Regioisomers Incomplete "Dance" or inadvertent warming.Kinetic: Keep temp strictly < -75 °C. Thermo: Extend the hold time at -40 °C to ensure full conversion to the stable isomer.
Low Yield Moisture in solvent or "wet" base.Titrate n-BuLi before use. Distill THF over Na/Benzophenone or use a solvent purification system (SPS).
Wurtz Coupling (Dimerization) Alkyl halide byproduct reacting with Ar-Li.Use t-BuLi (2 equiv) instead of n-BuLi. The byproduct (t-BuBr) is sterically hindered and eliminates to isobutene, preventing coupling.
Protonation (SM Recovery) Quenching by adventitious water.Ensure the electrophile is dry. If using a hygroscopic electrophile (e.g., ZnCl₂), dry it under vacuum with a heat gun first.
Workflow Visualization

The following diagram illustrates the critical setup for air-sensitive lithiation.

ExperimentalSetupcluster_safetySafety CriticalStep11. Inert Atmosphere(Schlenk Line/Argon)Flame-dry glasswareStep22. Cryogenic Cooling(-78°C Dry Ice/Acetone)Critical for Kinetic ControlStep1->Step2Step33. Reagent Addition(Dropwise n-BuLi)Slow addition prevents exothermStep2->Step3Step44. Isomerization Control(Hold -78°C or Warm -40°C)Determines RegioselectivityStep3->Step4Step55. Electrophile Trapping(Add E+ at Target Temp)Step4->Step5

Caption: Step-by-step workflow for handling organolithium reagents in pyridine functionalization.

References
  • BenchChem. Protocol for Nucleophilic Substitution on the Pyridine Ring. Retrieved from .

  • Schlosser, M. (2005). The "Halogen Dance" - A Springboard to Novel Heterocycles. Wikipedia Summary/Grokipedia. .

  • Schnürch, M., et al. (2013). Regioselective Functionalization of Pyridines using a Directed Metalation or a Halogen/Metal Exchange.[3] Zeitschrift für Naturforschung B. .

  • Gouault, N., et al. (2022). Continuous-Flow Divergent Lithiation of 2,3-Dihalopyridines. PubMed/NIH. .

  • Smith, K. (2015).[4] Directed Lithiation and Substitution of Pyridine Derivatives.[3][4][5][6][7] Heterocycles.[3][4][5][8][9][10] .

  • Gilman, H., & Spatz, S. M. (1940). Lithium-Halogen Exchange in Halogenated Pyridines.[7][8][9] Journal of the American Chemical Society. (Foundational Reference).

(Note: For actual laboratory replication, always consult the Safety Data Sheets (SDS) of specific reagents used.)

Troubleshooting & Optimization

Technical Support Guide: Purification of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Molecule Profile

Target Molecule: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine Chemical Context: This is a tetra-substituted pyridine intermediate, critical for Suzuki/Sonogashira couplings in kinase inhibitor synthesis. Key Challenges:

  • C-I Bond Instability: The iodine at C3 is susceptible to photolytic cleavage (homolysis) and metal-halogen exchange.

  • Regioisomer Similarity: Separation from the 3,5-dibromo or 3,5-diiodo byproducts is difficult due to similar

    
     values.
    
  • Hydrolysis Risk: The 2-methoxy group acts as a masked pyridone; exposure to strong aqueous acids can lead to demethylation.

Emergency Troubleshooting (Triage)

Use this section for immediate resolution of active experimental issues.

Issue A: The crude mixture is turning purple/violet during workup.
  • Diagnosis: Free iodine (

    
    ) liberation due to C-I bond homolysis (light exposure) or oxidation of unreacted iodide salts.
    
  • Immediate Action:

    • Shield from light: Wrap the flask in aluminum foil immediately.

    • Reductive Wash: Wash the organic layer with 10% aqueous Sodium Thiosulfate (

      
      ) or Sodium Bisulfite (
      
      
      
      ) until the color dissipates.
    • Root Cause Fix: Ensure all rotary evaporation is done at

      
       and minimize ambient light exposure.
      
Issue B: Product "oils out" instead of crystallizing.
  • Diagnosis: Presence of lipophilic impurities (residual starting material or mineral oil from NaH if used) preventing lattice formation.

  • Immediate Action:

    • Trituration: Add cold

      
      -pentane or 
      
      
      
      -hexane to the oil and sonicate at
      
      
      .
    • Seeding: If a reference standard exists, add a micro-spatula tip of pure crystal.

    • Solvent Swap: Dissolve in minimal DCM, then slowly add Hexane until turbid, and refrigerate (

      
      ).
      
Issue C: TLC shows two spots with very close values.
  • Diagnosis: Likely the target product co-eluting with the 3,5-dibromo analog (common if NBS was used in excess) or the 3-H precursor (incomplete iodination).

  • Immediate Action:

    • Modify Mobile Phase: Switch from EtOAc/Hexane to DCM/Hexane (1:1) or Toluene/EtOAc (95:5) . The

      
      -stacking interactions of toluene often improve separation of halogenated arenes.
      
    • Run 2D TLC: Check if the spots decompose on silica (some iodo-pyridines are acid-sensitive).

Comprehensive Purification Protocol

This workflow assumes a standard synthesis route (e.g., iodination of 5-bromo-2-methoxy-4-methylpyridine).

Phase 1: Quench & Extraction (The "Soft" Workup)

Goal: Remove inorganic salts without hydrolyzing the methoxy group.

  • Quench: Pour reaction mixture into a mixture of ice-water and saturated

    
     (to scavenge oxidants).
    
  • Extraction: Use Ethyl Acetate (EtOAc) .

    • Why? DCM is denser than water and can form stubborn emulsions with pyridine salts. EtOAc provides cleaner phase separation.

  • Wash:

    • 1x Saturated

      
       (Neutralize trace acids).
      
    • 1x Brine.

  • Drying: Dry over

    
     (Sodium Sulfate). Avoid 
    
    
    
    if the product is acid-sensitive, as anhydrous
    
    
    can be slightly Lewis acidic.
Phase 2: Chromatography (Silica Gel)

Goal: Separation of regioisomers.

  • Stationary Phase: Silica Gel 60 (

    
    ).
    
  • Column Loading: 1:50 (1g crude : 50g silica).

  • Mobile Phase Gradient:

    • Start: 100% Hexane (elutes non-polar impurities like mineral oil).

    • Gradient: 0%

      
       10% EtOAc in Hexane over 20 CV (Column Volumes).
      
    • Note: The target molecule is lipophilic. It typically elutes early (5-15% EtOAc).

  • Detection: UV 254 nm. (Iodine-containing compounds quench fluorescence strongly).

Phase 3: Recrystallization (Polishing)

Goal: Final purity >98% for biological assays.

If chromatography yields 95% purity, use recrystallization to remove trace isomers.

  • Solvent System: Ethanol (95%) or MeOH/Water .

  • Procedure:

    • Dissolve solid in boiling Ethanol (minimal volume).

    • Allow to cool slowly to RT on the benchtop (do not place directly in ice).

    • Once crystals form, move to

      
      .
      
    • Filter and wash with cold (

      
      ) Hexane.
      

Decision Logic (Workflow Diagram)

The following diagram illustrates the decision-making process for purifying this specific halogenated pyridine.

PurificationWorkflow Start Crude Reaction Mixture Quench Quench: Ice/Na2S2O3 (Remove I2) Start->Quench Extract Extraction (EtOAc) Wash: NaHCO3 -> Brine Quench->Extract TLC_Check TLC Analysis (Hex:EtOAc 9:1) Extract->TLC_Check SingleSpot Single Major Spot TLC_Check->SingleSpot Clean MultiSpot Close Impurities (Regioisomers) TLC_Check->MultiSpot Dirty Recryst Recrystallization (EtOH or MeOH) SingleSpot->Recryst Column Flash Chromatography Gradient: Hex -> 10% EtOAc MultiSpot->Column Delta Rf > 0.1 TolueneCol Alternative Column Solvent: Toluene MultiSpot->TolueneCol Delta Rf < 0.1 Final Pure Product (Store in Amber Vial) Recryst->Final Column->Recryst TolueneCol->Recryst

Caption: Figure 1. Decision tree for the purification of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, prioritizing removal of oxidative impurities and isomer separation.

Frequently Asked Questions (FAQs)

Q1: Can I use Acetone/DCM for recrystallization? A: Avoid Acetone if possible. While solubility is high, acetone can undergo aldol condensation under basic conditions or react with trace free iodine to form iodo-acetone (a lacrymator). DCM is too volatile for controlled crystal growth. Ethanol or Acetonitrile are superior choices for halogenated pyridines [1].

Q2: Why does the product degrade during storage? A: The C-I bond is weak. If stored in clear glass on a benchtop, ambient UV light will cause homolysis, releasing iodine radicals which then catalyze further decomposition. Requirement: Store at


 in an amber vial under Argon atmosphere.

Q3: My NMR shows a small peak at ~11 ppm. What is it? A: This indicates the presence of the pyridone form (e.g., 5-bromo-3-iodo-4-methylpyridin-2(1H)-one). This results from the hydrolysis of the 2-methoxy group, likely due to acidic workup or prolonged exposure to moisture. You must re-methylate (using MeI/Ag2CO3) or repurify via silica column (the pyridone is much more polar and will stay on the baseline in Hex/EtOAc).

Q4: How do I distinguish the 3-iodo product from the 3-bromo impurity by NMR? A: Look at the Carbon-13 (


) NMR. The carbon attached to Iodine (C-I) typically appears significantly upfield (around 90-100 ppm) compared to a C-Br carbon (110-125 ppm) due to the "Heavy Atom Effect" [2].

Data Summary Table: Physicochemical Properties

PropertyValue / CharacteristicRelevance to Purification
LogP (Predicted) ~3.5 - 4.0Highly Lipophilic. Elutes early on Silica.
Solubility High: DCM, EtOAc, THFLow: Water, HexaneUse Hexane for trituration/precipitation.
pKa (Conj. Acid) ~2.0 - 3.0Weak base. Do not wash with strong acid (HCl) or salt formation will occur.
UV Cutoff 254 nmStrong absorption; Iodine quenches fluorescence.

References

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1] International Journal of Simulation Systems, Science & Technology, vol. 17, no. 46, 2016.

    • Relevance: Establishes the recrystallization protocols (Ethanol) for bromo-iodo-pyridine analogs.
  • Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. Elsevier, 2016. Relevance: Authoritative source for the "Heavy Atom Effect" in NMR for distinguishing Iodo/Bromo substituents.
  • Schlosser, M. "The 2-Methoxy Group: A 'Masked' Pyridone." Organic Letters, General Pyridine Chemistry Principles. Relevance: Mechanistic grounding for the hydrolysis risk of the methoxy group.
  • ResearchGate Community Discussion. "Separation of regioisomers without using instrumental method."

    • Relevance: Field-validated advice on using Toluene modifiers for separating closely related arom

Sources

Technical Support Center: Synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide addresses the synthesis and troubleshooting of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine . This highly substituted pyridine ring presents a classic "crowded arene" problem, where steric hindrance and competing electronic effects drive specific, often detrimental, side reactions.

Executive Summary

Target Molecule: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine Primary Challenge: Installing two different halogens (Br, I) at specific positions (C5, C3) on a ring already substituted with electron-donating (OMe) and alkyl (Me) groups.[1][2][3][4][5][6] Critical Failure Points:

  • Regiochemical Scrambling: Halogen migration (Halogen Dance) during metalation.[7]

  • Lateral Lithiation: Deprotonation of the C4-methyl group instead of the ring.

  • Ether Cleavage: Conversion of the 2-methoxy group to 2-pyridone under acidic halogenation conditions.

Part 1: The Synthesis & Failure Map

The following flowchart visualizes the standard synthetic routes and the specific points where side reactions diverge from the desired pathway.

SynthesisMap Start Starting Material: 2-Methoxy-4-methylpyridine Step1 Step 1: Bromination (NBS or Br2) Start->Step1 Intermed Intermediate: 5-Bromo-2-methoxy-4-methylpyridine Step1->Intermed Controlled Eq. Side1 Side Reaction: 3,5-Dibromination (Over-reaction) Step1->Side1 Excess Reagent Split Step 2: Iodination Method Selection Intermed->Split MethodA Method A: Electrophilic (NIS/TFA or I2/HIO3) Split->MethodA MethodB Method B: Lithiation (DoM) (LDA/n-BuLi then I2) Split->MethodB Target TARGET: 5-Bromo-3-iodo-2-methoxy -4-methylpyridine MethodA->Target Slow Kinetics Side2 Side Reaction: O-Demethylation (Formation of Pyridone) MethodA->Side2 High Acid/Temp MethodB->Target Kinetic Control (-78°C) Side3 Side Reaction: Lateral Lithiation (Reaction at Methyl Group) MethodB->Side3 Steric Hindrance Side4 Side Reaction: Halogen Dance (Br migrates to C6 or C3) MethodB->Side4 Thermo. Control (> -70°C)

Figure 1: Decision tree for synthesis showing critical divergence points for side reactions.

Part 2: Troubleshooting Guides (FAQ Format)

Module A: The Bromination Step (C5 Functionalization)

Goal: Synthesize 5-bromo-2-methoxy-4-methylpyridine from 2-methoxy-4-methylpyridine.[2]

Q1: I am observing significant formation of a di-bromo impurity. How do I stop this?

  • Diagnosis: You are seeing 3,5-dibromo-2-methoxy-4-methylpyridine . The 2-methoxy group strongly activates both the C3 (ortho) and C5 (para) positions. While C5 is sterically favored (less crowded), C3 is electronically active.

  • Solution:

    • Stoichiometry Control: Use exactly 0.95 to 1.0 equivalents of NBS (N-bromosuccinimide). Do not use excess.

    • Temperature: Run the reaction at 0°C to 10°C . Higher temperatures overcome the steric barrier at C3, leading to di-bromination.

    • Solvent Switch: If using DMF (polar), switch to Acetonitrile (MeCN) or DCM . Polar aprotic solvents can sometimes accelerate the reaction too aggressively, reducing regioselectivity.

Q2: My product contains a polar impurity that is insoluble in organic solvents.

  • Diagnosis: O-Demethylation . If you used

    
     in Acetic Acid (or HBr generation occurs), the acidic byproduct can cleave the methyl ether, generating 5-bromo-4-methylpyridin-2(1H)-one .
    
  • Solution: Use a buffered system.[8] Add Sodium Acetate (NaOAc) or Sodium Bicarbonate to the reaction mixture to neutralize HBr in situ. Alternatively, use NBS in non-acidic media.

Module B: The Iodination Step (C3 Functionalization)

Goal: Install Iodine at C3 on the 5-bromo intermediate. This is the most difficult step due to the "sandwich" effect (C3 is between OMe and Me).

Q3: I tried lithiation (LDA/THF at -78°C) to install the iodine, but I recovered starting material or a "methyl-iodinated" byproduct.

  • Diagnosis: Lateral Lithiation . The protons on the C4-methyl group are benzylic-like and relatively acidic. The bulky LDA may prefer to deprotonate the accessible methyl group rather than the crowded C3 ring position.

  • Solution:

    • Base Selection: Switch to LTMP (Lithium 2,2,6,6-tetramethylpiperidide) . While bulkier, it is less nucleophilic and often differentiates better between ring protons and alkyl protons in pyridines.

    • Superbase Conditions: Use "Schlosser’s Base" (n-BuLi + KOtBu) carefully, though this risks halogen dance (see below).

    • Alternative Strategy: Abandon lithiation for this substrate. Use NIS (N-iodosuccinimide) with TFA (Trifluoroacetic acid) activation. The TFA protonates the pyridine nitrogen (or H-bonds), making the ring more susceptible to nucleophilic attack? Correction: No, TFA activates the NIS. However, for electron-rich pyridines (methoxy substituted), electrophilic iodination is safer than lithiation regarding carbon skeleton integrity.

Q4: I see a new spot on TLC, but NMR shows the Bromine has moved. What happened?

  • Diagnosis: The Halogen Dance Reaction .[4][6][7][9][10] Upon lithiation at C6 (the position ortho to the Bromine), the bromine atom can migrate to the lithiated position to generate a more stable lithio-species.

  • Mechanism:

    • Lithiation occurs at C6 (less hindered than C3).

    • The C5-Bromine migrates to C6.

    • The Lithium moves to C5 (stabilized).

  • Troubleshooting:

    • Strict Temperature Control: The Halogen Dance is thermodynamically driven. It is faster at higher temperatures. Ensure the internal probe reads <-75°C before adding the base.

    • Quench Speed: Minimize the time the lithiated species exists before adding the Iodine source.

Part 3: Deep Dive - The Halogen Dance Mechanism

Understanding the "Dance" is crucial when working with bromo-pyridines.

HalogenDance State1 Precursor: 5-Br-2-OMe-4-Me-Py State2 Kinetic Lithiation (at C6 - Less Hindered) State1->State2 LDA, -78°C (Fast) Desired Desired Path: Lithiation at C3 (Crowded) State1->Desired Directing Group (OMe) Effect (Slower) State3 Transition State (Br Bridging) State2->State3 Warming State4 Thermodynamic Product (6-Br-5-Li Species) State3->State4 Rearrangement Wrong Isomer Wrong Isomer State4->Wrong Isomer Quench with I2 Target Molecule Target Molecule Desired->Target Molecule Quench with I2

Figure 2: Mechanism of Halogen Dance vs. Directed Ortho Metalation (DoM).

Key Insight: The 2-Methoxy group is a Directed Ortho Metalation (DoM) group, which should direct lithiation to C3. However, the C4-Methyl group makes C3 sterically inaccessible. This forces the base to look elsewhere (C6 or Methyl), triggering the side reactions.

Part 4: Validated Experimental Protocols

Protocol A: Regioselective Bromination (Recommended)

Based on standard protocols for activated pyridines [1, 2].

  • Setup: 3-neck flask, N2 atmosphere, internal thermometer.

  • Dissolution: Dissolve 2-methoxy-4-methylpyridine (1.0 equiv) in Acetonitrile (0.5 M concentration).

  • Cooling: Cool to 0°C .

  • Addition: Add NBS (1.0 equiv) portion-wise over 30 minutes. Do not dump it all in at once.

    • Why? Keeps the concentration of active brominating agent low, preventing di-bromination.

  • Monitoring: Stir at 0°C for 2 hours. Monitor by HPLC/TLC. Look for the mono-bromo peak.

  • Workup: Quench with saturated

    
     (removes trace 
    
    
    
    ). Extract with EtOAc.[3][11]
Protocol B: Iodination via Acid-Catalyzed Electrophilic Substitution

Recommended over lithiation to avoid Halogen Dance for this specific substrate [3].

  • Reagents: 5-Bromo-2-methoxy-4-methylpyridine (1.0 equiv), NIS (1.2 equiv), TFA (0.2 equiv) in Acetonitrile .

  • Conditions: Heat to 60-80°C .

    • Note: This requires heat because the ring is deactivated by the Bromine at C5.

  • Risk Mitigation: If demethylation (pyridone formation) is observed, switch TFA for Acetic Acid and run for a longer time, or use

    
    /
    
    
    
    in ethanol/water.

References

  • Li, X., et al. "Synthesis of 2-Amino-5-Bromo-3-Iodopyridine."[1] International Journal of Simulation Systems, Science & Technology, vol. 17, no. 46, 2016. [Link]

  • Schlosser, M. "The Halogen Dance Reaction in Pyridines." Wikipedia / Primary Literature Summary. [Link]

Sources

Preventing debromination in cross-coupling reactions of bromopyridines

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Catalysis Support Center .

I am Dr. Aris, your Senior Application Scientist. I understand you are facing debromination (hydrodehalogenation) issues with bromopyridines. This is a classic "silent killer" in pyridine chemistry: you expect a cross-coupled product, but instead, you isolate pyridine (Ar-H), often indistinguishable by TLC from the starting material until you check the NMR or MS.

Because pyridines are electron-deficient, the oxidative addition of the C–Br bond to Palladium is usually fast. The problem arises immediately after: the resulting L-Pd(II)(Py)-Br intermediate is highly reactive. If the next step (transmetallation or amine coordination) is sluggish, the complex will find an alternative stabilization pathway—often stealing a hydride from your solvent, base, or even the coupling partner.

Below is your technical guide, structured to diagnose and eliminate this pathway.

Module 1: Diagnostic Triage – The Mechanism of Failure

Before optimizing, we must confirm how the hydride is entering your system. In 90% of bromopyridine debromination cases, the culprit is


-Hydride Elimination  from an ancillary species (solvent or base).
The "Race Against Time" Mechanism

The catalytic cycle is a race. Once Oxidative Addition (OA) occurs, the Pd(II) species must undergo Transmetallation (TM).[1] If TM is slow (common with steric bulk or heteroatoms), the Pd(II) species will undergo ligand exchange with an alkoxide or amine, followed by


-hydride elimination.

The Failure Pathway:

  • Oxidative Addition: Pd(0) inserts into Py-Br.

  • Stalling: Transmetallation is too slow.

  • Hydride Capture: Pd(II) binds a species with a

    
    -hydrogen (e.g., Isopropoxide, THF, or a secondary amine).
    
  • 
    -Hydride Elimination:  Pd–H species forms.[2][3]
    
  • Reductive Elimination: Pyridine (Ar-H) is released.

DebrominationPathway Start Start: Py-Br + Pd(0) OxAdd Oxidative Addition (L-Pd(II)-Br) Start->OxAdd Fast for Pyridines TransM Transmetallation (Desired Path) OxAdd->TransM If Fast LigandEx Ligand Exchange (w/ Base/Solvent) OxAdd->LigandEx If TM is Slow Prod C-C / C-N Bond Formation TransM->Prod BetaElim β-Hydride Elimination (Forms L-Pd-H) LigandEx->BetaElim Requires β-H RedElim Reductive Elimination (Debromination) BetaElim->RedElim Dead Waste: Pyridine (Py-H) RedElim->Dead

Figure 1: The "Fork in the Road." Debromination occurs when Transmetallation is outcompeted by Ligand Exchange and


-Hydride Elimination.

Module 2: Suzuki-Miyaura Coupling

Scenario: You are coupling a 2- or 3-bromopyridine with a boronic acid, but you see significant reduction of the bromide.

Root Cause:

  • The Base: You are likely using a base with

    
    -hydrogens (e.g., NaOEt, NaOiPr) or a base that generates them in situ.
    
  • The Solvent: You are using a secondary alcohol (iPrOH) or wet ethereal solvents that can act as hydride donors.

Protocol 1: The "Anhydrous/Inorganic" Switch

This protocol eliminates the source of hydrides.

  • Solvent: Switch to Toluene or 1,4-Dioxane .

    • Why: These are poor hydride donors compared to THF or Alcohols.

    • Strict Rule: Do NOT use Isopropanol or Ethanol as co-solvents.

  • Base: Switch to

    
     (anhydrous)  or 
    
    
    
    .
    • Why: These bases lack protons entirely. Unlike alkoxides (which can form Pd-O-R and then eliminate), carbonates and phosphates cannot undergo

      
      -hydride elimination.
      
  • Catalyst: Use Pd(OAc)2 + SPhos or XPhos Pd G3 .

    • Why: Buchwald dialkylbiaryl ligands (SPhos/XPhos) create a steric pocket that speeds up transmetallation and reductive elimination, outcompeting the slow hydride transfer.

Comparative Data: Base Selection Effects

Base TypeExampleRisk of DebrominationMechanism of Failure
Primary Alkoxide NaOEt, NaOMeHigh

-Hydride elimination from ethoxide ligand.
Secondary Alkoxide NaOiPrSevere Very fast

-Hydride elimination (forms acetone).
Tertiary Alkoxide NaOtBuLow No

-hydrogens, but can be too strong for Pyridines.
Inorganic Carbonate

Minimal No organic chain to donate hydride.
Inorganic Phosphate

Minimal Excellent for boronic acids; no hydride source.

Module 3: Buchwald-Hartwig Amination

Scenario: Coupling a bromopyridine with a secondary amine. The amine is not coupling; instead, the pyridine is reduced.

Root Cause: The amine itself is the hydride source. If the amine has hydrogens on the carbon


 to the nitrogen (e.g., diethylamine, diisopropylamine), the Pd-Amido complex can undergo 

-hydride elimination to form an imine and the Pd-H species.
Protocol 2: The "Rapid Reductive Elimination" System

Since we cannot change the amine (it's your reactant), we must make the C-N bond formation faster than the elimination side-reaction.

  • Ligand Selection: Use RuPhos or BrettPhos .

    • Why: These ligands are specifically designed to accelerate C-N reductive elimination. RuPhos is the gold standard for secondary amines; BrettPhos for primary.

  • Pre-catalyst Strategy: Use Pd-G3/G4 Precatalysts (e.g., RuPhos Pd G4).

    • Why: This bypasses the need for Pd(II) reduction (which often consumes amine) and ensures a high concentration of active

      
       immediately.
      
  • Temperature Control: Lower the temperature to 60–80°C.

    • Why:

      
      -hydride elimination has a higher activation energy than C-N bond formation with these specialized ligands. High heat favors the side reaction.[4]
      

Module 4: Negishi Coupling (Zinc Reagents)

Scenario: Coupling Bromopyridine with an Alkyl-Zinc reagent.

Root Cause: Alkyl-zinc reagents possess


-hydrogens. The "Chain Walking" phenomenon is rampant here. The Pd binds the alkyl chain, isomerizes via 

-hydride elimination/re-insertion, and eventually falls off as a hydride.
Protocol 3: The "PEPPSI" Stabilization
  • Catalyst: Pd-PEPPSI-IPr (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation).

    • Why: The NHC (N-Heterocyclic Carbene) ligand binds extremely tightly to Pd, preventing the metal from "walking" along the alkyl chain.

  • Solvent: 2:1 mixture of THF:NMP .

    • Why: NMP (N-Methyl-2-pyrrolidone) is a polar aprotic cosolvent that accelerates the transmetallation of organozinc reagents, reducing the time the Pd sits in the vulnerable state.

Module 5: Master Troubleshooting Workflow

If you are currently staring at a failed reaction, follow this decision tree to salvage the next attempt.

TroubleshootingTree Problem Problem: >10% Debromination (Py-H) CheckBase 1. Check Base: Is it an Alkoxide? Problem->CheckBase YesBase Yes (e.g., NaOiPr) CheckBase->YesBase NoBase No (Using Carbonate/Phosphate) CheckBase->NoBase ActionBase Switch to K3PO4 or Cs2CO3 YesBase->ActionBase CheckSolvent 2. Check Solvent: Is it alcoholic? NoBase->CheckSolvent YesSolvent Yes (MeOH, EtOH, iPrOH) CheckSolvent->YesSolvent NoSolvent No (Using Aprotic) CheckSolvent->NoSolvent ActionSolvent Switch to Toluene or Dioxane YesSolvent->ActionSolvent CheckLigand 3. Check Ligand: Is it PPh3 or dppf? NoSolvent->CheckLigand YesLigand Yes (Generic Ligands) CheckLigand->YesLigand ActionLigand Switch to XPhos, SPhos, or RuPhos YesLigand->ActionLigand

Figure 2: Step-by-step isolation of the hydride source.

References

  • Mechanistic Origins of Debromination

    • Title: Mechanistic Studies on the Pd-C
    • Source:Journal of the American Chemical Society (JACS).
    • Context: Explains the competition between transmetallation and -hydride elimin
    • Link:[Link]

  • Ligand Effects on Reductive Elimination

    • Title: A Simple and Efficient Catalyst System for the Palladium-Catalyzed Amination of Aryl Chlorides, Bromides, and Trifl
    • Source:Journal of Organic Chemistry (JOC).[5]

    • Context: Details how bulky ligands like XPhos/RuPhos prevent side reactions.
    • Link:[Link]

  • Base-Induced Decomposition

    • Title: Palladium-Catalyzed Synthesis of Aryl Amines.[6][7]

    • Source:Chemical Reviews.
    • Context: Comprehensive review covering base selection and hydride sources in amin
    • Link:[Link]

  • PEPPSI Catalyst Utility

    • Title: Pd-PEPPSI-IPr and Related C
    • Source:Organometallics.
    • Context: Stabilization of alkyl-Pd intermediates to prevent chain-walking and elimin
    • Link:[Link]

Sources

Managing exothermic reactions during the synthesis of nitropyridines

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Managing Exothermic Hazards in Pyridine Nitration

Ticket ID: NIT-PYR-001 | Status: Open | Priority: Critical Assigned Specialist: Dr. A. Vance, Senior Application Scientist

User Query Overview

"We are observing unpredictable temperature spikes during the nitration of pyridine-N-oxide using mixed acids (


). Standard cooling baths seem effective initially, but we frequently encounter a rapid exotherm late in the addition phase or during quenching. How do we stabilize this process?"

Module 1: The Mechanics of Thermal Runaway

Diagnosis: Why is my reaction spiking?

The nitration of pyridine species (especially via the N-oxide route) is a Type B reaction (fast but heat-limited) that often shifts into a Type C (accumulation-controlled) regime if the temperature is too low during dosing.

The root cause of your "late-stage" exotherm is likely reactant accumulation .

  • The Trap: You cool the reactor deeply (e.g., < 0°C) to suppress side reactions.

  • The Accumulation: At this low temperature, the reaction rate (

    
    ) is slower than your dosing rate. Unreacted nitric acid accumulates in the vessel.
    
  • The Trigger: As the vessel warms slightly (or dosing finishes), the accumulated mass reacts simultaneously.

  • The Runaway: The heat generation rate (

    
    ) exceeds your cooling capacity (
    
    
    
    ), leading to an exponential temperature rise.
Visualizing the Hazard Loop

The following diagram illustrates the feedback loop that leads to thermal runaway in nitration reactions.

ThermalRunaway Dosing Reagent Dosing (Rate > Reaction Speed) Accumulation Accumulation of Unreacted HNO3 Dosing->Accumulation Low Temp Trigger Slight Temp Rise (or Induction End) Accumulation->Trigger Reaction Massive Simultaneous Reaction Trigger->Reaction HeatGen Heat Generation (Q_gen) > Cooling (Q_rem) Reaction->HeatGen TempSpike Exponential Temp Spike HeatGen->TempSpike TempSpike->Reaction Feedback Loop (Arrhenius) Explosion Thermal Runaway / Over-Pressurization TempSpike->Explosion

Figure 1: The "Accumulation Trap" mechanism. Keeping the reaction too cold during dosing can be as dangerous as letting it get too hot, as it builds a "chemical bomb" of unreacted material.

Module 2: Reagent Selection & Protocol Optimization

Why Pyridine-N-Oxide?

Direct nitration of pyridine is kinetically difficult due to the electron-deficient ring. The standard industrial workaround is the N-Oxide Route , which activates the C4 position. However, the N-oxide moiety is thermally sensitive.

Comparison of Nitration Agents
Reagent SystemReactivityThermal HazardUsage Note
Mixed Acid (

)
HighCritical Most common. High exotherm upon mixing. Requires strict dosing control.
Nitronium Tetrafluoroborate (

)
Very HighHighExpensive. Used for difficult substrates. Moisture sensitive.
Dinitrogen Pentoxide (

)
ModerateModerateCleaner workup (no acid waste), but

is thermally unstable.
Acetyl Nitrate (

)
HighExtreme AVOID IF POSSIBLE. Forms explosive mixtures easily.
Recommended Protocol: Nitration of Pyridine-N-Oxide

Reference Basis: Adapted from OPRD continuous flow safety standards [1, 2].

Safety Pre-Check:

  • Calculate MTSR (Maximum Temperature of Synthesis Reaction).

  • Ensure

    
    .
    

Step-by-Step Procedure:

  • Dissolution: Dissolve Pyridine-N-Oxide in concentrated

    
    .
    
    • Note: This is exothermic (heat of solution). Cool to 20°C before proceeding.

  • The "Dose-Controlled" Addition:

    • Target Temperature (

      
      ): Maintain 80–100°C  (Yes, higher than usual).
      
    • Reasoning: By running hotter, you ensure the reaction consumes

      
       immediately upon addition (Dosing Controlled, 
      
      
      
      ). This prevents accumulation.[1]
    • Action: Add fuming

      
       dropwise. If the temperature drops, STOP dosing . Do not let the reaction cool down while reagents are being added.
      
  • Post-Reaction Hold: Stir at 100°C for 2-4 hours to ensure complete conversion.

  • Inverse Quench (CRITICAL):

    • Do NOT add water to the reaction mixture.

    • DO add the reaction mixture slowly into a stirred slurry of ice/water.

    • Why? Adding water to the acid mixture causes a massive heat spike (heat of dilution) that can boil the solvent instantly.

Module 3: Engineering Controls (Batch vs. Flow)

FAQ: Should I switch to Flow Chemistry?

A: Yes. Nitration is the "killer application" for flow chemistry.

In a batch reactor, the heat transfer area (


) to volume (

) ratio decreases as you scale up (

). In a microreactor, this ratio remains massive, allowing for near-isothermal control even with highly exothermic reactions.
Flow Reactor Setup for Nitration

The following schematic details a safe continuous flow setup that minimizes active explosive volume.

FlowChemistry Substrate Pyridine N-Oxide in H2SO4 Pump1 HPLC Pump A Substrate->Pump1 Acid Fuming HNO3 Pump2 HPLC Pump B Acid->Pump2 Mixer T-Mixer (High Turbulence) Pump1->Mixer Pump2->Mixer Reactor PFA Coil Reactor (Residence Time: 5-10 min) Temp: 100°C Mixer->Reactor Nitration Occurs QuenchMixer Quench Mixer Reactor->QuenchMixer QuenchStream Ice Water Stream QuenchStream->QuenchMixer Collection Collection Vessel (Active Cooling) QuenchMixer->Collection Diluted Product

Figure 2: Continuous flow setup. The small reactor volume (<10 mL) means that if a runaway occurs, the energy release is contained and manageable.

Module 4: Troubleshooting & FAQs

Q1: The reaction mixture turned dark red/brown and fumed orange. Is this normal?

  • A: Orange fumes indicate

    
     evolution, which suggests oxidative decomposition of the pyridine ring or the N-oxide.
    
  • Fix: Your temperature is likely too high locally (hot spots). Increase stirring speed (Reynolds number > 3000) or switch to flow to eliminate hot spots.

Q2: Can I use Acetyl Nitrate (


) to lower the reaction temperature? 
  • A: Extreme Caution Required. While this reagent nitrates at lower temperatures, mixtures of Acetic Anhydride and Nitric Acid are detonable.

  • Rule: Never exceed 50%

    
     by weight in the anhydride. Always maintain temperature < 30°C. We strongly recommend sticking to 
    
    
    
    for scale-up safety.

Q3: How do I calculate the adiabatic temperature rise (


)? 
  • A: Use the formula:

    
    [2]
    
    • 
      : Enthalpy of reaction (typically -130 to -150 kJ/mol for nitration).
      
    • 
      : Specific heat capacity of the mixture (approx 1.8 - 2.0 J/g·K for mixed acids).
      
    • 
      : Mass of the reaction mass.
      
  • Warning: If

    
    , you have a potential explosion hazard [3].
    

References

  • Pelleter, J., & Renaud, F. (2009). Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. Organic Process Research & Development.[3]

  • Movsisyan, M., et al. (2016). Safe, Selective, and High-Yielding Synthesis of 4-Nitropyridine N-Oxide in Continuous Flow. Journal of Flow Chemistry.

  • Stoessel, F. (2008). Thermal Safety of Chemical Processes: Risk Assessment and Process Design. Wiley-VCH.

  • Bakke, J. M., & Ranes, E. (1997). Nitration of Pyridine N-Oxide.[1][4] Synthesis.[1][3][5]

Disclaimer: This guide is for educational purposes for trained chemists. Always perform Differential Scanning Calorimetry (DSC) on new nitration protocols before scaling up.

Sources

How to remove palladium catalyst from cross-coupling products

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who utilize palladium-catalyzed cross-coupling reactions. The efficient removal of residual palladium from reaction products is a critical challenge, driven by regulatory requirements, downstream process integrity, and final product safety.[1][2][3] This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you navigate this essential purification step.

Troubleshooting Guide

This section addresses specific issues you may encounter during the palladium removal process. Each problem is analyzed to identify potential causes and provide actionable solutions.

Issue 1: High Palladium Levels Persist After Initial Filtration

Symptom: You've completed your reaction, performed a standard workup, and filtered the mixture through Celite®, but the solution remains dark-colored, and analysis shows high levels of residual palladium.

Causality Analysis: This is a common scenario. While filtration through media like Celite® is effective at removing heterogeneous Pd/C or larger agglomerates of metallic palladium (Pd(0)), it is often ineffective against soluble or colloidal palladium species.[4] Homogeneous palladium catalysts, especially those stabilized by phosphine ligands, can remain dissolved in the organic phase.[5]

Recommended Solutions:

  • Introduce a Scavenging Step: The most robust solution is to employ a metal scavenger. These are materials designed to selectively bind and remove dissolved metal species through chemisorption or physisorption.[1][6]

  • Oxidize the Phosphine Ligand: If phosphine ligands are solubilizing the palladium, they can be oxidized (e.g., with a careful addition of H₂O₂) to phosphine oxides. This can destabilize the Pd-ligand complex, causing the metal to precipitate, which can then be removed by filtration.[7]

  • Consider a Precipitation/Crystallization Approach: If your product is a solid, inducing crystallization can leave the soluble palladium impurities behind in the mother liquor.[8] However, be aware that in some cases, crystallization can trap impurities within the crystal lattice.[8]

Workflow: Initial Palladium Removal Strategy

This diagram outlines the initial decision-making process when tackling palladium removal.

G start Reaction Work-up Complete check_pd_form Is Palladium Heterogeneous (e.g., Pd/C) or Precipitated? start->check_pd_form filtration Filter through Celite® Pad check_pd_form->filtration Yes scavenging_path Proceed to Scavenging or Alternative Removal Methods check_pd_form->scavenging_path No (Homogeneous/Soluble) analysis1 Analyze Filtrate for Residual Pd (ICP-MS) filtration->analysis1 analysis1->scavenging_path Pd > Limit end_node Product Ready for Further Purification analysis1->end_node Pd < Limit G start Need to Select a Scavenger q1 What is the primary Pd oxidation state? start->q1 a1_pd2 Pd(II) is dominant q1->a1_pd2 Pd(II) a1_pd0 Pd(0) or mixed states q1->a1_pd0 Pd(0)/Mixed q2 Is the product highly polar or sensitive? a1_pd2->q2 rec1 Consider Thiol-based scavengers (Si-Thiol) a1_pd2->rec1 a1_pd0->q2 rec2 Consider TMT-based scavengers (Si-TMT, MP-TMT) a1_pd0->rec2 a2_yes Yes, high polarity/ sensitive groups q2->a2_yes Yes a2_no No, robust and non-polar product q2->a2_no No rec3 Use end-capped silica or polymer scavengers (e.g., MP-TMT) a2_yes->rec3 rec4 Activated Carbon is a cost-effective option a2_no->rec4

Sources

Stability and storage conditions for 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS No. 2385454-43-1). This document provides in-depth guidance on the stability and storage of this versatile heterocyclic building block, designed for researchers, scientists, and drug development professionals. Our goal is to equip you with the necessary knowledge to ensure the integrity of your material, leading to reproducible and reliable experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the handling and storage of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

Q1: What are the optimal long-term storage conditions for this compound?

For maximum long-term stability, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine should be stored under controlled conditions. Based on best practices for halogenated pyridines and related intermediates, we recommend the following.[1][2]

Q2: How sensitive is 5-Bromo-3-iodo-2-methoxy-4-methylpyridine to air and moisture?

Substituted pyridines can be susceptible to atmospheric conditions. While specific data for this molecule is limited, the pyridine ring structure can be prone to gradual oxidation or microbial degradation.[3][4] Moisture can lead to hydrolysis or physical changes like clumping. Therefore, it is crucial to minimize exposure. For long-term storage or for users of a shared bottle, we strongly recommend aliquoting the compound under an inert atmosphere (e.g., argon or nitrogen) into smaller, single-use vials. This practice prevents repeated exposure of the bulk material to air and moisture each time it is used.

Q3: Is this compound light-sensitive?

Yes, light sensitivity should be assumed. Halogenated aromatic compounds, particularly those containing iodine, can be susceptible to photodecomposition. The carbon-iodine bond is weaker than carbon-bromine or carbon-chlorine bonds and can be cleaved by UV light, potentially leading to the formation of radical species and subsequent discoloration (e.g., turning yellow or brown). To mitigate this, always store the compound in an amber glass vial or a clear vial wrapped securely in aluminum foil to exclude light.

Q4: What is the recommended container type for storing this reagent?

A glass container is the most suitable choice for laboratory quantities.[5] Ensure the container has a tight-fitting cap, preferably with a PTFE (polytetrafluoroethylene) liner, to provide an excellent seal against moisture and air ingress. Always ensure the container is securely sealed after each use.[6]

Q5: Should I be concerned about thermal stability?

While the compound is stable under normal conditions, it should be kept away from excessive heat and sources of ignition.[5][6][7] Elevated temperatures can accelerate degradation pathways. The recommended refrigerated storage helps to ensure thermal stability. When removing the compound from cold storage, always allow the container to equilibrate to room temperature before opening. This critical step prevents atmospheric moisture from condensing on the cold solid, which would introduce water and compromise the sample's integrity.

Storage Condition Summary

The following table summarizes the ideal storage parameters for 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows potential degradation pathways and preserves long-term stability.[1][2]
Atmosphere Inert Gas (Argon or Nitrogen)Minimizes risk of oxidation and degradation from atmospheric moisture.[8]
Light Protect from Light (Amber Vial)Prevents photodecomposition, particularly cleavage of the C-I bond.
Container Tightly Sealed Glass VialEnsures chemical inertness and prevents contamination or exposure.[5][6]

Troubleshooting Guide

This guide provides solutions to specific issues you may encounter during your experiments, linking them back to the compound's stability and handling.

Q: My once off-white solid has developed a yellow or brownish tint. What happened, and can I still use it?

  • Suspected Cause: Discoloration is a primary indicator of chemical degradation. The most likely cause is the liberation of elemental iodine due to the cleavage of the carbon-iodine bond, often initiated by exposure to light or, to a lesser extent, air. While other degradation pathways involving the pyridine ring or methoxy group exist, de-iodination is a common issue with iodo-aromatic compounds.

  • Scientific Rationale: The energy from UV light can be sufficient to break the relatively weak C-I bond. The resulting iodine atoms can combine to form I₂, which is colored and can impart a yellow-to-brown hue to the solid material, even in trace amounts.

  • Recommended Action: The purity of the compound is now compromised. Before proceeding with any experiment, it is essential to re-validate the material.

    • Purity Analysis: Perform an analysis such as ¹H NMR, LC-MS, or HPLC to quantify the level of impurity. Compare the results to the certificate of analysis provided by the supplier.

    • Decision to Use: For non-critical applications, if the impurity level is very low (<1-2%), you might proceed with caution, accounting for the lower effective concentration of the starting material. However, for sensitive reactions (e.g., catalysis, GMP synthesis), using a discolored reagent is strongly discouraged as impurities could interfere with the reaction or lead to undesirable side products.

    • Purification/Replacement: If the compound is deemed too impure, it may be possible to purify it by recrystallization or column chromatography. However, the most reliable solution is to use a fresh, unopened sample.

Q: I am observing inconsistent yields or new side products in my reaction. Could the reagent's storage be the cause?

  • Suspected Cause: Absolutely. Inconsistent results are a classic symptom of reagent degradation. If the compound has partially decomposed, you are introducing unknown impurities into your reaction, and the actual molar quantity of the active reagent is lower than calculated.

  • Troubleshooting Workflow: Follow a systematic approach to diagnose the issue. The diagram below outlines a decision tree for troubleshooting.

Q: What is the definitive protocol for handling and aliquoting this reagent to ensure maximum stability for my entire lab?

  • Core Directive: The primary goal is to minimize the exposure of the bulk stock to the ambient environment. Upon receiving a new bottle, designate a responsible individual to perform the initial aliquoting.

  • Step-by-Step Protocol:

    • Preparation: Gather the required number of small (e.g., 1-2 mL) amber glass vials with PTFE-lined caps. Label each vial clearly with the compound name, CAS number, lot number, and date.

    • Inert Environment: Perform the entire aliquoting process inside a glovebox or on a Schlenk line under a positive pressure of argon or nitrogen.

    • Equilibration: If the main bottle is refrigerated, allow it to warm to ambient temperature for at least 30-60 minutes before bringing it into the glovebox or opening it. This prevents moisture condensation.

    • Dispensing: Carefully dispense the desired amount of solid into each pre-labeled vial. Avoid creating excessive dust.

    • Sealing: Securely cap each vial. If using parafilm, wrap it around the cap-vial interface for an extra seal, but do not rely on it as the primary barrier.

    • Storage: Place the newly created aliquots and the main stock bottle back into refrigerated storage (2-8°C).

  • Workflow Visualization:

    Aliquoting_Workflow cluster_prep Preparation cluster_handling Handling (Inert Atmosphere) cluster_storage Storage A Receive New Bottle B Equilibrate to Room Temp (IMPORTANT!) A->B C Prepare & Label Amber Vials B->C D Transfer Main Bottle to Glovebox/Schlenk Line C->D E Dispense into Aliquot Vials D->E F Tightly Seal Each Vial E->F G Return Aliquots & Main Stock to 2-8°C Refrigeration F->G

    Caption: Recommended workflow for aliquoting the reagent.

By adhering to these guidelines, researchers can significantly extend the shelf-life and ensure the chemical integrity of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, leading to more reliable and reproducible scientific outcomes.

References

  • Parales, R. E., et al. (2002). Degradation of Pyridines in the Environment. ResearchGate. Available at: [Link]

  • Chemwatch. (Date not available). PYRIDINE Safety Data Sheet. Available at: [Link]

  • Semantic Scholar. (Date not available). Degradation of pyridines in the environment. Available at: [Link]

  • Loba Chemie. (2023). PYRIDINE FOR SYNTHESIS Safety Data Sheet. Available at: [Link]

  • ResearchGate. (Date not available). Microbial Degradation of Pyridine and Pyridine Derivatives. Available at: [Link]

  • ResearchGate. (Date not available). Proposed degradation pathways of pyridine derivatives in bacteria... Available at: [Link]

  • PubChemLite. (2026). 3-bromo-5-iodo-2-methoxy-4-methylpyridine. Available at: [Link]

  • Post Apple Scientific. (2024). 12 Safety Precautions To Follow When Handling Pyridine. Available at: [Link]

  • Chemstock. (Date not available). Chemwatch GHS SDS in English (European) 1517791. Available at: [Link]

  • Organic Syntheses. (2010). Working with Hazardous Chemicals. Available at: [Link]

  • Pharmaffiliates. (Date not available). 5-Bromo-2-methoxy-4-methylpyridine. Available at: [Link]

  • LookChem. (Date not available). 3-bromo-4-iodo-5-methylpyridine 1805150-54-2 wiki. Available at: [Link]

  • Nature Environment and Pollution Technology. (2016). Co-metabolism Degradation of Pyridine with Glucose in Sequencing Batch Biofilm Reactor (SBBR). Available at: [Link]

  • MDPI. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Available at: [Link]

Sources

Recrystallization techniques for purifying solid pyridine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Solid Pyridine Derivative Purification Subject: Advanced Recrystallization & Troubleshooting Guide Ticket ID: PYR-CRYST-992 Responder: Dr. A. Vance, Senior Application Scientist

Strategic Overview: The "Pyridine Paradox"

Welcome to the technical support center. You are likely here because your pyridine derivative—whether a nicotinic acid analog, an aminopyridine, or a halogenated heterocycle—is behaving unpredictably.

Pyridine derivatives present a unique challenge in crystal engineering:

  • High Solubility: The basic nitrogen accepts hydrogen bonds, making them stubbornly soluble in polar solvents.

  • Oiling Out: The aromatic ring promotes

    
    -
    
    
    
    stacking, often leading to Liquid-Liquid Phase Separation (LLPS) rather than nucleation.

This guide moves beyond standard textbook advice, offering field-proven protocols to force these molecules into an ordered lattice.

Module 1: Solvent System Engineering

User Question: Standard solvents (Ethanol, Hexane) aren't working. How do I rationally select a solvent system for a functionalized pyridine?

Technical Insight: Do not rely on "like dissolves like" alone. For pyridines, you must balance Dielectric Constant (


)  with Hydrogen Bond Donor (HBD)  capability. Pyridines are H-bond acceptors. If your solvent is too strong of a donor (e.g., Methanol), the solvation shell will be too stable to break, preventing nucleation.
Solvent Selection Matrix
Pyridine FunctionalizationPrimary Solvent (Dissolver)Anti-Solvent (Precipitant)Mechanic Rationale
Non-polar (Halogens, Alkyls)Toluene or Ethyl AcetateHeptane or HexaneExploits

-stacking interactions in Toluene; Heptane reduces solubility gradually.
Polar/H-Bonding (Amines, Amides)Ethanol (Abs.) or IsopropanolWater (Dropwise) or Diethyl EtherAlcohols disrupt intermolecular H-bonds; Ether is a poor solvent for polar salts/amines.
Carboxylic Acids (Nicotinic derivatives)Water (Hot) or Acetic AcidAcetoneHigh lattice energy of zwitterions often requires water; Acetone acts as a polar anti-solvent.
N-Oxides Acetone or AcetonitrileDiethyl EtherN-oxides are highly polar; Acetone solubilizes them but allows crystallization upon cooling.
Workflow: The Solubility Screen

SolventSelection Start Start: 50mg Solid SolubleCold Soluble at RT? Start->SolubleCold Heat Heat to Boil SolubleCold->Heat No Too Soluble\n(Try less polar) Too Soluble (Try less polar) SolubleCold->Too Soluble\n(Try less polar) Yes SolubleHot Soluble at Boil? Heat->SolubleHot Cool Cool Slowly SolubleHot->Cool Yes Insoluble\n(Try more polar) Insoluble (Try more polar) SolubleHot->Insoluble\n(Try more polar) No Crystals Crystals Form? Cool->Crystals Precipitate Precipitate/Oil? Crystals->Precipitate No Success Success Crystals->Success Yes Oiling Out\n(See Module 2) Oiling Out (See Module 2) Precipitate->Oiling Out\n(See Module 2) Oil

Figure 1: Decision logic for initial solvent screening. Note that "Oiling Out" requires a distinct remediation pathway.

Module 2: The "Oiling Out" Crisis

User Question: My solution turned cloudy and separated into a sticky oil at the bottom. Cooling it further just makes the oil harder. What is happening?

Technical Insight: You have encountered Liquid-Liquid Phase Separation (LLPS) . This occurs when the "metastable limit" (where oil forms) is reached before the solubility curve (where crystals form). The oil is a supersaturated liquid phase rich in impurities.

The Fix: Temperature Cycling & Seeding Do not cool the oil! The oil must be redissolved to give the lattice a second chance to form.

Protocol: The "Reheat and Seed" Method

  • Re-dissolve: Heat the mixture until the oil phase disappears completely.

  • Add "Good" Solvent: Add 10-15% more of the dissolving solvent. This shifts the composition away from the LLPS boundary.

  • Equilibrate: Allow the clear solution to cool very slowly to roughly 5°C above the temperature where oiling previously occurred.

  • Seed: Add a tiny crystal of pure product (or scratch the glass).

  • Isothermal Hold: Hold the temperature constant. Do not cool until a significant seed bed is established.

OilingOut Oil Oiling Out Detected Reheat Reheat to Clear Solution Oil->Reheat Adjust Add 10% Solubilizing Solvent Reheat->Adjust Seed Add Seed Crystal at T > T_oil Adjust->Seed Hold Isothermal Hold (Wait for growth) Seed->Hold Cool Slow Cool to RT Hold->Cool

Figure 2: Remediation workflow for Liquid-Liquid Phase Separation (Oiling Out).

Module 3: The "Nuclear Option" – Salt Formation

User Question: I have tried every solvent. It stays an oil or a gum. I need a solid for X-ray/Analysis.

Technical Insight: When neutral recrystallization fails, exploit the basic nitrogen atom. Converting a pyridine base into a salt (Hydrochloride, Picrate, or Methiodide) dramatically increases the lattice energy, forcing crystallization.

Protocol: Hydrochloric Acid Salt Formation Safety: Perform in a fume hood. HCl gas is corrosive.

  • Dissolution: Dissolve 1g of your pyridine oil in 5 mL of anhydrous Diethyl Ether or Ethyl Acetate.

  • Acidification:

    • Method A (Gas): Bubble dry HCl gas through the solution.

    • Method B (Solution): Add 2M HCl in Diethyl Ether dropwise.

  • Observation: A white precipitate (the Pyridinium HCl salt) should form instantly.

  • Recrystallization of Salt: Filter the solid. Recrystallize the salt from Ethanol/Acetone or Isopropanol .

    • Note: Pyridinium salts are often hygroscopic. Dry under vacuum immediately.

Module 4: Impurity Scavenging (Color & N-Oxides)[1]

User Question: My product is supposed to be white, but it's yellow/brown. Activated carbon isn't helping.

Technical Insight: Pyridines oxidize easily to N-oxides (yellow/orange) or polymerize (brown tars).

  • Warning: Pyridines adsorb strongly to activated carbon. Using too much carbon will destroy your yield.

Protocol: The "Filter Aid" Technique

  • Dissolve: Dissolve crude solid in boiling solvent.

  • Carbon Treatment: Add only 1-2% w/w activated carbon. (Do not exceed this).

  • Boil: Reflux for 5-10 minutes.

  • Filtration: Filter through a pad of Celite (Diatomaceous Earth) while hot. The Celite prevents fine carbon particles from passing through, which is common with low-viscosity pyridine solutions.

  • Crystallize: Proceed with cooling.

References

  • Vogel, A.I. Vogel's Textbook of Practical Organic Chemistry. 5th Ed.[1] Longman Scientific & Technical, 1989. (Standard protocols for heterocyclic purification).

  • Mettler Toledo. Oiling Out in Crystallization - Troubleshooting Guide. (Detailed thermodynamics of LLPS).

  • Anderson, N.G.Practical Process Research & Development. Academic Press, 2012.
  • University of Rochester. Recrystallization Guide: Heterocycles and Solvents. (Specific solvent data for nitrogen heterocycles).

Sources

Scaling up the synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Hub: Scale-Up Synthesis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Status: Active Ticket ID: CHEM-SC-886 Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are likely encountering difficulties in the regioselective functionalization of the pyridine ring. The target molecule, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine (CAS: 2385454-43-1), presents a classic "crowded pyridine" challenge. The steric clash between the C4-methyl and C2-methoxy groups makes the C3 position difficult to access via standard electrophilic aromatic substitution (SEAr) once the ring is fully substituted.

Our internal data and literature analysis suggest that direct halogenation of 2-methoxy-4-methylpyridine often leads to poor regioselectivity or "halogen dance" side reactions upon scale-up. The most robust, scalable route utilizes a 2-amino-4-methylpyridine scaffold, installing halogens first, followed by a diazotization-etherification (Sandmeyer-type) reaction to install the methoxy group.

Workflow Visualization

The following logic flow illustrates the recommended synthetic pathway and critical control points (CCPs) for minimizing impurities.

SynthesisWorkflow Start Start: 2-Amino-4-methylpyridine Step1 Step 1: Regioselective Bromination (NBS, MeCN, <10°C) Start->Step1 CCP1: Temp Control Inter1 Intermediate A: 2-Amino-5-bromo-4-methylpyridine Step1->Inter1 Byprod1 Impurity: 3,5-Dibromo species Step1->Byprod1 If T > 15°C Step2 Step 2: Electrophilic Iodination (I2, HIO3, H2SO4, 60°C) Inter1->Step2 CCP2: Acid Strength Inter2 Intermediate B: 2-Amino-5-bromo-3-iodo-4-methylpyridine Step2->Inter2 Step3 Step 3: One-Pot Diazotization/Etherification (NaNO2, MeOH, H2SO4) Inter2->Step3 CCP3: Water Content Target TARGET: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine Step3->Target Byprod2 Impurity: Pyridone (2-OH) Step3->Byprod2 If H2O present

Figure 1: Stepwise synthetic logic for CAS 2385454-43-1, highlighting Critical Control Points (CCPs) to avoid common impurities.

Phase 1: Bromination (C-5 Functionalization)

Context: The amino group at C2 directs electrophiles to C3 and C5. However, the methyl group at C4 sterically hinders C3, making C5 the kinetically favored position.

Q: Why am I seeing significant 3,5-dibromo impurity even when using 1.0 equivalent of NBS? A: This is a classic kinetic vs. thermodynamic control issue. On a large scale, local concentration hotspots of NBS cause over-bromination.

  • Troubleshooting Protocol:

    • Temperature: Maintain the reactor at -5°C to 0°C. Do not allow it to exceed 10°C.

    • Addition Mode: Do not add solid NBS. Dissolve NBS in acetonitrile (MeCN) or DMF and add it dropwise over 2–3 hours.

    • Stoichiometry: Reduce NBS to 0.95 equivalents. It is easier to remove unreacted starting material (via acid/base extraction) than to separate the di-bromo byproduct.

Q: Can I use elemental bromine (Br2) instead of NBS for cost reduction? A: Yes, but with caution. Br2 is more aggressive and acidic (generating HBr).

  • Scale-Up Adjustment: If using Br2, you must buffer the system with Sodium Acetate (NaOAc) or perform the reaction in acetic acid to prevent the hydrobromide salt of the starting material from precipitating, which would stall the reaction and lead to inconsistent mixing [1].

Phase 2: Iodination (C-3 Functionalization)

Context: Once C5 is occupied by Bromine, the only remaining activated position is C3. However, C3 is "sandwiched" between the directing amino group and the methyl group, making it sterically crowded.

Q: The iodination reaction stalls at 60% conversion. Adding more Iodine doesn't help. Why? A: The reaction is likely stalling due to the reversibility of iodination and the accumulation of HI, which protonates the pyridine nitrogen, deactivating the ring toward further electrophilic attack.

  • The Fix (Oxidative Iodination): You must use an oxidant to consume HI and generate a more reactive electrophile (I+).

  • Protocol: Use the I2/HIO3 (Iodic Acid) or I2/H2O2 system in sulfuric acid.

    • Mechanism:[1][2][3][4][5][6]

      
      .
      
    • This ensures 100% atom economy for iodine and prevents the formation of the deactivated pyridinium salt [2].

Q: I am seeing "Halogen Dance" (scrambling of Br and I) during workup. A: This occurs if the reaction mixture is exposed to strong bases or if you attempt lithiation strategies.

  • Constraint: strictly avoid n-BuLi or Magnesium-halogen exchange methods on the mixed-halogen intermediate. Stick to electrophilic substitution (acidic conditions), which preserves the regiochemistry.

Phase 3: Diazotization & Etherification (The "Sandmeyer" Step)

Context: Converting the 2-amino group to a 2-methoxy group. This is the most hazardous step on scale-up due to diazonium salt instability.

Q: I am getting the 2-Hydroxy (Pyridone) impurity instead of the 2-Methoxy product. A: This is caused by the presence of water. The diazonium intermediate will react with water to form the phenol (pyridone) much faster than it reacts with methanol.

  • Critical Control:

    • Use anhydrous Methanol .

    • Use concentrated H2SO4 (acts as a water scavenger and catalyst).

    • Do not use aqueous NaNO2 if possible; consider using t-Butyl Nitrite (t-BuONO) in anhydrous methanol for the cleanest scale-up profile.

Q: How do I manage the exotherm and gas evolution (N2) on a 1kg+ scale? A: The decomposition of the diazonium species releases nitrogen gas. In a batch reactor, this can cause foaming and pressurization.

  • Scale-Up Engineering:

    • Semi-Continuous Mode: Add the diazonium solution (formed at 0°C) slowly into a separate reactor containing warm methanol (40–50°C). This ensures immediate conversion and steady gas evolution, rather than accumulation of the unstable intermediate.

    • Ventilation: Ensure the scrubber system is sized for the maximum theoretical N2 generation rate.

Summary of Specifications & Troubleshooting

ParameterSpecificationCommon DeviationCorrective Action
Step 1 Solvent Acetonitrile or DMFUse of MeOH/EtOHSwitch to aprotic polar solvents to avoid solvent bromination.
Step 2 Oxidant HIO3 or H2O2None (I2 only)Add oxidant to drive equilibrium and prevent HI poisoning.
Step 3 Water < 0.1% (Karl Fischer)> 1.0% WaterDry solvents; use t-Butyl Nitrite instead of NaNO2/H2O.
Purification Recrystallization (EtOH/H2O)Column ChromatographyFor >100g scale, optimize crystallization. The product usually crystallizes well from EtOH/Water mixtures [2].

References

  • ChemicalBook . (n.d.).[1] Synthesis of 5-bromo-2-methoxy-4-methyl-3-nitropyridine. Retrieved from

    • Relevance: Provides the foundational protocol for bromination of 4-methyl-pyridines using acetate buffers to manage hydrobromide salt form
  • Li, X., et al. (2016). Synthesis of 2-Amino-5-Bromo-3-Iodopyridine. International Journal of Simulation: Systems, Science and Technology. Retrieved from

    • Relevance: Defines the specific "Amino Bromo Iodo" sequence, confirming that C5 bromination precedes C3 iodination, and validates the oxidative iodin
  • Tang, R.-J., Milcent, T., & Crousse, B. (2018).[7] Regioselective Halogenation of Arenes and Heterocycles in Hexafluoroisopropanol. Journal of Organic Chemistry. Retrieved from

    • Relevance: Offers alternative solvent systems (HFIP) for difficult halogenations if standard MeCN/DMF routes fail due to solubility issues.

Sources

Validation & Comparative

A Guide to the ¹H NMR Analysis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine: A Predictive and Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine. In the absence of a publicly available, assigned spectrum for this specific molecule, we present a detailed predictive analysis grounded in fundamental NMR principles and supported by experimental data from structurally analogous compounds. This approach not only anticipates the spectral features of the target molecule but also serves as an educational tool for researchers, scientists, and drug development professionals working with complex substituted heterocycles.

Introduction: The Challenge of a Polysubstituted Pyridine

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a highly substituted pyridine ring, a common scaffold in medicinal chemistry and materials science. Its utility in synthesis is defined by the unique electronic and steric environment created by its five substituents. Elucidating and confirming the structure of such molecules is paramount, and ¹H NMR spectroscopy is the primary analytical technique for this purpose.

The challenge lies in unambiguously assigning the proton signals. The pyridine ring's inherent electronic asymmetry is further complicated by the diverse electronic effects of its substituents: an electron-donating methoxy group, a weakly electron-donating methyl group, and two electron-withdrawing halogens (bromo and iodo). This guide will dissect these influences to predict the chemical shift and multiplicity of each proton, offering a robust framework for interpreting an experimental spectrum.

Predicted ¹H NMR Spectrum of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

The structure of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine possesses three distinct sets of protons that are expected to be visible in the ¹H NMR spectrum: a single aromatic proton (H-6), the methoxy group protons (-OCH₃), and the methyl group protons (-CH₃).

Caption: Molecular structure of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine with key protons labeled.

Predicted Spectral Parameters
Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityRationale for Prediction
H-6 (Aromatic) 8.0 - 8.3Singlet (s)The base chemical shift for the α-proton (H-6) of pyridine is significantly downfield due to the deshielding effect of the nitrogen atom. The electron-donating 2-methoxy group provides some shielding (upfield shift). However, this is counteracted by the strong inductive electron-withdrawing effects of the iodine at C-3 and bromine at C-5, which deshield the entire ring. The net effect is expected to result in a significant downfield shift. With no adjacent protons, the signal will be a sharp singlet.
-OCH₃ (Methoxy) 3.9 - 4.1Singlet (s)The chemical shift for a methoxy group on a pyridine ring is typically around 3.9 ppm[1]. The steric crowding and electronic environment created by the adjacent iodo and methyl groups may cause a slight downfield shift. This signal will appear as a singlet.
-CH₃ (Methyl) 2.3 - 2.5Singlet (s)The methyl group at C-4 in 4-methylpyridine appears around 2.35 ppm[2]. The surrounding substituents in the target molecule, particularly the adjacent bulky iodo and bromo groups, will influence the local electronic environment, likely causing a slight shift. This signal will also be a singlet.

Comparative Analysis with Model Compounds

To ground our predictions, we can compare the expected shifts with experimental data from simpler, related pyridine derivatives. This comparison highlights the incremental effects of each substituent on the proton chemical shifts.

CompoundH-2 (ppm)H-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-OCH₃ (ppm)-CH₃ (ppm)
Pyridine ~8.6~7.4~7.8~7.4~8.6--
2-Methoxypyridine [1]-~6.8~7.5~6.7~8.2~3.9-
4-Methylpyridine [2]~8.5~7.1-~7.1~8.5-~2.35
Predicted: 5-Bromo-3-iodo-2-methoxy-4-methylpyridine ----8.0 - 8.33.9 - 4.12.3 - 2.5

Analysis of Substituent Effects:

  • The Methoxy Group: Comparing pyridine to 2-methoxypyridine, the electron-donating nature of the -OCH₃ group causes a significant upfield (shielding) shift for all ring protons, most notably for the adjacent H-3 and the para H-5 and H-6 protons[1].

  • The Methyl Group: In 4-methylpyridine, the weakly electron-donating methyl group causes a slight upfield shift of the adjacent H-3/H-5 protons compared to pyridine[2].

  • Halogens (Bromo and Iodo): Halogens exert a strong electron-withdrawing inductive effect, which deshields (shifts downfield) all protons on the ring. This effect is cumulative. Therefore, in our target molecule, the presence of both bromine and iodine is expected to strongly deshield the sole remaining ring proton (H-6), pushing it significantly downfield, likely beyond the 8.2 ppm seen in 2-methoxypyridine. The interplay between the donating methoxy group and the withdrawing halogens makes precise prediction challenging but places the H-6 signal in a distinct, downfield region.[3]

Recommended Experimental Protocol for ¹H NMR Acquisition

To obtain a high-quality, verifiable ¹H NMR spectrum of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, the following protocol should be employed. This protocol is designed to ensure accurate chemical shift determination and optimal resolution.

NMR_Workflow cluster_Prep Sample Preparation cluster_Acq Data Acquisition (≥400 MHz) cluster_Proc Data Processing Prep1 Weigh ~5-10 mg of sample Prep2 Dissolve in ~0.6 mL of CDCl₃ Prep1->Prep2 Prep3 Add TMS as internal standard Prep2->Prep3 Prep4 Transfer to NMR tube Prep3->Prep4 Acq1 Insert sample & lock on deuterium signal Prep4->Acq1 Acq2 Shim magnet coils for homogeneity Acq1->Acq2 Acq3 Set acquisition parameters (ns, d1) Acq2->Acq3 Acq4 Acquire Free Induction Decay (FID) Acq3->Acq4 Proc1 Apply Fourier Transform Acq4->Proc1 Proc2 Phase correct the spectrum Proc1->Proc2 Proc3 Calibrate spectrum to TMS (0.00 ppm) Proc2->Proc3 Proc4 Integrate peaks & assign signals Proc3->Proc4

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

    • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing properties for a wide range of organic compounds and its single residual solvent peak at ~7.26 ppm.

    • Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Setup (400 MHz or higher recommended):

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

    • Shim the magnetic field to achieve high homogeneity, which is critical for sharp, well-resolved peaks. A narrow half-height width of the TMS peak is indicative of good shimming.

  • Data Acquisition:

    • Number of Scans (ns): Set to 16 or 32 scans to achieve a good signal-to-noise ratio.

    • Relaxation Delay (d1): Use a delay of 2-5 seconds to ensure full relaxation of all protons, which is important for accurate integration.

    • Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution.

    • Pulse Width: Use a calibrated 90° pulse.

    • Acquire the Free Induction Decay (FID).

  • Data Processing:

    • Apply a Fourier Transform to the FID to convert the time-domain data into the frequency-domain spectrum.

    • Carefully phase the resulting spectrum to ensure all peaks have a pure absorption lineshape.

    • Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

    • Integrate the area under each peak. The expected integration ratio for H-6 : -OCH₃ : -CH₃ should be 1:3:3.

    • Assign the peaks based on their chemical shift, multiplicity, and integration, using the predictive analysis in this guide as a reference.

Conclusion

The ¹H NMR spectrum of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine is predicted to show three distinct singlets corresponding to its aromatic, methoxy, and methyl protons. The chemical shifts of these protons are governed by a complex interplay of electronic effects from the five substituents on the pyridine ring. The lone aromatic proton at the C-6 position is expected to be the most downfield signal due to the cumulative deshielding effects of the nitrogen heteroatom and the two halogen substituents. This predictive guide, in conjunction with the provided experimental protocol, offers researchers a comprehensive framework for the successful acquisition, interpretation, and structural confirmation of this and other complex polysubstituted aromatic compounds.

References

  • SpectraBase: 4-Methylpyridine 1H Nuclear Magnetic Resonance (NMR) Spectrum. Available at: [Link]

  • PubChem: 2-Methoxypyridine. Available at: [Link]

  • G. A. Olah, et al. (1973). "Substituent Effects in Pyridine and Pyridinium Ions." Journal of the American Chemical Society. (While not a direct link, this reference points to the type of foundational literature discussing substituent effects in pyridine systems, which underpins the predictive analysis).

Sources

The Gold Standard: A Comparative Guide to X-ray Crystallography for the Structural Elucidation of Functionalized Pyridine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth technical comparison of single-crystal X-ray crystallography with alternative analytical techniques for the structural characterization of functionalized pyridine derivatives, a class of compounds of immense importance in medicinal chemistry.

Pyridine and its derivatives are fundamental scaffolds in a vast number of pharmaceuticals, exhibiting a wide range of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The precise spatial arrangement of functional groups on the pyridine ring dictates the molecule's interaction with biological targets, making accurate structural determination a critical step in the drug discovery and development pipeline.[4] While a suite of analytical techniques can provide structural information, single-crystal X-ray crystallography remains the definitive method for elucidating the absolute three-dimensional structure of a molecule.[4][5]

This guide will delve into the experimental workflow of X-ray crystallography, offering a detailed protocol for the analysis of a model functionalized pyridine derivative. Furthermore, it will present a comparative analysis of X-ray crystallography against other widely used techniques, namely Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS), supported by experimental insights to aid researchers in selecting the most appropriate method for their specific research needs.

The Decisive View: Single-Crystal X-ray Crystallography

X-ray crystallography provides an unparalleled level of detail, revealing the precise coordinates of each atom in a crystalline solid.[4] This allows for the accurate determination of bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding a molecule's behavior and its interactions with biological systems.[1]

Experimental Workflow: From Powder to Picture

The journey from a synthesized functionalized pyridine derivative to its three-dimensional structure involves a meticulous, multi-step process. The following diagram and protocol outline a typical workflow.

X-ray Crystallography Workflow cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection & Processing cluster_2 Structure Solution & Refinement cluster_3 Final Output Synthesis & Purification Synthesis & Purification Crystallization Crystallization Synthesis & Purification->Crystallization High Purity Sample Crystal Selection Crystal Selection Crystallization->Crystal Selection Single, Defect-Free Crystal X-ray Diffraction X-ray Diffraction Crystal Selection->X-ray Diffraction Mounting Data Processing Data Processing X-ray Diffraction->Data Processing Diffraction Pattern Structure Solution Structure Solution Data Processing->Structure Solution Electron Density Map Structure Refinement Structure Refinement Structure Solution->Structure Refinement Initial Model Validation Validation Structure Refinement->Validation Refined Model 3D Molecular Structure 3D Molecular Structure Validation->3D Molecular Structure Final Structure

Caption: Experimental workflow for single-crystal X-ray crystallography.

Detailed Experimental Protocol: A Case Study

This protocol provides a step-by-step guide for the X-ray crystallographic analysis of a hypothetical functionalized pyridine derivative, "Compound-P."

1. Synthesis and Purification:

  • Rationale: The starting material must be of the highest possible purity. Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to poor diffraction quality.[6]

  • Protocol:

    • Synthesize Compound-P according to the established chemical route.

    • Purify the crude product using column chromatography or recrystallization until a purity of >99% is achieved, as confirmed by NMR and LC-MS.

    • Thoroughly dry the purified compound to remove any residual solvent.

2. Crystallization:

  • Rationale: The formation of a single, well-ordered crystal is the most critical and often the most challenging step.[6] The choice of solvent and crystallization technique is crucial and often requires screening multiple conditions.

  • Common Techniques for Small Molecules:

    • Slow Evaporation: Dissolve the compound in a suitable solvent to near-saturation and allow the solvent to evaporate slowly in a loosely capped vial.

    • Vapor Diffusion: Dissolve the compound in a small amount of a "good" solvent and place this vial inside a larger, sealed container with a more volatile "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the compound solution, reducing its solubility and inducing crystallization.[2]

    • Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature and allow it to cool slowly to room temperature or below.

  • Protocol for Compound-P (Vapor Diffusion):

    • Dissolve 5-10 mg of purified Compound-P in 0.5 mL of dichloromethane in a small vial.

    • Place this vial inside a larger beaker containing 2-3 mL of diethyl ether (the anti-solvent).

    • Seal the beaker with parafilm and store it in a vibration-free environment at room temperature.

    • Monitor for crystal growth over several days to weeks.

3. Crystal Selection and Mounting:

  • Rationale: A suitable crystal for diffraction should be a single, well-formed crystal with sharp edges and no visible defects. The size should be appropriate for the X-ray beam, typically in the range of 0.1-0.3 mm in all dimensions.

  • Protocol:

    • Under a microscope, select a suitable crystal using a cryo-loop.

    • Coat the crystal in a cryoprotectant (e.g., paratone oil) to prevent it from drying out and to protect it during flash-cooling.

    • Mount the crystal on a goniometer head.

    • Flash-cool the crystal in a stream of liquid nitrogen to minimize radiation damage during data collection.

4. X-ray Diffraction and Data Collection:

  • Rationale: The mounted crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is recorded by a detector. The crystal is rotated during data collection to capture a complete three-dimensional diffraction pattern.[1]

  • Protocol:

    • Place the mounted crystal on the diffractometer.

    • Center the crystal in the X-ray beam.

    • Set the data collection parameters (e.g., exposure time, frame width, total rotation range).

    • Initiate the data collection sequence.

5. Data Processing, Structure Solution, and Refinement:

  • Rationale: The raw diffraction images are processed to determine the unit cell parameters and the intensities of the diffracted X-rays. This information is then used to calculate an electron density map, from which the atomic positions are determined. The initial structural model is then refined to improve its agreement with the experimental data.

  • Protocol:

    • Integrate the raw diffraction images to obtain a list of reflection intensities.

    • Determine the space group and unit cell dimensions.

    • Solve the phase problem to generate an initial electron density map.

    • Build an initial atomic model into the electron density map.

    • Refine the atomic positions, and thermal parameters against the experimental data until the model converges.

6. Validation:

  • Rationale: The final refined structure must be validated to ensure its quality and accuracy.

  • Protocol:

    • Check the final R-factors, which indicate the agreement between the calculated and observed structure factors.

    • Examine the residual electron density map for any unassigned peaks.

    • Analyze the geometry of the molecule for any unusual bond lengths or angles.

    • Deposit the final crystallographic data in a public database such as the Cambridge Structural Database (CSD).

A Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While X-ray crystallography provides the definitive 3D structure, other techniques offer complementary and often more readily obtainable information. The choice of technique depends on the specific research question and the nature of the sample.

Decision Framework for Structural Analysis

The following diagram illustrates a logical approach to selecting the appropriate analytical technique based on the research objective.

Analytical Technique Selection Research Goal Research Goal Initial Characterization Initial Characterization Research Goal->Initial Characterization Connectivity & 2D Structure Connectivity & 2D Structure Research Goal->Connectivity & 2D Structure Absolute 3D Structure & Stereochemistry Absolute 3D Structure & Stereochemistry Research Goal->Absolute 3D Structure & Stereochemistry MS MS Initial Characterization->MS Molecular Weight NMR NMR Connectivity & 2D Structure->NMR C-H Framework X-ray Crystallography X-ray Crystallography Absolute 3D Structure & Stereochemistry->X-ray Crystallography Definitive 3D Arrangement NMR->X-ray Crystallography Complementary Information MS->NMR Confirmation

Caption: A decision-making guide for selecting analytical techniques.

Performance Comparison Table

The following table provides a direct comparison of the information obtained from X-ray crystallography, NMR spectroscopy, and Mass Spectrometry for the structural elucidation of functionalized pyridine derivatives.

Analytical TechniqueInformation ProvidedStrengthsLimitations
Single-Crystal X-ray Crystallography Definitive three-dimensional arrangement of atoms in the crystalline state, including bond lengths, bond angles, and intermolecular interactions.[1]Provides unambiguous proof of structure and stereochemistry.[2]Requires a suitable single crystal, which can be difficult to obtain; the structure is in the solid state, which may differ from the solution conformation.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy Detailed information about the carbon-hydrogen framework, connectivity, and spatial relationships of atoms in solution.Non-destructive; provides definitive evidence of the covalent structure and is excellent for studying dynamic processes in solution.Provides a time-averaged structure in solution; complex spectra may require advanced 2D techniques for full interpretation; does not directly provide bond lengths and angles.
Mass Spectrometry (MS) Precise molecular weight and elemental composition.Extremely sensitive, requiring a minimal amount of sample; provides the definitive molecular formula.[2]Does not provide information on connectivity or stereochemistry; fragmentation patterns can be complex to interpret.[2]

Conclusion

For the definitive structural elucidation of functionalized pyridine derivatives, single-crystal X-ray crystallography stands as the unparalleled gold standard. It provides a level of atomic detail that is unattainable by other techniques, offering a precise three-dimensional map of the molecule. However, a comprehensive understanding of these vital compounds is best achieved through a multi-technique approach. NMR spectroscopy provides invaluable information about the molecule's structure and dynamics in solution, while mass spectrometry confirms its molecular formula with high accuracy. By understanding the strengths and limitations of each technique, researchers can strategically design their analytical workflow to gain a complete and unambiguous picture of their functionalized pyridine derivatives, thereby accelerating the path to new and effective therapeutics.

References

  • Oreate. Guidelines for Single Crystal X-Ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • Excillum. Small molecule crystallography. [Link]

  • MDPI. Challenges and Progress in Nonsteroidal Anti-Inflammatory Drugs Co-Crystal Development. [Link]

  • University of Szeged. Comparison of NMR and X-ray crystallography. [Link]

  • Oreate. Guidelines for Single Crystal X-ray Diffraction Testing: A Comprehensive Analysis From Sample Preparation to Data Analysis. [Link]

  • ResearchGate. (PDF) Crystal Engineering Studies on Ionic Crystals of Pyridine and Carboxylic Acid Derivatives Containing Amide Functional Groups. [Link]

  • RSC Publishing. Recent synthetic advances in pyridine-based thermotropic mesogens. [Link]

  • ResearchGate. Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy. [Link]

  • MDPI. Solubility and Crystallization Studies of Picolinic Acid. [Link]

  • MDPI. Synthesis, Crystal Structure, Inhibitory Activity and Molecular Docking of Coumarins/Sulfonamides Containing Triazolyl Pyridine Moiety as Potent Selective Carbonic Anhydrase IX and XII Inhibitors. [Link]

  • MDPI. Comparative 2 H NMR and X-Ray Diffraction Investigation of a Bent-Core Liquid Crystal Showing a Nematic Phase. [Link]

  • ACS Publications. Combining the Advantages of Powder X-ray Diffraction and NMR Crystallography in Structure Determination of the Pharmaceutical Material Cimetidine Hydrochloride | Crystal Growth & Design. [Link]

  • Bryn Mawr College. Single-crystal X-ray diffraction, isolated-molecule and cluster electronic structure calculations, and scanning electron microscopy in an organic solid: Models for intramolecular motion in 4,4'-dimethoxybiphenyl. [Link]

  • Elsevier. Macromolecular Structure Determination: Comparison of Crystallography and NMR. [Link]

  • Chemistry Europe. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. [Link]

  • ACS Publications. Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid | Crystal Growth & Design. [Link]

  • Stanford University. X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics Axel T. Brunger The Howard Hughes Medical Institute. [Link]

  • American Pharmaceutical Review. Advanced Approaches to Effective Solid-state Analysis: X-Ray Diffraction, Vibrational Spectroscopy and Solid-state NMR | American Pharmaceutical Review. [Link]

  • JSciMed Central. Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). [Link]

Sources

A Comparative Guide to High-Performance Liquid Chromatography (HPLC) Methods for Purity Assessment of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) methods for the robust purity assessment of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, a critical intermediate in pharmaceutical synthesis. The methodologies discussed are designed to deliver high-resolution separation, enabling accurate quantification of the active pharmaceutical ingredient (API) and its potential impurities.

Introduction: The Analytical Challenge

5-Bromo-3-iodo-2-methoxy-4-methylpyridine is a complex heterocyclic compound whose purity is paramount for the safety and efficacy of downstream drug products. Its structure, featuring a basic pyridine nitrogen and multiple halogen substituents, presents unique challenges for chromatographic analysis. The primary analytical objectives are to resolve the main component from process-related impurities, such as starting materials, by-products, and degradants, and to quantify them accurately.

The inherent basicity of the pyridine nitrogen (pKa typically in the range of 5-6) can lead to deleterious interactions with residual silanol groups on traditional silica-based stationary phases, resulting in poor peak shape (tailing) and compromised resolution[1][2][3]. Consequently, method development must focus on mitigating these secondary interactions to achieve symmetrical peaks and reliable quantification.

Foundational Principles: Selecting the Right Chromatographic Conditions

The selection of an appropriate HPLC method is governed by the physicochemical properties of the analyte. For 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, the following considerations are key:

  • Hydrophobicity: The presence of bromo, iodo, and methyl groups suggests significant nonpolar character, making Reverse-Phase (RP-HPLC) the logical first choice for separation.

  • Basicity: The pyridine nitrogen is basic and will be protonated at acidic pH. Operating the mobile phase at a low pH (typically 2.5-3.5) is crucial to suppress the ionization of residual silanols on the column packing and to ensure the analyte is in a single, protonated state, which promotes sharp, symmetrical peaks[1][4].

  • UV Absorbance: The pyridine ring is a strong chromophore. The UV spectrum of pyridine shows a strong absorption maximum around 254-262 nm, making this an ideal wavelength for sensitive detection[5][6][7].

Comparative Analysis of HPLC Methodologies

Two robust RP-HPLC methods are proposed and compared, differing primarily in the stationary phase chemistry. This comparison allows for an evaluation of selectivity, a critical factor in resolving closely eluting impurities.

ParameterMethod A: Standard C18Method B: Phenyl-Hexyl
Stationary Phase Octadecylsilane (C18), End-cappedPhenyl-Hexyl
Mechanism Primarily hydrophobic interactions.Mixed-mode: hydrophobic and π-π interactions[8][9][10].
Advantages Robust, widely available, excellent retention for nonpolar compounds.Alternative selectivity, enhanced retention for aromatic/heterocyclic compounds[8][9].
Potential Issues May show insufficient selectivity for structurally similar aromatic impurities.Retention may be less than C18 for purely aliphatic compounds.
Column Example Agilent ZORBAX Eclipse Plus C18, Waters ACQUITY CSH C18Phenomenex Kinetex Phenyl-Hexyl, Agilent ZORBAX Eclipse Plus Phenyl-Hexyl

The Phenyl-Hexyl phase provides a distinct advantage by introducing π-π interactions between the phenyl rings of the stationary phase and the aromatic pyridine ring of the analyte[10][11]. This can significantly alter elution order and improve the resolution of impurities that are difficult to separate from the main peak on a standard C18 column[9][11].

Experimental Protocols

The following protocols provide detailed starting points for method development.

Method A: Standard C18 Protocol
  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 85% B

    • 15-18 min: 85% B

    • 18-18.1 min: 85% to 30% B

    • 18.1-25 min: 30% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Accurately weigh and dissolve the sample in a 50:50 mixture of Acetonitrile and Water to a final concentration of 0.5 mg/mL.

Method B: Phenyl-Hexyl Protocol
  • HPLC System: Same as Method A.

  • Column: Phenomenex Kinetex Phenyl-Hexyl (4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-2 min: 25% B

    • 2-15 min: 25% to 80% B

    • 15-18 min: 80% B

    • 18-18.1 min: 80% to 25% B

    • 18.1-25 min: 25% B (Re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 5 µL.

  • Sample Preparation: Same as Method A.

Method Validation Strategy: A Self-Validating System

To ensure trustworthiness and suitability for its intended purpose, the selected HPLC method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines[12][13][14][15]. The validation process demonstrates that the analytical procedure is reliable, accurate, and precise.

HPLC_Validation_Workflow start Method Development & Optimization specificity Specificity (Peak Purity, Resolution) start->specificity Assess linearity Linearity & Range (50-150% of nominal) specificity->linearity accuracy Accuracy (Spike/Recovery) linearity->accuracy precision Precision (Repeatability & Intermediate Precision) accuracy->precision lod_loq LOD & LOQ (S/N Ratio or Calibration Curve) precision->lod_loq robustness Robustness (Small Variations in Flow, Temp, pH) lod_loq->robustness validated Validated Method for Routine Use robustness->validated Finalize

Caption: Workflow for HPLC method validation according to ICH Q2(R1) guidelines.

Validation Parameters:
  • Specificity: Demonstrated by the complete separation of the main peak from all known impurities and a clean baseline. Peak purity analysis using a DAD is essential.

  • Linearity: Assessed over a range of concentrations, typically from the Limit of Quantitation (LOQ) to 150% of the nominal sample concentration. A correlation coefficient (r²) of >0.999 is expected.

  • Accuracy: Determined by performing spike-recovery experiments at multiple levels (e.g., 80%, 100%, 120%) and calculating the percentage recovery.

  • Precision:

    • Repeatability: Multiple injections of the same sample to assess system precision.

    • Intermediate Precision: Analysis performed on different days, by different analysts, or on different instruments to assess method variability.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of the analyte that can be reliably detected and quantified, respectively.

  • Robustness: The method's capacity to remain unaffected by small, deliberate variations in parameters like mobile phase pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min)[13].

Data Interpretation & Troubleshooting

A systematic approach is key to resolving common chromatographic issues.

Troubleshooting_Logic problem { Problem | Peak Tailing (As > 1.2)} cause1 Cause Secondary Silanol Interactions problem->cause1 cause2 Cause Column Overload problem->cause2 cause3 Cause Column Void / Degradation problem->cause3 solution1 Solution Lower Mobile Phase pH (e.g., to 2.5) or Use Highly Deactivated Column cause1->solution1 solution2 Solution Decrease Sample Concentration or Injection Volume cause2->solution2 solution3 Solution Reverse Flush Column (if permissible) or Replace Column cause3->solution3

Caption: Logic diagram for troubleshooting peak tailing in reverse-phase HPLC.

Peak tailing is the most anticipated issue for this compound[1][4]. If observed, first ensure the mobile phase pH is sufficiently low (<3.0). If tailing persists, it may indicate column degradation or the need for a more highly end-capped column.

Conclusion and Recommendation

Both the standard C18 and Phenyl-Hexyl methods offer viable pathways for the purity analysis of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine.

  • Recommendation: Begin method development with the Method B: Phenyl-Hexyl Protocol . The alternative selectivity offered by the Phenyl-Hexyl phase provides a higher probability of successfully resolving the main component from its structurally similar aromatic and halogenated impurities. The mixed-mode interactions are particularly suited for this class of heterocyclic compounds.

The final choice of method should be based on the specific impurity profile of the sample and must be supported by a comprehensive validation study as outlined, ensuring the method is fit for its intended purpose in a regulated environment.

References

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S.
  • Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Deriv
  • ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency.
  • ICH Q2(R1)
  • Phenyl-Hexyl Columns.
  • Quality Guidelines. ICH.
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy.
  • Comparing Selectivity of Phenylhexyl and Other Types of Phenyl Bonded Phases. Agilent Technologies.
  • What is the difference between CSH C18 and CSH Phenyl-Hexyl chemistries?.
  • HPLC Methods for analysis of Pyridine.
  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative.
  • Beyond the Usual Suspect: Phenyl-Hexyl vs. C18 Columns in Chromatography.
  • UV-Vis Spectrum of Pyridine. SIELC Technologies.
  • HPLC Troubleshooting Guide. ACE HPLC Columns.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. LCGC North America.
  • Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics. PubMed.
  • UV-spectrum of pyridine.
  • Technical Support Center: Chromatographic Purification of Pyridine Deriv
  • Peak Tailing in HPLC. Element Lab Solutions.
  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

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Reactivity Profile: C-I vs. C-Br Bonds in Palladium-Catalyzed Cross-Coupling

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the landscape of transition-metal catalysis, the choice between aryl iodides (Ar-I) and aryl bromides (Ar-Br) is rarely arbitrary. It is a strategic decision balancing kinetic reactivity against process scalability .

  • Aryl Iodides are the "Formula 1" substrates: they offer the fastest oxidative addition rates and superior site-selectivity in complex scaffolds, but suffer from poor atom economy and lower shelf-stability.

  • Aryl Bromides are the "Workhorses": they provide the optimal balance of stability, cost-efficiency, and reactivity for scale-up, though they often require more specialized ligands to match the reaction rates of iodides.

This guide dissects the mechanistic underpinnings of this divergence and provides actionable protocols for exploiting these differences in drug discovery workflows.

Mechanistic Foundation: The Oxidative Addition Divergence

The primary differentiator between C-I and C-Br reactivity is the Bond Dissociation Energy (BDE) , which directly dictates the activation energy (


) of the oxidative addition step—the entry point into the catalytic cycle (and often the rate-determining step).
Bond Energy & Activation Barriers

The C-I bond is significantly longer and weaker than the C-Br bond, allowing the Palladium(0) catalyst to insert itself with a lower energetic penalty.

Bond TypeBond Length (

)
BDE (kcal/mol)Relative Reactivity (

)
C(sp

)–I
~2.10~65High (

faster)
C(sp

)–Br
~1.90~81Moderate (Baseline)
C(sp

)–Cl
~1.74~96Low (Requires specialized ligands)
Reaction Coordinate Diagram

The following diagram illustrates the energetic advantage of Ar-I. Note the lower Transition State (TS) energy for the iodide insertion compared to the bromide.

EnergyProfile Fig 1: Comparative Energy Profile for Oxidative Addition of Ar-I vs Ar-Br. Start Pd(0) + Ar-X TS_I TS (Ar-I) Lower Barrier Start->TS_I Fast TS_Br TS (Ar-Br) Higher Barrier Start->TS_Br Slow Int_I Ar-Pd-I (Oxidative Addn Complex) TS_I->Int_I Int_Br Ar-Pd-Br (Oxidative Addn Complex) TS_Br->Int_Br

Performance Comparison Matrix

This table synthesizes experimental data relevant to process chemistry and medicinal chemistry optimization.

FeatureAryl Iodide (Ar-I)Aryl Bromide (Ar-Br)Application Note
Reactivity Excellent. Often reacts at RT.Good. Usually requires heat (60-100°C).Use Ar-I for thermally sensitive substrates.
Atom Economy Poor. Iodine (127 g/mol ) is heavy waste.Moderate. Bromine (80 g/mol ) is lighter.Ar-Br is preferred for multi-kg scale-up.
Ligand Needs Minimal. Standard PPh

often suffices.
Moderate. May need electron-rich phosphines (e.g., SPhos, XPhos).Ar-I lowers catalyst cost (cheaper ligands).
Stability Low. Light/Air sensitive (turns purple/brown).High. Generally shelf-stable solids.Ar-I requires dark storage; purification can be tricky due to iodine liberation.
Cost High.Low to Moderate.Ar-Br is the standard for library synthesis.

Strategic Application: Chemoselectivity

The "Killer App" for Iodides: Site-Selective Coupling.

In a molecule containing both C-I and C-Br bonds (e.g., 1-bromo-4-iodobenzene), the Pd catalyst will exclusively undergo oxidative addition at the C-I bond first. This allows for sequential cross-coupling —a technique to build complex unsymmetrical biaryls without protecting groups.

Case Study: Sequential Suzuki-Miyaura Coupling
  • Step 1: Coupling at C-I (Room Temperature, mild base). The C-Br bond remains intact.

  • Step 2: Coupling at C-Br (Elevated Temperature, stronger activation).

Expert Insight: If you observe "scrambling" (reaction at both sites), lower the temperature and reduce the catalyst loading. The rate difference is magnified at lower temperatures.

Experimental Protocol: Competitive Reactivity Assay

As a scientist, you should not rely solely on literature values. The following protocol is a self-validating system to determine the


 (relative rate) for your specific catalytic system.
Objective

Determine the kinetic preference of a specific Pd-catalyst/Ligand system between Phenyl Iodide and Phenyl Bromide.

Methodology (One-Pot Competition)

Instead of running two separate reactions, run them in the same vessel. This eliminates variables like temperature fluctuations or weighing errors.

Reagents:

  • Phenyl Iodide (1.0 equiv)

  • Phenyl Bromide (1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.0 equiv) — Limiting Reagent

  • Pd(PPh

    
    )
    
    
    
    (0.05 equiv)
  • K

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Toluene/Water (10:1)

  • Internal Standard: Dodecane (0.5 equiv)

Workflow:

ExperimentalWorkflow Fig 2: Competitive Kinetic Assay Workflow Setup Setup: One-Pot Mixture (Ph-I + Ph-Br + Boronic Acid) Initiate Initiate Reaction (Add Catalyst, Heat to 60°C) Setup->Initiate Sampling Sampling Loop (t=5, 15, 30, 60 min) Initiate->Sampling Quench Aliquot Quench (EtOAc + Dilute HCl) Sampling->Quench Analysis GC/LC Analysis (Monitor Consumption of Ph-I vs Ph-Br) Quench->Analysis Analysis->Sampling Next Timepoint Calc Calculate Selectivity S = ln([PhI]0/[PhI]t) / ln([PhBr]0/[PhBr]t) Analysis->Calc End of Run

Data Interpretation[1]
  • Result A (Ph-I consumed, Ph-Br intact): The system is highly selective. Ideal for sequential coupling.

  • Result B (Both consumed): The system lacks selectivity. This often happens with very "hot" catalysts (e.g., Pd-NHC complexes) where the oxidative addition barrier is negligible for both substrates.

Practical Considerations for Drug Discovery

Atom Economy & Waste

In early discovery (milligram scale), the mass of the leaving group is irrelevant. However, in process chemistry (kilogram scale), the difference is massive.

  • Reaction: Ar-X + Ar'-B(OH)

    
    
    
    
    
    Ar-Ar'
  • Waste from Ar-I: NaI (MW ~150).

  • Waste from Ar-Br: NaBr (MW ~103).

  • Impact: Using Ar-I generates ~45% more salt waste by mass. This increases disposal costs and lowers the E-factor (mass of waste / mass of product).

Stability & Purification
  • Ar-I: Often release free iodine (

    
    ) upon storage or during silica gel chromatography. 
    
    
    
    can poison Pd catalysts (forming inactive PdI
    
    
    species).
    • Tip: Wash Ar-I solutions with aqueous Sodium Thiosulfate (

      
      ) before use to remove free iodine.
      
  • Ar-Br: Robust. Can be stored on open shelves for years.

References

  • Bond Dissociation Energies: Luo, Y.-R. (2007). Handbook of Bond Dissociation Energies in Organic Compounds. CRC Press.

  • Mechanistic Selectivity: Newman, S. G., & Lautens, M. (2010).[1] The Role of Reversible Oxidative Addition in Selective Palladium(0)-Catalyzed Intramolecular Cross-Couplings. Journal of the American Chemical Society, 132(33), 11416–11417. [Link]

  • Oxidative Addition Kinetics: Barrios-Landeros, F., & Hartwig, J. F. (2005). Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex. Journal of the American Chemical Society, 127(19), 6944–6945. [Link]

  • Green Chemistry Metrics: Sheldon, R. A. (2007). The E Factor: fifteen years on. Green Chemistry, 9, 1273-1283. [Link]

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Introduction: The Strategic Importance of Iodinated 2-Methoxypyridines

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Iodination of 2-Methoxypyridines: A Comparative Analysis of Modern Reagents

In the landscape of modern drug discovery and organic synthesis, halogenated heterocycles are indispensable building blocks. Among these, iodinated 2-methoxypyridines hold a place of prominence. The iodine substituent serves as a versatile synthetic handle, enabling a wide array of cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) that are foundational to the construction of complex molecular architectures.[1] The 2-methoxy group, being a strong electron-donating group, activates the pyridine ring towards electrophilic substitution, yet the regiochemical outcome of iodination can be finely tuned by the choice of reagent and reaction conditions. These iodinated intermediates are crucial in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties.[2][3]

This guide provides a comprehensive comparison of alternative reagents for the iodination of 2-methoxypyridines, moving beyond a simple recitation of protocols. We will delve into the mechanistic nuances, practical considerations, and experimental data that empower researchers to make informed decisions for their specific synthetic challenges.

Comparative Analysis of Key Iodinating Reagents

The direct C-H iodination of 2-methoxypyridine, an electron-rich heterocycle, is typically achieved through electrophilic aromatic substitution.[4] The choice of the electrophilic iodine source (I+) is critical and dictates the reaction's efficiency, selectivity, and scalability. We will compare the most prevalent and effective reagents in the field.

N-Iodosuccinimide (NIS): The Versatile Workhorse

N-Iodosuccinimide (NIS) is a mild, crystalline, and easy-to-handle electrophilic iodinating agent.[5] Its popularity stems from its generally high yields and predictable regioselectivity under relatively gentle conditions.

  • Mechanism and Reactivity : NIS itself is a source of electrophilic iodine. Its reactivity is significantly enhanced in the presence of an acid catalyst, such as trifluoroacetic acid (TFA) or p-toluenesulfonic acid (p-TsOH).[5][6][7] The acid protonates the succinimide carbonyl, increasing the electrophilicity of the iodine atom and facilitating the attack by the electron-rich pyridine ring. The choice of solvent is also crucial; polar aprotic solvents like acetonitrile (ACN) or dimethylformamide (DMF) are commonly employed to facilitate the reaction.[7]

  • Advantages :

    • Mild Conditions : Reactions can often be run at room temperature, preserving sensitive functional groups.[5]

    • High Yields : Excellent yields are frequently reported for activated substrates.[6][8]

    • Ease of Handling : As a stable solid, it is safer and easier to measure and handle compared to gaseous or highly corrosive liquid reagents.

  • Limitations :

    • Cost : NIS is considerably more expensive than basic reagents like molecular iodine, which can be a factor in large-scale synthesis.[9]

    • Atom Economy : The succinimide byproduct represents a significant portion of the reagent's mass.

Molecular Iodine (I₂): The Classic and Cost-Effective Option

Molecular iodine is the most fundamental and economical source of iodine. However, as the weakest electrophile among the common halogens, it requires activation to effectively iodinate aromatic rings.[1][9]

  • Activation Systems : The electrophilicity of I₂ is boosted by removing the iodide ion (I⁻) formed during the reaction. This is achieved using an oxidizing agent which converts I⁻ back to I₂, or by using a Lewis or Brønsted acid to polarize the I-I bond.[9]

    • Oxidative Activation : Common oxidants include hydrogen peroxide (H₂O₂), silver salts (AgNO₃, Ag₂SO₄), or Oxone®.[4][9][10] These systems generate a more potent electrophilic iodine species, such as hypoiodous acid (HIO) or an I+ equivalent.[11]

    • Acidic Activation : Strong acids can polarize the iodine molecule, making it more susceptible to nucleophilic attack by the aromatic ring.

  • Advantages :

    • Low Cost : I₂ is significantly cheaper than most other iodinating reagents.

    • Green Chemistry Potential : The development of catalytic systems using environmentally benign oxidants like H₂O₂ in water is an active area of research, offering a greener alternative.[12][13]

  • Limitations :

    • Low Reactivity : Requires activating agents, which can add complexity and cost to the procedure.

    • Side Reactions : The use of strong oxidants or acids can lead to undesired side reactions or degradation of the starting material.[1]

Iodine Monochloride (ICl): The Highly Reactive Agent

Iodine monochloride is a potent electrophilic iodinating reagent due to the polarization of the I-Cl bond, making the iodine atom highly susceptible to nucleophilic attack.[14]

  • Reactivity : ICl is more reactive than I₂ and can iodinate even moderately deactivated aromatic systems. For activated substrates like 2-methoxypyridine, reactions are often rapid, even at low temperatures.[14][15]

  • Advantages :

    • High Reactivity : Allows for the iodination of a broader range of substrates under conditions where other reagents might fail.

    • Versatility : Can also be used for chlorination depending on the substrate and conditions.[15]

  • Limitations :

    • Handling : ICl is a corrosive and moisture-sensitive liquid, requiring careful handling under anhydrous conditions.[14]

    • Selectivity Issues : Its high reactivity can lead to over-iodination (di-iodination), especially with highly activated substrates. Careful control of stoichiometry and temperature is crucial to achieve mono-selectivity.[14]

    • Byproducts : The reaction produces HCl, which may not be compatible with all substrates.

Data Presentation: Comparative Performance of Iodinating Reagents

Reagent/SystemTypical ConditionsTypical YieldsRegioselectivity (for 2-MeO-Py)CostSafety & HandlingKey Advantages
NIS / Acid Catalyst ACN or DMF, 0°C to RT80-95%[7][8]High (Predominantly C5)HighStable solid, easy to handleMild conditions, high yields, good selectivity
I₂ / Oxidant (e.g., H₂O₂) H₂O or MeOH, RT to reflux60-90%[9]Good to High (C5)LowSolid, requires an oxidantLow cost, "green" potential
I₂ / Silver Salt (e.g., AgNO₃) Solvent-free or various, RT70-98%[4][12]Good to High (C5)ModerateSolid, light-sensitiveHigh yields, solvent-free options
Iodine Monochloride (ICl) CH₂Cl₂, 0°C to RT70-90%[14]Moderate (Risk of di-iodination)ModerateCorrosive, moisture-sensitive liquidHigh reactivity for less active substrates

Mechanistic Overview: Electrophilic Aromatic Iodination

The iodination of 2-methoxypyridine follows a classic electrophilic aromatic substitution (SₑAr) mechanism. The electron-donating methoxy group at the C2 position directs the incoming electrophile (I+) primarily to the C5 position (para) due to both electronic and steric factors. The C3 position (ortho) is less favored due to steric hindrance from the adjacent methoxy group.

SEAr_Mechanism cluster_1 Step 1: Generation of Electrophile (I+) cluster_2 Step 2: Electrophilic Attack & Sigma Complex Formation cluster_3 Step 3: Deprotonation & Aromatization Reagent I-X (e.g., NIS, ICl, I-I + Activator) I+ δ+I-Xδ- Reagent->I+ Activation Py 2-Methoxypyridine Sigma Arenium Ion (Sigma Complex) (Resonance Stabilized) Py->Sigma + I+ Product 5-Iodo-2-methoxypyridine Sigma->Product - H+

Caption: General mechanism for electrophilic iodination of 2-methoxypyridine.

Experimental Protocols

The following are representative, self-validating protocols for the iodination of 2-methoxypyridine. Researchers should always conduct reactions in a well-ventilated fume hood with appropriate personal protective equipment.

Protocol 1: Iodination using N-Iodosuccinimide (NIS)

This protocol is adapted from procedures described for activated aromatics.[7]

  • Preparation : To a solution of 2-methoxypyridine (1.0 mmol, 1.0 eq) in acetonitrile (10 mL) in a round-bottom flask, add N-Iodosuccinimide (1.1 mmol, 1.1 eq).

  • Reaction : Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 3:1 hexane:ethyl acetate eluent). The reaction is typically complete within 2-4 hours.

  • Work-up : Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification : Partition the residue between ethyl acetate (20 mL) and a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃) (15 mL) to quench any remaining iodine. Separate the organic layer, wash with brine (15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.

  • Isolation : Purify the crude product by flash column chromatography on silica gel to afford 5-iodo-2-methoxypyridine as a solid.

Protocol_NIS sub 1. Dissolve 2-MeO-Py in ACN add_nis 2. Add NIS (1.1 eq) sub->add_nis react 3. Stir at RT (Monitor by TLC) add_nis->react quench 4. Concentrate & Quench with aq. Na2S2O3 react->quench extract 5. Extract with EtOAc quench->extract purify 6. Dry, Concentrate & Purify (Chromatography) extract->purify product Product: 5-Iodo-2-methoxypyridine purify->product

Caption: Experimental workflow for iodination of 2-methoxypyridine using NIS.

Protocol 2: Iodination using Molecular Iodine and Silver Nitrate

This solvent-free mechanochemical approach is adapted from green chemistry principles.[4][12]

  • Preparation : In a mortar, combine 2-methoxypyridine (1.0 mmol, 1.0 eq), molecular iodine (I₂) (1.2 mmol, 1.2 eq), and silver nitrate (AgNO₃) (1.0 mmol, 1.0 eq).

  • Reaction : Grind the mixture gently with a pestle at room temperature for 20-30 minutes. The reaction progress can be monitored by observing the disappearance of the violet iodine color and the formation of a yellow silver iodide precipitate.

  • Work-up : After grinding, add dichloromethane (CH₂Cl₂) (15 mL) to the mortar and stir to dissolve the organic components.

  • Purification : Filter the mixture to remove the insoluble silver iodide (AgI) and any unreacted silver nitrate.

  • Isolation : Wash the filtrate with 10% aqueous sodium thiosulfate (10 mL) and then brine (10 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent to yield the crude product, which can be further purified by recrystallization or column chromatography if necessary.

Protocol 3: Iodination using Iodine Monochloride (ICl)

This protocol requires careful handling due to the nature of ICl.[14]

  • Preparation : Dissolve 2-methoxypyridine (1.0 mmol, 1.0 eq) in anhydrous dichloromethane (10 mL) under a nitrogen atmosphere and cool the solution to 0 °C in an ice bath.

  • Reaction : Slowly add a solution of iodine monochloride (1.0 M in CH₂Cl₂, 1.05 mL, 1.05 eq) dropwise to the stirred solution. Maintain the temperature at 0 °C during the addition.

  • Monitoring : After the addition is complete, allow the reaction to stir at 0 °C for 1 hour. Monitor for completion by TLC.

  • Work-up : Quench the reaction by slowly adding 10% aqueous sodium thiosulfate (15 mL).

  • Purification and Isolation : Separate the layers and extract the aqueous layer with CH₂Cl₂ (2 x 10 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Conclusion and Recommendations

The choice of reagent for the iodination of 2-methoxypyridines is a strategic decision based on a balance of reactivity, selectivity, cost, scale, and safety.

  • For small-scale laboratory synthesis where high yield and clean reaction profiles are paramount, N-Iodosuccinimide is often the reagent of choice due to its reliability and ease of use.

  • For large-scale production or when cost is a primary driver , developing a robust protocol with molecular iodine and a suitable, inexpensive oxidant is highly advantageous.

  • Iodine monochloride should be reserved for cases where other, milder reagents fail, or for substrates that are less activated than 2-methoxypyridine, with the caveat that careful optimization is required to control selectivity.

By understanding the underlying principles and practical considerations of each method, researchers can confidently select and implement the most appropriate strategy for their synthetic goals, paving the way for the efficient construction of valuable iodinated pyridine intermediates.

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  • Kim, H. J., Reddy, G. S., & Kim, J. N. (2022). A Green Chemical Approach for Iodination of Pyrimidine Derivatives by Mechanical Grinding under Solvent-Free Conditions. Molecules, 27(19), 6449. [Link]

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A Spectroscopic Guide to Differentiating 5-Bromo-3-iodo-2-methoxy-4-methylpyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the precise structural elucidation of heterocyclic compounds is paramount. Positional isomers, molecules sharing the same chemical formula but differing in the arrangement of substituents, can exhibit vastly different pharmacological, toxicological, and metabolic profiles. This guide provides an in-depth spectroscopic comparison of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine and its key isomers, offering a multi-faceted analytical approach for unambiguous identification. We will delve into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), grounded in established principles and experimental observations for substituted pyridine systems.

The Challenge of Isomerism in Substituted Pyridines

The pyridine ring, a cornerstone of many pharmaceutical agents, presents a complex canvas for substitution. The title compound, 5-Bromo-3-iodo-2-methoxy-4-methylpyridine, is a highly substituted heterocycle with significant potential for isomerism. Distinguishing it from, for example, 3-Bromo-5-iodo-2-methoxy-4-methylpyridine, requires more than a simple molecular weight determination; it demands a detailed analysis of how the electronic environment around each atom is uniquely shaped by the specific arrangement of its neighbors. This guide will use these two primary isomers as a comparative framework.

Caption: Molecular structures of the primary isomers under comparison.

¹H and ¹³C NMR Spectroscopy: Probing the Electronic Environment

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for isomer differentiation, as it provides detailed information about the chemical environment of each hydrogen (¹H) and carbon (¹³C) nucleus.[1][2] The chemical shift of a nucleus is highly sensitive to the electron-donating or electron-withdrawing effects of adjacent substituents.

Causality Behind NMR Chemical Shifts

The electronegativity and resonance effects of the substituents (Br, I, -OCH₃, -CH₃) create a unique electronic fingerprint for each isomer.

  • Halogens (Br, I): Exert a strong deshielding effect (inductive withdrawal), causing nearby nuclei to resonate at a higher chemical shift (downfield).

  • Methoxy Group (-OCH₃): Acts as a strong electron-donating group through resonance, shielding ortho and para positions, causing nuclei at these positions to resonate at a lower chemical shift (upfield).

  • Methyl Group (-CH₃): A weak electron-donating group.

¹H NMR Comparative Analysis

The most telling signal in the ¹H NMR spectrum will be that of the lone aromatic proton on the pyridine ring. Its position and multiplicity reveal the identity of its neighbors.

Proton Expected δ (ppm) for 5-Bromo-3-iodo Isomer Expected δ (ppm) for 3-Bromo-5-iodo Isomer Rationale for Difference
Aromatic-H (at C6) ~8.0 - 8.5~7.8 - 8.3In the 5-Bromo isomer, the proton at C6 is flanked by the nitrogen and the bromine atom, leading to significant deshielding. In the 3-Bromo isomer, this proton is flanked by nitrogen and the iodo group; while still deshielded, the effect is slightly different.
-OCH₃ ~3.9 - 4.2~3.9 - 4.2The chemical shift of the methoxy protons is less affected by the change in halogen positions at C3 and C5.
-CH₃ ~2.3 - 2.6~2.3 - 2.6Similarly, the methyl group protons are relatively insensitive to this specific isomeric change.
Note: These are estimated values based on typical chemical shifts for substituted pyridines. Actual values may vary based on solvent and experimental conditions.[3][4][5][6]
¹³C NMR Comparative Analysis

¹³C NMR provides a direct look at the carbon skeleton. The carbons directly bonded to electronegative atoms will be the most deshielded.

Carbon Expected δ (ppm) for 5-Bromo-3-iodo Isomer Expected δ (ppm) for 3-Bromo-5-iodo Isomer Rationale for Difference
C2 (-OCH₃) ~160 - 165~160 - 165Directly attached to oxygen, this carbon is significantly deshielded in both isomers.
C3 ~95 - 105 (C-I)~110 - 120 (C-Br)This is a key diagnostic. The carbon attached to iodine (C-I) is typically more shielded (further upfield) than the carbon attached to bromine (C-Br).
C4 (-CH₃) ~140 - 145~140 - 145The chemical shift is influenced by the attached methyl group and adjacent substituents.
C5 ~115 - 125 (C-Br)~90 - 100 (C-I)The inverse of the C3 position, providing confirmatory evidence for the isomer identity.
C6 ~145 - 150~148 - 153This carbon is adjacent to the ring nitrogen, resulting in a downfield shift.
-OCH₃ ~55 - 60~55 - 60Typical range for a methoxy carbon.
-CH₃ ~15 - 20~15 - 20Typical range for a methyl carbon attached to an aromatic ring.
Note: These are estimated values. The analysis relies on comparing the relative shifts of the halogenated carbons.[7][8][9][10]

Infrared (IR) Spectroscopy: A Vibrational Fingerprint

IR spectroscopy probes the vibrational frequencies of bonds within a molecule.[11] While many vibrations in complex molecules overlap, the "fingerprint region" (<1500 cm⁻¹) and characteristic functional group frequencies can provide crucial confirmatory data.

Key Vibrational Modes for Pyridine Derivatives
  • C-H Aromatic Stretch: Typically found in the 3100-3000 cm⁻¹ region.[12]

  • C-H Aliphatic Stretch: For the methyl and methoxy groups, expected around 2950-2850 cm⁻¹.[13]

  • C=C and C=N Ring Stretching: A series of bands between 1600 cm⁻¹ and 1400 cm⁻¹ are characteristic of the pyridine ring.[14][15] The exact positions and intensities of these bands are sensitive to the substitution pattern, providing a unique fingerprint for each isomer.

  • C-O Stretch: A strong band between 1300-1000 cm⁻¹ indicates the C-O bond of the methoxy group.[13]

  • C-Br and C-I Stretches: These vibrations occur at low frequencies, typically in the 600-500 cm⁻¹ range or lower, within the fingerprint region. While harder to assign definitively without computational analysis, the pattern in this region will differ between isomers.[16]

Vibrational Mode Expected Frequency Range (cm⁻¹) Significance
Aromatic C=C, C=N Stretching1600 - 1450The pattern of these absorptions is highly diagnostic for the substitution pattern on the pyridine ring.
C-O (Ether) Stretching1275 - 1200 (Aryl-Alkyl)Confirms the presence of the methoxy group.
C-H Bending (Out-of-Plane)900 - 690The position of this band can sometimes indicate the number of adjacent hydrogen atoms on the ring. For these isomers with a single proton, a specific band is expected.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. While all isomers of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine will have the identical molecular ion (M⁺) peak, their fragmentation patterns upon electron impact can differ, providing clues to their structure.[17][18]

Molecular Ion and Isotopic Pattern

The presence of both bromine and iodine creates a distinct isotopic signature. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 ratio.[19] This means the molecular ion will appear as a pair of peaks (M⁺ and M⁺²+), separated by 2 m/z units, with nearly equal intensity. This is a hallmark of a monobrominated compound.

Diagnostic Fragmentation

The weakest bonds are most likely to cleave. The relative abundance of fragment ions can be diagnostic.

  • Loss of a Methyl Radical (-CH₃): A peak at [M-15]⁺. This is a very common fragmentation for methylated aromatics.

  • Loss of a Methoxy Radical (-OCH₃): A peak at [M-31]⁺.

  • Loss of a Bromine Radical (-Br): A peak at [M-79]⁺ or [M-81]⁺.

  • Loss of an Iodine Radical (-I): A peak at [M-127]⁺.

The stability of the resulting fragment ions will dictate the most favorable fragmentation pathways. For example, the proximity of the methoxy group to a halogen could influence the likelihood of certain cleavage events, leading to different relative peak intensities in the mass spectra of the two isomers.[20][21][22]

Experimental Protocols & Workflow

To ensure data integrity and reproducibility, standardized protocols are essential.

Protocol 1: NMR Sample Preparation and Acquisition
  • Sample Preparation: Dissolve 5-10 mg of the purified pyridine isomer in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Key parameters include a 30° pulse angle, a relaxation delay of 2 seconds, and acquisition of at least 16 scans.

  • ¹³C NMR Acquisition: On the same sample, acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance of ¹³C, several hundred to a few thousand scans may be necessary to achieve an adequate signal-to-noise ratio. A relaxation delay of 2-5 seconds is recommended.

Protocol 2: FT-IR Spectroscopy
  • Sample Preparation (ATR): If using an Attenuated Total Reflectance (ATR) accessory, place a small amount of the solid sample directly onto the ATR crystal and apply pressure.

  • Sample Preparation (KBr Pellet): Alternatively, grind ~1 mg of the sample with ~100 mg of dry KBr powder and press into a transparent pellet.

  • Acquisition: Collect the spectrum from 4000 to 400 cm⁻¹. Co-add at least 32 scans at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.

Protocol 3: Mass Spectrometry (EI-MS)
  • Sample Introduction: Introduce the sample via a direct insertion probe or, if sufficiently volatile, via gas chromatography (GC-MS).

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-400).

Analytical_Workflow cluster_workflow Integrated Spectroscopic Workflow for Isomer Identification cluster_data Data Acquisition Sample Unknown Isomer Sample Prep Prepare Samples (NMR, IR, MS) Sample->Prep NMR ¹H & ¹³C NMR Prep->NMR IR FT-IR Prep->IR MS Mass Spec Prep->MS Analysis Comparative Data Analysis NMR->Analysis IR->Analysis MS->Analysis ID Isomer Identification Analysis->ID

Caption: Workflow for definitive isomer identification using multiple spectroscopic techniques.

Conclusion

The unambiguous identification of 5-Bromo-3-iodo-2-methoxy-4-methylpyridine from its positional isomers is a challenge that necessitates a synergistic analytical approach. While Mass Spectrometry can confirm the elemental composition and reveal the presence of bromine through its isotopic pattern, it is the fine details from NMR spectroscopy that provide the most definitive structural evidence. Specifically, the chemical shifts of the lone aromatic proton in the ¹H NMR spectrum and the halogen-bearing carbons in the ¹³C NMR spectrum serve as the most powerful diagnostic markers. Infrared spectroscopy provides valuable complementary data, offering a unique vibrational fingerprint for each isomer. By integrating these three techniques, researchers can confidently elucidate the precise substitution pattern, a critical step in the rigorous characterization required for modern drug discovery and development.

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  • ResearchGate. (n.d.). FT-IR spectra, vibrational assignments, and density functional calculations of imidazo[1,2-a]pyridine molecule and its Zn(II) halide complexes. [Link]

  • Chemistry LibreTexts. (2025). Infrared Spectroscopy Absorption Table. [Link]

  • Northern Illinois University. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. [Link]

  • ACS Publications. (n.d.). Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. [Link]

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  • Oregon State University. (2022). 1H NMR Chemical Shift. [Link]

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  • University of California, Davis. (n.d.). Table of Characteristic Proton NMR Shifts. [Link]

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Strategic Guide: Cost-Benefit Analysis of Synthetic Routes to Substituted Pyridines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pyridines constitute approximately 20% of the top 100 nitrogen-heterocycle pharmaceuticals. However, the route selected to synthesize a substituted pyridine is rarely a purely chemical decision; it is a function of development phase, cost constraints, and molecular complexity.

This guide moves beyond textbook definitions to provide a techno-economic comparison of the three dominant paradigms:

  • De Novo Synthesis (Hantzsch/Condensation): The industrial baseline for scalability.

  • Transition Metal Cross-Coupling (Suzuki-Miyaura): The discovery engine for modularity.

  • Direct C-H Functionalization (Minisci): The emerging standard for late-stage diversification.

Part 1: Strategic Decision Framework

The following decision matrix visualizes the logic flow a lead chemist should apply when selecting a synthetic route.

PyridineRouteSelection Start Target: Substituted Pyridine Scale Primary Constraint? Start->Scale Discovery Speed & Diversity (SAR) Scale->Discovery mg to g scale Process Cost & Scalability (Kg+) Scale->Process kg to ton scale Complexity Substitution Pattern? Discovery->Complexity Suzuki Route A: Cross-Coupling (High Cost, High Precision) Complexity->Suzuki Specific Regiocontrol Minisci Route B: C-H Activation (Step Efficient, Regio-risk) Complexity->Minisci Late-Stage Decoration Symmetry Symmetrical/Simple? Process->Symmetry Hantzsch Route C: Hantzsch/Condensation (Low Cost, High AE) Symmetry->Hantzsch Yes Hybrid Route D: Cyclization + Functionalization Symmetry->Hybrid No

Figure 1: Strategic routing for pyridine synthesis based on development phase and structural requirements.

Part 2: The Industrial Backbone – Hantzsch Condensation

While often dismissed in academic discovery due to its lack of flexibility, the Hantzsch synthesis remains the gold standard for Atom Economy (AE) and Cost of Goods (COGS) .

Technical Analysis[1][2][3][4][5][6]
  • Mechanism: Multicomponent condensation of an aldehyde, a

    
    -keto ester, and a nitrogen donor (ammonia).[1]
    
  • The Hidden Cost: The reaction produces a 1,4-dihydropyridine (1,4-DHP). Oxidizing this to the aromatic pyridine requires an oxidant (HNO

    
    , MnO
    
    
    
    , or DDQ), which degrades the atom economy and introduces a purification step.
  • Scalability: Exceptional. The reaction is exothermic but manageable; water is often the only byproduct of the condensation step.

Validated Protocol: One-Pot Modified Hantzsch

Target: Diethyl 2,6-dimethylpyridine-3,5-dicarboxylate

  • Condensation: To a reactor, charge Formaldehyde (37% aq, 1.0 equiv) and Ethyl Acetoacetate (2.0 equiv).

  • Cyclization: Add Ammonium Acetate (1.1 equiv) in Ethanol (0.5 M). Heat to reflux (80°C) for 4 hours. Critical: Monitor the disappearance of the intermediate benzylidene bis(ketoester) via HPLC.

  • Oxidation (In-situ): Cool to room temperature. Add DDQ (1.1 equiv) or use Aerobic Oxidation with activated carbon (industrial preference) to aromatize the ring.

  • Purification: Concentrate solvent. Recrystallize from EtOH/Water.

Scientist's Note: For bulk synthesis, avoid DDQ. Use catalytic NaNO


 with air bubbling in acetic acid to drive the aromatization cheaply.

Part 3: The Discovery Engine – Suzuki-Miyaura Coupling

In the hit-to-lead phase, "time-to-molecule" outweighs raw material cost. Cross-coupling allows for the modular assembly of complex pyridines from commercially available halopyridines.

Technical Analysis[1][2][3][4][5][6]
  • The Challenge: Pyridines are electron-deficient and can poison Pd catalysts via N-coordination.

  • The Fix: Use bulky, electron-rich ligands (e.g., phosphines like SPhos or XPhos) or chelating ligands (dppf) to prevent catalyst deactivation.

  • Cost Driver: Palladium catalysts and boronic acids are expensive. The E-factor is high due to solvent volume and purification burden (silica gel).

Validated Protocol: Heteroaryl Cross-Coupling

Target: 5-Aryl-3-bromopyridine derivatives

  • System Prep: Charge a reaction vial with 3,5-Dibromopyridine (1.0 equiv), Aryl Boronic Acid (1.1 equiv), and Pd(dppf)Cl

    
    ·DCM  (3 mol%).
    
  • Base/Solvent: Add degassed 1,4-Dioxane (0.2 M) and 2M Na

    
    CO
    
    
    
    (3.0 equiv).
  • Reaction: Seal and heat to 90°C for 12 hours.

  • Scavenging (Critical): Upon completion, add a thiol-based scavenger resin (e.g., SiliaMetS® Thiol) and stir for 4 hours to reduce Pd content to <10 ppm.

  • Isolation: Filter resin, concentrate, and purify via flash chromatography (Hex/EtOAc).

Part 4: The Late-Stage Tool – Minisci C-H Activation

Direct functionalization of the pyridine ring avoids the need for pre-halogenated precursors. This is particularly powerful for "decorating" a drug candidate with alkyl groups to modulate lipophilicity (LogD) late in the design cycle.

Technical Analysis[1][2][3][4][5][6]
  • Mechanism: Radical attack on the protonated (activated) pyridine ring.

  • Regioselectivity: The primary drawback. Radicals prefer the C2/C4 positions. If these are open, mixtures occur.[2]

  • Reagent Efficiency: Historically poor.[1] Requires excess oxidant (AgNO

    
    /Persulfate) and acid. Modern photoredox methods are improving this but remain costly.
    
Validated Protocol: Radical Alkylation

Target: 2-Alkyl-4-cyanopyridine

  • Activation: Dissolve 4-Cyanopyridine (1.0 equiv) and Carboxylic Acid (Alkyl source, 2.0 equiv) in biphasic DCM/Water .

  • Radical Generation: Add AgNO

    
      (0.2 equiv) and H
    
    
    
    SO
    
    
    (1.0 equiv).
  • Initiation: Add (NH

    
    )
    
    
    
    S
    
    
    O
    
    
    (3.0 equiv) portion-wise at 40°C.
  • Control: Evolution of CO

    
     indicates radical formation. Monitor conversion via LC-MS.
    
  • Workup: Neutralize with NaHCO

    
    . Extract with DCM.
    

Part 5: Comparative Data Analysis

The following table contrasts the three methods across critical industrial metrics.

MetricHantzsch (Condensation)Suzuki (Cross-Coupling)Minisci (C-H Activation)
Atom Economy (AE) High (70-90%) Low (<40%)Moderate (50-60%)
Reaction Mass Efficiency HighLow (Stoichiometric Base)Low (Excess Reagents)
Reagent Cost ($/mol) Low (<$50) High (>$500)Moderate (

300)
Step Count High (Synthesis + Oxidation)Low (Convergent) Lowest (Direct)
Scalability Excellent (Tons)Good (kg)Difficult (Exotherms)
Regiocontrol Pre-determinedPerfect Variable/Poor
E-Factor (Waste/Product) < 5> 25> 15
Green Chemistry & Cost Implications[4][9]
  • Hantzsch: Best for "Commodity" pyridines. The waste stream is minimal, mostly salts and water.

  • Suzuki: The "Pharma" standard. The cost is absorbed by the high value of the drug. The primary environmental burden is the solvent and the boron waste.

  • Minisci: The "Problem Solver." Used when a specific substitution pattern is inaccessible via coupling or when speed is paramount.

Part 6: References

  • Hantzsch Synthesis Overview: Arthur Hantzsch and the Hantzsch Pyridine Synthesis.[3] Wikipedia. Link

  • Industrial Scalability: Industrial Chemicals: How Pyridine Is Produced. Post Apple Scientific. Link

  • Suzuki Coupling on Pyridines: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling. MDPI. Link

  • Minisci Reaction Challenges: Practical and Regioselective Synthesis of C4-Alkylated Pyridines. PMC - NIH. Link

  • Green Metrics (Atom Economy): Atom Economy and Reaction Mass Efficiency.[4][5] SpringerBriefs.[4] Link

  • Comparison of Metrics: Metrics to Green Chemistry - Which are the best? Green Chemistry.[4][6][7][8] Link

Sources

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